molecular formula C5H5N3 B052735 2-(1H-imidazol-1-yl)acetonitrile CAS No. 98873-55-3

2-(1H-imidazol-1-yl)acetonitrile

Numéro de catalogue: B052735
Numéro CAS: 98873-55-3
Poids moléculaire: 107.11 g/mol
Clé InChI: ZPGCVVBPGQJSPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-imidazol-1-yl)acetonitrile is a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure incorporates an electron-rich, nitrogen-containing 1H-imidazole ring, known for its role in coordination chemistry and as a key pharmacophore in biologically active molecules, linked to a reactive nitrile group via a methylene spacer. This configuration makes it an ideal precursor for the synthesis of diverse heterocyclic systems, particularly imidazo[1,2-a]pyridines and other fused imidazole derivatives, which are scaffolds of significant interest in drug discovery.

Propriétés

IUPAC Name

2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCVVBPGQJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472977
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98873-55-3
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Imidazolyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1H-imidazol-1-yl)acetonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)acetonitrile: Chemical Properties, Synthesis, and Applications

Abstract

This compound, a bifunctional molecule featuring a reactive nitrile group and a pharmacologically significant imidazole ring, stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and established synthetic routes. Emphasizing the causality behind experimental design, we explore its reactivity and stability, detailing its role as a precursor to diverse heterocyclic systems and biologically active molecules. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 98873-55-3) is a heterocyclic compound that serves as a cornerstone intermediate in numerous chemical transformations.[1][2][3] Its structure uniquely combines the nucleophilic and coordination capabilities of the imidazole ring with the electrophilic and synthetic versatility of the nitrile functional group, connected by a methylene spacer.[1] This arrangement makes it an ideal precursor for constructing more complex molecular architectures, particularly fused imidazole derivatives of high interest in drug discovery.[1]

The compound typically appears as a white to light yellow solid or, in some purified forms, a light yellow oil.[4][5] Its key physical and chemical properties are summarized below, providing essential data for experimental planning and computational modeling.

PropertyValueSource(s)
CAS Number 98873-55-3[1][2][6][7]
Molecular Formula C₅H₅N₃[1][2][6][7][8]
Molecular Weight 107.11 g/mol [1][2][6][8]
IUPAC Name This compound[1][6][7]
Synonyms 1-(Cyanomethyl)imidazole, Imidazol-1-ylacetonitrile[4][8]
Melting Point 54.0 to 58.0 °C[4][5]
Boiling Point 116-120 °C (at 0.35 Torr)[4][5]
Density (Predicted) 1.11 ± 0.1 g/cm³[4][5]
pKa (Predicted) 5.63 ± 0.10[4][5]
Solubility Slightly soluble in DMSO and Methanol[4][9]
InChI Key ZPGCVVBPGQJSPX-UHFFFAOYSA-N[1][4][6][7][8]
SMILES N#CCN1C=CN=C1[2][7]

Synthesis and Spectroscopic Validation

The synthesis of this compound is most commonly achieved via nucleophilic substitution, a foundational reaction in organic chemistry. The choice of reagents and conditions is critical for optimizing yield and purity.

Experimental Protocol: Nucleophilic Substitution

This protocol describes a robust method for synthesizing the title compound from imidazole and a haloacetonitrile. The mechanism hinges on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that subsequently displaces the halide.

Step-by-Step Methodology:

  • Deprotonation of Imidazole: To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong, non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) in portions at 0 °C.[4][9] The use of NaH is strategic; it irreversibly deprotonates the imidazole N-H, generating the nucleophilic imidazolide anion and hydrogen gas, which evolves harmlessly from the reaction.

  • Nucleophilic Attack: Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation. Subsequently, slowly add bromoacetonitrile or chloroacetonitrile (1.0-1.1 eq.) dropwise.[1][4] Maintaining a controlled addition rate is crucial to manage the exothermic nature of the Sₙ2 reaction.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 2-24 hours.[1][4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water to destroy any unreacted NaH. The aqueous mixture is then extracted multiple times with a solvent like ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[4][9]

An alternative approach involves a copper-catalyzed Ullmann-type coupling, particularly effective when less reactive haloacetonitriles are used.[1] This method typically employs reagents such as CuCl (10 mol%) and K₂CO₃ in DMF at elevated temperatures (e.g., 120°C).[1]

G cluster_synthesis Synthesis Workflow cluster_validation Product Validation reactants Reactants: 1H-Imidazole Bromoacetonitrile NaH in THF reaction Nucleophilic Substitution (0°C to RT, 2-24h) reactants->reaction 1. Deprotonation 2. Sₙ2 Attack workup Aqueous Workup & Ethyl Acetate Extraction reaction->workup Quench & Extract purification Silica Gel Column Chromatography workup->purification Isolate Crude product Pure Product: This compound purification->product Yields Pure Compound nmr ¹H & ¹³C NMR product->nmr Structural Confirmation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Verification

Synthesis and validation workflow for this compound.
Spectroscopic Characterization: A Self-Validating System

The integrity of the synthesized product is confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides a distinct fingerprint. A characteristic singlet for the methylene protons (-CH₂CN) is expected in the region of δ 4.95–5.26 ppm. The three protons on the imidazole ring typically appear as distinct singlets or multiplets between δ 7.0–7.7 ppm.[1][10] The absence of the broad N-H proton signal from the starting imidazole is a key indicator of successful N-alkylation.

    • ¹³C NMR : The carbon spectrum corroborates the structure. The nitrile carbon (-C≡N) signal appears around δ 113-115 ppm, while the methylene carbon (-CH₂-) resonates near δ 34-37 ppm.[10] The carbons of the imidazole ring are observed between δ 119-138 ppm.[10]

  • Infrared (IR) Spectroscopy : This technique is exceptionally useful for confirming the presence of the nitrile functional group. A sharp, strong absorption band in the range of 2214–2250 cm⁻¹ is a definitive indicator of the C≡N stretch.[1]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) is observed at an m/z value of approximately 108.06, consistent with the molecular formula C₅H₅N₃.[1][4]

Chemical Reactivity and Applications

The dual functionality of this compound dictates its reactivity and utility. The imidazole ring can act as a ligand for metal coordination, while the nitrile group can undergo various transformations, including hydrolysis, reduction, and addition reactions.

Role as a Versatile Precursor

This compound is a key intermediate in the synthesis of a wide array of value-added molecules. Its utility stems from its ability to participate in diverse reaction cascades.

  • Pharmaceuticals : It is a documented reactant in the synthesis of lanoconazole, an antifungal agent, highlighting its importance in medicinal chemistry.[4][9] The imidazole moiety itself is a well-known pharmacophore present in many antimicrobial and anticancer agents.[1][11][12] Derivatives have shown potent biological activities, which are often enhanced by substitutions that improve lipophilicity and target binding.[1]

  • Heterocyclic Chemistry : It serves as a precursor for fused heterocyclic systems. For example, it is used to synthesize imidazo[1,2-a]pyridines, which are scaffolds of significant interest in drug discovery.[1]

  • Coordination Chemistry and Materials Science : The imidazole nitrogen atoms can coordinate with metal ions, making its derivatives useful as ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes.[1] Furthermore, derivatives have been polymerized to create materials such as proton-conductive membranes.[1]

G cluster_apps Key Application Areas cluster_materials center_node This compound (Versatile Building Block) pharma Pharmaceutical Synthesis (e.g., Lanoconazole) center_node->pharma Precursor heterocycles Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) center_node->heterocycles Cyclization Reactant materials Advanced Materials ligands Coordination Chemistry (Ligands for MOFs) center_node->ligands Ligand Source polymers Polymer Science (Proton Conductors) center_node->polymers Monomer Derivative

Applications of this compound as a central precursor.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

  • Hazard Identification : The compound is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The signal word associated with it is "Warning".

  • Recommended Precautions : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

  • Storage : For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment. Some suppliers recommend storage in a freezer at temperatures under -20°C to ensure stability.[4][5] It should be kept away from strong oxidizing agents and strong acids.[13]

Conclusion

This compound is a chemical of significant strategic value. Its straightforward synthesis, combined with the versatile reactivity of its nitrile and imidazole components, establishes it as a powerful tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables researchers to harness its full potential in the development of novel pharmaceuticals, functional materials, and complex molecular systems.

References

Physicochemical properties of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-1-yl)acetonitrile

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, combining a biologically significant imidazole ring with a reactive nitrile functional group, makes it a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices and the implications of these properties for practical applications, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework of drug design. Detailed, self-validating experimental protocols for key property determinations are provided, supported by workflow diagrams and authoritative references to ensure scientific integrity.

Introduction: A Versatile Heterocyclic Scaffold

Overview of this compound

This compound, also known by synonyms such as 1-(Cyanomethyl)imidazole, is an organic compound identified by the CAS Number 98873-55-3.[1][2][3][4] Structurally, it consists of an imidazole ring N--alkylated with an acetonitrile group.[1] This bifunctional nature—the electron-rich aromatic imidazole ring and the electrophilic nitrile group—underpins its utility as a dynamic intermediate in organic synthesis.[1]

Significance in Medicinal Chemistry and Drug Development

The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Consequently, this compound serves as a crucial starting material for various therapeutic agents. Notably, it is a key reactant in the synthesis of the antifungal drug lanoconazole.[5][6] Its derivatives are also explored as kinase inhibitors, antiparasitic agents, and ligands in coordination chemistry for developing materials with unique photophysical properties.[1] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for optimizing reaction conditions, predicting its behavior in biological systems, and designing next-generation therapeutics.

Core Physicochemical Profile

A compound's behavior, from reaction kinetics to bioavailability, is dictated by its intrinsic physicochemical properties. This section quantifies and discusses the core profile of this compound.

Structural and Identity Data

A clear definition of the molecule's identity is the foundation of all further analysis.

IdentifierValueReference
Chemical Name This compound[7]
CAS Number 98873-55-3[1][2]
Molecular Formula C₅H₅N₃[1][2][7]
Molecular Weight 107.11 g/mol [1][2][8]
SMILES N#CCN1C=CN=C1[2][7]
InChIKey ZPGCVVBPGQJSPX-UHFFFAOYSA-N[1][4][7]
Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters, which are critical for predicting the compound's behavior in both chemical and biological environments.

PropertyValueImplication & DiscussionReference
Appearance White to light yellow solidIndicates a crystalline or microcrystalline solid at room temperature.[5][9][10]
Melting Point 54.0 to 58.0 °CA relatively low melting point suggests moderate lattice energy. This is useful for quality control as impurities typically depress and broaden the melting range.[5][6][9]
Boiling Point 116-120 °C (at 0.35 Torr)The high boiling point, even under vacuum, reflects the molecule's polarity. Purification by distillation requires high vacuum to prevent decomposition.[5][6][9]
Solubility Slightly soluble in DMSO and Methanol; Soluble in methylene chloride.Limited aqueous solubility is expected. The choice of solvents for reaction, purification, and formulation is critical.[5][6][9]
pKa (Predicted) 5.63 ± 0.10This value corresponds to the protonation of the basic nitrogen atom on the imidazole ring. At physiological pH (~7.4), a significant fraction of the molecule will be protonated, influencing its solubility, membrane permeability, and receptor interactions.[5][6][9]
LogP (Computational) 0.40668This value suggests a balanced hydrophilic-lipophilic character. It falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five.[2]
TPSA 41.61 ŲThe Topological Polar Surface Area is a predictor of drug transport properties. A value below 60 Ų is often correlated with good cell membrane permeability and oral absorption.[2]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. The following spectroscopic data are characteristic of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (CDCl₃) : Expect characteristic signals for the three imidazole protons between δ 7.0-7.6 ppm and a key singlet for the methylene (-CH₂-) protons adjacent to the nitrile group around δ 4.9-5.3 ppm.[1][11] The exact shifts are solvent-dependent.

    • ¹³C NMR (CDCl₃) : Signals for the imidazole carbons typically appear between δ 119-138 ppm, with the nitrile carbon (-C≡N) resonating around δ 113-115 ppm and the methylene carbon (-CH₂-) at approximately δ 34-37 ppm.[11]

  • Infrared (IR) Spectroscopy : A sharp and strong absorption band in the region of 2214–2250 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration.[1]

  • Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the compound readily protonates to yield a prominent molecular ion peak [M+H]⁺ at m/z 108.06 .[1][6]

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is an effective technique for assessing the purity of this compound and related imidazole compounds.[1][12] A C8 or C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous component (e.g., phosphate buffer) can achieve effective separation.[12]

Experimental Protocols for Property Determination

While predicted values are useful for initial assessment, empirical determination is the gold standard in drug development. The following protocols are designed to be robust and self-validating.

Protocol: Determination of Melting Point
  • Expertise & Experience : The choice of a slow ramp rate near the expected melting point is crucial for accuracy. A sharp melting range (e.g., < 1 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities.

  • Methodology :

    • Ensure the sample is completely dry by holding it under a high vacuum for several hours.

    • Load a small amount of the finely powdered solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube in a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point (~50 °C).

    • Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

MeltingPointWorkflow A Dry Sample Under Vacuum B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~50°C C->D E Slow Ramp (1-2°C/min) D->E F Record Onset & Completion Temperatures E->F

Workflow for Melting Point Determination.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

  • Trustworthiness : The shake-flask method (OECD Guideline 105) is the benchmark for determining aqueous solubility. Including a filtration step is non-negotiable to ensure that only the dissolved analyte is measured, preventing overestimation from suspended microparticles.

  • Methodology :

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

    • Quantify the concentration of the analyte in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Perform the experiment in triplicate to ensure reproducibility.

SolubilityWorkflow A Add Excess Solid to PBS (pH 7.4) B Equilibrate (24h Shake @ 25°C) A->B C Settle Suspension B->C D Filter Supernatant (0.22µm) C->D E Quantify Concentration via HPLC D->E F Report as mg/mL or µM E->F

Workflow for Shake-Flask Solubility Assay.
Protocol: Determination of pKa via UV-Vis Spectrophotometry

  • Expertise & Experience : This method is effective because the imidazole ring is a chromophore whose electronic structure (and thus UV-Vis spectrum) changes upon protonation. The key is to identify a wavelength with a significant difference in absorbance between the neutral and protonated species. This maximizes the signal-to-noise ratio of the measurement.

  • Methodology :

    • Prepare a stock solution of this compound in methanol or water.

    • Prepare a series of buffers spanning a pH range from ~3 to ~8 (e.g., universal Britton-Robinson buffer).

    • Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on pH.

    • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Identify an analytical wavelength where the absorbance changes significantly with pH.

    • Plot absorbance at this wavelength versus the measured pH of each buffer solution.

    • Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

pKaWorkflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis A Prepare Stock Solution C Mix Stock with Each Buffer A->C B Prepare Buffer Series (pH 3-8) B->C D Acquire UV-Vis Spectrum for Each pH C->D E Identify Analytical Wavelength D->E F Plot Absorbance vs. pH E->F G Fit to Sigmoidal Curve F->G H Determine pKa at Inflection Point G->H

Workflow for Spectrophotometric pKa Determination.

Synthesis, Stability, and Handling

Common Synthetic Route

The most prevalent synthesis involves a straightforward nucleophilic substitution reaction.[5][6]

  • Authoritative Grounding : This method relies on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that readily displaces a halide from an α-haloacetonitrile.

  • Methodology :

    • To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

    • Cool the reaction mixture again to 0 °C and add a solution of bromoacetonitrile or chloroacetonitrile (1.0 eq.) dropwise.

    • Let the reaction proceed at room temperature for several hours, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • The combined organic layers are dried, concentrated, and the crude product is purified, typically by silica gel column chromatography.[5][6]

General Reaction Scheme for Synthesis.
Stability and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage Conditions : Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best kept in a freezer at temperatures under -20°C for long-term stability.[5][6][9]

  • Handling : The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Implications for Drug Development

The physicochemical properties detailed above are not merely data points; they are critical inputs for predictive models in drug development.

Role as a Versatile Chemical Scaffold

The dual functionality of this compound allows for orthogonal reactivity. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. The imidazole ring can be further functionalized or used as a coordinating ligand. This versatility makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[1]

ADME Profile Prediction
  • Absorption : With a LogP of ~0.4 and a TPSA of ~42 Ų, the compound aligns well with Lipinski's guidelines for oral bioavailability.[2] Its moderate polarity suggests it can partition into lipid membranes while retaining sufficient aqueous solubility for dissolution in the gastrointestinal tract.

  • Distribution : The pKa of ~5.6 indicates that at blood pH (7.4), the compound will exist as a mixture of its neutral and protonated forms.[5][6][9] The charged (protonated) species will have higher aqueous solubility and may be restricted from crossing the blood-brain barrier, while the neutral form will more readily partition into tissues. This equilibrium is a key determinant of its volume of distribution.

  • Metabolism : Imidazole rings are subject to various metabolic pathways, including oxidation and conjugation. The methylene bridge and nitrile group may also be sites of metabolic activity. In vitro metabolism studies using liver microsomes are a necessary step to identify potential metabolites and predict in vivo clearance rates.

  • Excretion : The compound's water solubility, enhanced by its ability to be protonated, suggests that renal clearance could be a significant route of excretion for the parent drug and any polar metabolites.

Conclusion

This compound is a compound of significant strategic importance in chemical and pharmaceutical research. Its well-balanced physicochemical profile—characterized by moderate lipophilicity, a pharmaceutically relevant pKa, and a polar surface area conducive to membrane permeability—makes it an attractive scaffold for drug design. This guide has provided a detailed technical overview of these properties, grounded in experimental data and authoritative protocols. By understanding and applying this knowledge, researchers can better leverage this versatile building block to accelerate the discovery and development of novel therapeutics and advanced materials.

References

The Ascendancy of 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-(1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest, prized for its unique combination of a reactive nitrile moiety and the biologically significant imidazole ring. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthetic routes, explore its reactivity, and showcase its role in the construction of valuable heterocyclic systems, pharmaceuticals, and advanced materials.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound is a crystalline solid characterized by an imidazole ring N-substituted with an acetonitrile group via a methylene bridge.[1][2][3][4][5] This seemingly simple molecule is a powerhouse of synthetic potential, owing to the distinct and complementary reactivity of its constituent parts. The imidazole ring, an electron-rich aromatic heterocycle, is a prevalent pharmacophore in numerous biologically active compounds and a versatile ligand in coordination chemistry.[1][6][7] The nitrile group, with its electrophilic carbon, serves as a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to furnish ketones.[8][9][10][11] The methylene spacer provides conformational flexibility and a site for potential functionalization. This guide will illuminate the synthetic pathways to this valuable intermediate and its subsequent elaboration into a diverse range of molecular targets.

Synthesis of this compound: Establishing the Foundation

The efficient synthesis of this compound is crucial for its widespread application. The most prevalent and practical approach involves the N-alkylation of imidazole with a haloacetonitrile derivative. This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the imidazole, thereby enhancing its nucleophilicity.[12][13][14]

A comparative summary of common synthetic routes is presented below:

Method Reagents & Conditions Typical Yield Key Considerations Reference
Base-Mediated N-Alkylation Imidazole, Bromoacetonitrile, Sodium Hydride, THF, Room Temperature59%Utilizes a strong base, requires anhydrous conditions.[15]
N-Alkylation with Phase Transfer Catalysis Imidazole, Chloroacetonitrile, K₂CO₃, Acetonitrile, 80°CHighAvoids strong bases, suitable for larger scale.[14]
Copper-Catalyzed Ullmann-Type Coupling Imidazole, Chloroacetonitrile, CuCl, K₂CO₃, DMF, 120°CGoodEffective but requires a metal catalyst and higher temperatures.[1]
Experimental Protocol: Base-Mediated N-Alkylation of Imidazole

This protocol details a reliable and commonly employed method for the synthesis of this compound.

Materials:

  • 1H-Imidazole

  • Bromoacetonitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Water

  • Saturated Ammonium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a stirred solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add sodium hydride (1.8 g, 45 mmol of 60% dispersion) in portions at room temperature.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL), followed by a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford this compound as a yellow oil (4.6 g, 59% yield).[15]

G cluster_synthesis Synthesis Workflow imidazole 1H-Imidazole in THF deprotonation Deprotonation imidazole->deprotonation nah Sodium Hydride nah->deprotonation alkylation N-Alkylation deprotonation->alkylation bromoacetonitrile Bromoacetonitrile bromoacetonitrile->alkylation quench Quench (H₂O, NH₄Cl) alkylation->quench extraction Extraction (EtOAc) quench->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

A Hub of Reactivity: Synthetic Applications

The true value of this compound lies in its capacity to serve as a versatile precursor to a multitude of more complex molecules. Its reactivity can be broadly categorized by transformations involving the nitrile group and those that engage the imidazole ring and the adjacent methylene group.

Transformations of the Nitrile Group

The polarized carbon-nitrogen triple bond of the nitrile is a prime target for nucleophilic attack, enabling its conversion into several key functional groups.[8][9]

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield imidazol-1-ylacetic acid.[10][11] This carboxylic acid is a key intermediate in the synthesis of various compounds, including the bisphosphonate drug Zoledronic acid.[16]

  • Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(1H-imidazol-1-yl)ethanamine.[8][9][10] This transformation provides access to a new class of imidazole-containing diamines for further elaboration.

  • Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone.[8][9][10] This allows for the introduction of a wide variety of carbon-based substituents.

G cluster_reactivity Nitrile Group Reactivity start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction grignard Grignard Reaction (R-MgX, then H₂O) start->grignard acid Imidazol-1-ylacetic acid hydrolysis->acid amine 2-(1H-imidazol-1-yl)ethanamine reduction->amine ketone 1-(Aryl/Alkyl)-2-(1H-imidazol-1-yl)ethanone grignard->ketone

Caption: Key transformations of the nitrile group.

Precursor to Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused imidazole derivatives, which are prominent scaffolds in medicinal chemistry.[1] For instance, it is a key precursor to imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is perhaps best exemplified by its role in the synthesis of pharmaceuticals. A notable example is its use as a reactant in the synthesis of the antifungal agent lanoconazole.[15] This highlights its value in the rapid construction of complex, biologically active molecules. Furthermore, derivatives of this compound are explored as intermediates for antitumor and antimicrobial agents.[1]

A Building Block for Materials Science

Beyond its applications in medicinal chemistry, this compound and its derivatives are finding use in materials science. The imidazole moiety can be quaternized to form imidazolium salts, which are a class of ionic liquids.[17][18] These "green solvents" have tunable properties and are of great interest for a variety of applications, including as electrolytes and reaction media.[19][20] Additionally, derivatives have been used to create proton-conductive membranes for polymer science applications.[1]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combining the versatile reactivity of a nitrile with the privileged imidazole scaffold, has cemented its status as a valuable building block in organic synthesis. From the construction of complex pharmaceutical agents to the development of novel materials, its applications continue to expand. As the demand for efficient and modular synthetic strategies grows, the importance of versatile synthons like this compound is set to increase, promising new avenues for discovery in both academic and industrial research.

References

Spectroscopic data (NMR, IR, MS) of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 98873-55-3), a pivotal building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectroscopic interpretation, offering field-proven insights into the structural elucidation of this versatile molecule. Protocols are presented as self-validating systems to ensure technical accuracy and reproducibility.

Introduction and Significance

This compound is a bifunctional molecule featuring a reactive nitrile group and an electron-rich imidazole ring.[1] This unique combination makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly fused imidazole systems that are prominent scaffolds in drug discovery.[1] Its structure is foundational in the development of antifungal agents, kinase inhibitors, and materials for coordination chemistry.[1] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-technique spectroscopic approach. This guide provides a detailed examination of the characteristic spectral signatures that define its molecular architecture.

Compound Profile:

  • Chemical Name: this compound

  • Synonyms: 1-(Cyanomethyl)imidazole, Imidazol-1-yl-acetonitrile[2][3]

  • CAS Number: 98873-55-3[1][2][4]

  • Molecular Formula: C₅H₅N₃[1][3]

  • Molecular Weight: 107.11 g/mol [1][3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is adopted for the molecular structure of this compound. This systematic numbering is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with IUPAC-consistent atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Data is typically acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[5]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.59 Singlet 1H H-2
7.14 Singlet 1H H-4
7.06 Singlet 1H H-5
4.95 Singlet 2H H-6 (-CH₂-)

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

  • Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as sharp singlets between δ 7.06 and 7.59 ppm.[4] The H-2 proton is the most deshielded (δ 7.59 ppm) due to its position between two electronegative nitrogen atoms. The H-4 and H-5 protons appear at δ 7.14 and 7.06 ppm, respectively.[4] Their distinct chemical shifts confirm the N-1 substitution pattern; in a symmetric imidazolium salt, H-4 and H-5 would be equivalent. The absence of coupling between them is characteristic of many N-substituted imidazoles.

  • Methylene Protons (H-6): The singlet at δ 4.95 ppm integrates to 2H and is assigned to the methylene protons.[4] Its downfield shift is a direct consequence of being positioned between two electron-withdrawing groups: the imidazole ring and the nitrile (C≡N) group. The singlet multiplicity indicates no adjacent protons, which is consistent with the proposed structure.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment Rationale
137.1 C-2 Carbon between two nitrogen atoms; significantly deshielded.
130.9 C-4 Aromatic carbon adjacent to one nitrogen.
119.0 C-5 Aromatic carbon adjacent to one nitrogen.
113.7 C-7 (-C≡N) Characteristic shift for a nitrile carbon.
34.4 C-6 (-CH₂) Aliphatic carbon deshielded by adjacent N1 and C≡N.

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

  • Imidazole Carbons (C-2, C-4, C-5): The three sp²-hybridized carbons of the imidazole ring are observed at δ 137.1, 130.9, and 119.0 ppm.[4] C-2 is the most downfield, consistent with its position flanked by two nitrogen atoms.

  • Nitrile Carbon (C-7): The signal at δ 113.7 ppm is unequivocally assigned to the nitrile carbon.[4] Carbons in a C≡N triple bond typically resonate in the δ 110-125 ppm range.[1]

  • Methylene Carbon (C-6): The sp³-hybridized methylene carbon appears at δ 34.4 ppm, the most upfield signal as expected for an aliphatic carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most diagnostic feature is the nitrile group.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
~3100-3150 C-H Stretch Imidazole Ring
~2214–2250 C≡N Stretch Nitrile
~1500-1600 C=C / C=N Stretch Imidazole Ring

Source: Benchchem.[1]

Interpretation and Expertise: The most crucial peak for structural confirmation is the sharp, intense absorption band observed in the 2214–2250 cm⁻¹ region, which is a classic signature of a nitrile (C≡N) stretching vibration.[1] The presence of C-H stretching absorptions above 3000 cm⁻¹ confirms the aromatic nature of the imidazole ring, while the peaks in the 1500-1600 cm⁻¹ region correspond to the ring's C=C and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, typically yielding the protonated molecular ion.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₅H₅N₃

  • Exact Mass: 107.0483

  • Observed Ion ([M+H]⁺): m/z 108.0562 (calculated), reported as m/z 108.[1][2]

Fragmentation Pathway Analysis: The stability of the imidazole ring plays a key role in the fragmentation logic. Upon ionization, the molecule can undergo fragmentation to produce characteristic daughter ions.

fragmentation M [M+H]⁺ m/z = 108 F1 Fragment m/z = 81 M->F1 - HCN F2 Fragment m/z = 68 M->F2 - CH₂CN

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation and Expertise: The primary peak observed in the mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 108.[1][2] A logical and common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the acetonitrile moiety, leading to a fragment ion at m/z 81. Another significant fragmentation would be the cleavage of the C-N bond, resulting in the loss of the cyanomethyl radical (•CH₂CN, 40 Da) to yield the stable protonated imidazole fragment at m/z 68.

Standard Operating Protocol for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following generalized protocols should be followed. This workflow represents a self-validating system for the characterization of this compound.

sop_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Verify Purity (>97%) P2 Dissolve 10-20 mg (NMR) or prepare KBr pellet (IR) P1->P2 P3 Use high-purity deuterated solvent (e.g., CDCl₃) P2->P3 A1 Calibrate Spectrometer P3->A1 A2 Acquire ¹H, ¹³C, IR, MS Spectra A1->A2 A3 Optimize parameters (e.g., scan number) A2->A3 D1 Phase & Baseline Correction A3->D1 D2 Peak Picking & Integration D1->D2 D3 Correlate data across all techniques D2->D3 D4 Compare with reference data D3->D4

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

  • Sample Preparation: Ensure the sample is of high purity (≥97%).[3] For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6] For IR, prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrument Calibration: Before acquisition, ensure the spectrometer is properly calibrated using standard reference materials.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[4] Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Acquire the spectrum in positive ion mode using ESI.

  • Data Processing: Process the raw data using appropriate software. For NMR, this includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent residual peak or TMS.

  • Structural Verification: Correlate the data from all three techniques. The presence of the correct number of signals in NMR, the characteristic C≡N stretch in IR, and the correct molecular ion peak in MS provides unambiguous confirmation of the structure.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent across standard analytical techniques. ¹H and ¹³C NMR spectroscopy precisely map its carbon-hydrogen framework, IR spectroscopy provides definitive confirmation of its key nitrile functional group, and mass spectrometry verifies its molecular weight and elemental formula. The collective data presented in this guide serves as an authoritative reference for the rapid and accurate identification and quality assessment of this important chemical intermediate.

References

The Alchemist's Guide to Aromatic Scaffolds: A Technical Introduction to the Synthesis of Fused Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fused imidazole derivatives represent a cornerstone of modern medicinal chemistry and materials science, with their versatile structures underpinning a vast array of therapeutic agents and functional materials.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing these vital heterocyclic systems. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and presents detailed, actionable methodologies for the synthesis of prominent fused imidazole families, including benzimidazoles, imidazopyridines, and purines. Through a blend of rigorous scientific explanation, practical protocols, and visual aids, this guide aims to empower researchers to confidently navigate and innovate within the rich landscape of fused imidazole synthesis.

The Enduring Legacy of Fused Imidazoles: A Chemist's Perspective

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in nature and pharmacology.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component of many biologically active molecules, from the amino acid histidine to the neurotransmitter histamine.[1] When fused to other ring systems, the resulting bicyclic or polycyclic structures exhibit an expanded and often enhanced range of biological activities and material properties.

This guide focuses on the art and science of constructing these fused systems, providing the foundational knowledge necessary for both the routine synthesis of known compounds and the rational design of novel derivatives. We will explore the strategic bond formations and cyclization reactions that are central to this field of synthetic chemistry.

The Benzimidazole Core: A Pillar of Medicinal Chemistry

Benzimidazoles, formed by the fusion of a benzene ring with an imidazole ring, are a particularly important class of fused imidazoles.[3][4] This scaffold is present in a number of commercially available drugs with a wide range of applications.[5]

The Phillips-Ladenburg Synthesis: A Classic Condensation

One of the most fundamental and enduring methods for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6][7][8]

Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a cyclization and subsequent dehydration to form the aromatic benzimidazole ring. The acidic catalyst protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 2-Methylbenzimidazole

  • Materials: o-Phenylenediamine, acetic acid, 4N Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 4N hydrochloric acid (40 mL).

    • Add glacial acetic acid (6.0 g, 0.1 mol).

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution until the pH is approximately 7.

    • The product will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol to obtain pure 2-methylbenzimidazole.

One-Pot Synthesis from Aldehydes: Efficiency and Versatility

A highly efficient and atom-economical approach to benzimidazoles involves the one-pot condensation of o-phenylenediamines with aldehydes.[1][4][9][10][11] This method often utilizes a catalyst to promote the oxidative cyclization of the intermediate Schiff base.

Mechanism: The reaction begins with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to afford the aromatic benzimidazole. Various catalysts, including lanthanum chloride and nano-catalysts, can facilitate this transformation under mild conditions.[4][10]

Experimental Protocol: Lanthanum Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles [4]

  • Materials: o-Phenylenediamine, aromatic aldehyde (e.g., benzaldehyde), lanthanum chloride (LaCl₃), acetonitrile.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (10 mol%) in acetonitrile (5 mL).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Lanthanum ChlorideAcetonitrileRoom Temp1-385-95[4]
ZnFe₂O₄ (ultrasound)Ethanol700.590-96[10]
None (grinding/heating)Solvent-free1401-280-92[9]
MgO@DFNSEthanolRoom Temp3~90[11]

Table 1: Comparison of Catalytic Systems for One-Pot Benzimidazole Synthesis

Imidazopyridines: Privileged Scaffolds in Drug Discovery

Imidazopyridines, which feature an imidazole ring fused to a pyridine ring, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5][12]

The Tschitschibabin Reaction: A Cornerstone of Imidazopyridine Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classical method for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[13][14]

Mechanism: The reaction initiates with the nucleophilic attack of the endocyclic pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound, leading to an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Materials: 2-Aminopyridine, 2-bromoacetophenone, sodium bicarbonate, ethanol.

  • Procedure:

    • Dissolve 2-aminopyridine (0.94 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add 2-bromoacetophenone (1.99 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol).

    • Heat the mixture at reflux for 4 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.

Modern Approaches: Microwave-Assisted and Multicomponent Reactions

To enhance reaction efficiency and embrace the principles of green chemistry, modern methods such as microwave-assisted synthesis and multicomponent reactions have been developed for imidazopyridine synthesis.[3][5][15][16][17]

Microwave-Assisted Protocol: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives [5]

  • Materials: Substituted 2-aminonicotinic acid, chloroacetaldehyde, water.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature and power for 30 minutes.

    • After cooling, the product often precipitates and can be collected by filtration.

Microwave_Synthesis Reactants 2-Aminonicotinic Acid Derivative + Chloroacetaldehyde in Water Microwave Microwave Irradiation (30 min) Reactants->Microwave Product Imidazo[1,2-a]pyridine Derivative (92-95% yield) Microwave->Product Purification Filtration & Washing Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Microwave-assisted synthesis of imidazo[1,2-a]pyridines.

The Purine Nucleus: The Building Block of Life

Purines, composed of a pyrimidine ring fused to an imidazole ring, are of immense biological importance as they form the basis of the nucleobases adenine and guanine.[2]

The Traube Purine Synthesis: A Classic Route

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors.[18][19][20][21][22] It typically involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.

Mechanism: The synthesis generally starts with a 4,5-diaminopyrimidine. The imidazole ring is then formed by reacting this diamine with a one-carbon synthon, such as formic acid or a derivative, which bridges the two amino groups.[21] A common sequence involves nitrosation of a 4-aminopyrimidine at the 5-position, reduction of the nitroso group to an amino group, and subsequent cyclization with a one-carbon source.[18][20]

Experimental Protocol: General Steps for Traube Synthesis [20]

  • Nitrosation: A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is treated with a nitrosating agent (e.g., sodium nitrite in acidic solution) to introduce a nitroso group at the 5-position.

  • Reduction: The nitroso group is reduced to an amino group, typically using a reducing agent like ammonium sulfide or through catalytic hydrogenation, to yield a 4,5-diaminopyrimidine.

  • Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized by heating with a one-carbon source, such as formic acid or triethyl orthoformate, to form the purine ring system.

Traube_Synthesis cluster_pyrimidine Pyrimidine Precursor cluster_imidazole_formation Imidazole Ring Formation cluster_purine Purine Product Start 4-Aminopyrimidine Derivative Nitrosation Nitrosation (at C5) Start->Nitrosation Reduction Reduction of Nitroso Group Nitrosation->Reduction Diaminopyrimidine 4,5-Diaminopyrimidine Reduction->Diaminopyrimidine Cyclization Cyclization with a One-Carbon Source Diaminopyrimidine->Cyclization Purine Purine Derivative Cyclization->Purine

Caption: General workflow of the Traube purine synthesis.

Synthesis from Imidazole Precursors

An alternative strategy for constructing purines involves building the pyrimidine ring onto a pre-existing imidazole scaffold.[23] This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.

General Approach: This method typically starts with a suitably functionalized imidazole, such as a 4-aminoimidazole-5-carboxamide or a related derivative. The pyrimidine ring is then annulated through reactions that introduce the remaining two carbon atoms and one nitrogen atom.

Advanced Synthetic Methodologies

The field of fused imidazole synthesis is continually evolving, with the development of novel catalytic systems and reaction conditions that offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with copper and palladium, has become a powerful tool for the synthesis of fused imidazoles.[24] These methods often enable C-N and C-C bond formations under milder conditions than traditional methods.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a widely used method for the N-arylation of imidazoles, which is a key step in the synthesis of many complex fused systems.[25] Modern protocols often employ ligands to improve catalyst performance and allow for lower reaction temperatures.[26][27][28]

Mechanism of Copper-Catalyzed N-Arylation: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the N-aryl imidazole and regenerate the Cu(I) catalyst.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [25]

  • Materials: Imidazole, aryl halide (e.g., 4-bromo-3-(trifluoromethyl)aniline), copper(I) iodide (CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., DMSO or dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add CuI (5 mol%), the ligand (10 mol%), and the base (2.0 eq).

    • Add imidazole (1.2 eq) and the aryl halide (1.0 eq).

    • Add the anhydrous solvent under an inert atmosphere.

    • Heat the reaction mixture at 100-110 °C for 18-24 hours.

    • After cooling, dilute the mixture with a suitable organic solvent and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

The synthesis of fused imidazole derivatives is a dynamic and ever-expanding field of chemical research. While classic named reactions continue to be valuable tools, the future of this area lies in the development of more efficient, selective, and sustainable synthetic methods. The increasing use of transition metal catalysis, microwave-assisted reactions, and multicomponent strategies is a testament to this trend. As our understanding of the biological roles of fused imidazoles continues to grow, so too will the demand for innovative synthetic approaches to access novel and complex derivatives. This guide provides a solid foundation for researchers to both utilize existing methodologies and contribute to the future advancements in this exciting area of chemistry.

References

A Technical Guide to 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This guide focuses on 2-(1H-imidazol-1-yl)acetonitrile, a bifunctional building block of significant utility in the synthesis of complex heterocyclic systems.[6] Its unique structure, combining the biologically significant imidazole ring with a reactive nitrile group, makes it an invaluable precursor for constructing diverse molecular scaffolds, particularly fused imidazoles like imidazo[1,2-a]pyridines.[6] We will explore its synthesis, delve into its chemical reactivity, and provide detailed, field-proven protocols for its application in constructing novel heterocyclic frameworks relevant to drug discovery.

Introduction: The Privileged Imidazole Scaffold

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing systems being particularly prominent in approved drugs.[1] Among these, the imidazole ring holds a privileged status.[1][5] It is a five-membered aromatic heterocycle with two nitrogen atoms, imparting unique electronic properties, hydrogen bonding capabilities, and the ability to coordinate with biological targets such as enzymes and receptors.[1][4] The imidazole moiety is found in essential natural products like the amino acid histidine and purines, and is a key pharmacophore in a wide array of drugs exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

The strategic value of this compound lies in its dual reactivity. The imidazole ring can act as a nucleophile, while the activated methylene group adjacent to the nitrile function provides a site for nucleophilic attack and C-C bond formation. This versatility allows for its participation in a variety of cyclization and multicomponent reactions, providing efficient pathways to complex molecules.

Synthesis and Characterization of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetonitrile with imidazole.[6] The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

Optimized Synthetic Protocol

This protocol describes a robust and scalable synthesis via N-alkylation of imidazole.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the imidazolide anion.

  • Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq) dropwise to the suspension. Causality Note: Slow addition is crucial to control the exothermicity of the Sₙ2 reaction and prevent side product formation.

  • Reaction Progression: Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield this compound as a white to light yellow solid.[6][7]

Physicochemical and Spectroscopic Data

A thorough characterization is essential to confirm the identity and purity of the synthesized precursor.

PropertyValueSource
Molecular Formula C₅H₅N₃[8]
Molecular Weight 107.11 g/mol [8]
Appearance White to light yellow solid[7]
Melting Point 54-58 °C[7]
¹H NMR (CDCl₃) δ ~5.0 (s, 2H, -CH₂-), δ ~7.1 (s, 1H, Im-H), δ ~7.2 (s, 1H, Im-H), δ ~7.7 (s, 1H, Im-H)[6]
¹³C NMR (CDCl₃) δ ~35 (-CH₂-), δ ~115 (-CN), δ ~120, 130, 138 (Im-C)[6]
IR (KBr, cm⁻¹) ~2250 (sharp, C≡N stretch)[6]
MS (ESI+) m/z 108.06 [M+H]⁺[6]

Chemical Reactivity: A Bifunctional Hub

The synthetic utility of this compound stems from its two key reactive sites: the nucleophilic N-3 atom of the imidazole ring and the acidic α-protons of the methylene group.

  • N-3 Nucleophilicity: The lone pair on the sp²-hybridized nitrogen (N-3) can participate in reactions with electrophiles, leading to the formation of imidazolium salts or acting as an intramolecular nucleophile in cyclization reactions.

  • α-Methylene Acidity: The protons on the methylene carbon are activated by the adjacent electron-withdrawing nitrile group. In the presence of a base, this position can be deprotonated to form a stabilized carbanion, a potent nucleophile for reactions with various electrophiles.

The interplay of these reactive centers allows for a diverse range of transformations, making it a powerful tool for heterocyclic construction.

Reactivity_of_this compound cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Reactants & Products Precursor N-CH₂-C≡N | Imidazole Ring N3_Attack N-3 Nucleophilic Attack Precursor->N3_Attack Intramolecular Cyclization Alpha_C_Attack α-Carbon Nucleophilic Attack Precursor->Alpha_C_Attack Base-mediated Deprotonation Electrophile Electrophiles (e.g., Alkyl Halides) N3_Attack->Electrophile Intermolecular Reaction Fused_Systems Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) N3_Attack->Fused_Systems Intramolecular Nucleophilic Attack Carbonyls Carbonyl Compounds (e.g., Aldehydes, Ketones) Alpha_C_Attack->Carbonyls Knoevenagel Condensation Thorpe-Ziegler Reaction Substituted_Products α-Substituted Products Alpha_C_Attack->Substituted_Products Alkylation Carbonyls->Fused_Systems Cyclocondensation

Caption: Reactivity map of this compound.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that feature prominently in medicinal chemistry, with applications as antiviral, anticancer, and anti-inflammatory agents.[9] this compound is an excellent precursor for these systems.

One-Pot Synthesis via Thorpe-Ziegler Cyclization

This protocol details a one-pot, three-component reaction for the synthesis of substituted 2-amino-3-cyanoimidazo[1,2-a]pyridines. The reaction proceeds through an initial Knoevenagel condensation, followed by a Thorpe-Ziegler intramolecular cyclization.

Imidazo_Synthesis_Workflow start Start: Reagent Assembly step1 Mix 2-Aminopyridine, Aldehyde, and Precursor start->step1 step2 Add Piperidine Catalyst Reflux in Ethanol step1->step2 step3 Monitor by TLC (2-4 hours) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Precipitate Formation step4->step5 step6 Filter the Solid Product step5->step6 step7 Wash with Cold Ethanol step6->step7 step8 Dry Under Vacuum step7->step8 end End: Purified Product step8->end

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and this compound (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol) as a catalyst. Causality Note: Piperidine acts as a base to facilitate both the initial Knoevenagel condensation between the aldehyde and the acetonitrile precursor and the subsequent intramolecular cyclization.

  • Heating: Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure imidazo[1,2-a]pyridine derivative.

Representative Results

The versatility of this method allows for the synthesis of a library of compounds by varying the substituents on the 2-aminopyridine and the aldehyde.

Entry2-Aminopyridine SubstituentAldehydeYield (%)
1HBenzaldehyde88
25-Cl4-Chlorobenzaldehyde92
34-CH₃4-Methoxybenzaldehyde85
4H2-Naphthaldehyde82

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile precursor in modern organic synthesis. Its straightforward preparation and dual reactivity enable the efficient construction of a wide range of complex heterocyclic systems, particularly those containing the privileged imidazo[1,2-a]pyridine scaffold. The protocols described herein are robust and scalable, providing a solid foundation for researchers in medicinal chemistry and drug development. Future research will likely focus on expanding the scope of its applications in multicomponent reactions, asymmetric catalysis, and the synthesis of novel, biologically active compounds. The continued exploration of this building block's potential promises to yield new and innovative molecular architectures for the advancement of pharmaceutical sciences.

References

An In-depth Technical Guide to the Reactivity of 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1H-imidazol-1-yl)acetonitrile stands as a cornerstone heterocyclic building block for researchers, scientists, and drug development professionals. Its unique architecture, featuring a reactive nitrile moiety and an adjacent active methylene group, both influenced by the electronic character of the imidazole ring, offers a rich landscape for synthetic exploration. This guide provides an in-depth exploration of the molecule's reactivity, detailing key transformations at both the nitrile and methylene positions. We will delve into the mechanistic underpinnings of these reactions, providing field-proven experimental protocols and visual workflows to empower researchers in harnessing the full synthetic potential of this versatile scaffold.

Introduction: Structural and Electronic Profile

This compound is a bifunctional molecule whose reactivity is governed by the interplay between its constituent parts: the imidazole ring, the nitrile group, and the intervening methylene bridge.[1] The imidazole ring, an electron-rich aromatic heterocycle, modulates the electronic properties of the entire molecule. The nitrogen atoms of the imidazole can act as both hydrogen bond donors and acceptors, influencing solubility and intermolecular interactions.

The most significant electronic features dictating the reactivity of this compound are:

  • The Electrophilic Nitrile Carbon: The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

  • The Acidic Methylene Protons: The protons of the methylene group are activated by the adjacent electron-withdrawing nitrile group and the imidazole ring, making them amenable to deprotonation by a suitable base. This generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex heterocyclic systems.[1]

Synthesis of this compound

A reliable and straightforward synthesis of the title compound is crucial for its application in further synthetic endeavors. The most common method involves the nucleophilic substitution of a haloacetonitrile with imidazole.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from imidazole and bromoacetonitrile.[2]

Materials:

  • 1H-Imidazole

  • Sodium hydride (NaH)

  • Bromoacetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF, add sodium hydride (1.8 g, 45 mmol) in portions at room temperature.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Quench the reaction by the addition of water (50 mL) followed by a saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a yellow oil.

Expected Yield: 59%[2]

Reactivity of the Nitrile Group

The electrophilic nature of the nitrile carbon is the focal point for a variety of important chemical transformations.

Hydrolysis to 2-(1H-imidazol-1-yl)acetic acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)acetic acid, a valuable intermediate in the synthesis of pharmaceuticals such as zoledronic acid.[3][4] This transformation can be achieved under acidic or basic conditions.

Reaction Workflow: Nitrile Hydrolysis

G cluster_start Starting Material cluster_product Product This compound This compound Acid or Base Acid or Base This compound->Acid or Base Hydrolysis Heat Heat 2-(1H-imidazol-1-yl)acetic acid 2-(1H-imidazol-1-yl)acetic acid

Caption: Hydrolysis of the nitrile to a carboxylic acid.

This protocol is adapted from procedures for the synthesis of imidazol-1-yl-acetic acid.[3]

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • To this compound, add a mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture to reflux for 2-6 hours at a temperature of 40-70°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-(1H-imidazol-1-yl)acetic acid.

Reduction to 2-(1H-imidazol-1-yl)ethanamine

The reduction of the nitrile group is a fundamental transformation that yields the corresponding primary amine, 2-(1H-imidazol-1-yl)ethanamine. This amine is a valuable synthon for the construction of more complex molecules, particularly in medicinal chemistry. Catalytic hydrogenation is a common and efficient method for this conversion.[5]

Reaction Workflow: Nitrile Reduction

G cluster_start Starting Material cluster_product Product This compound This compound H2, Pd/C H2, Pd/C This compound->H2, Pd/C Reduction Solvent (e.g., EtOH) Solvent (e.g., EtOH) 2-(1H-imidazol-1-yl)ethanamine 2-(1H-imidazol-1-yl)ethanamine

Caption: Reduction of the nitrile to a primary amine.

This is a general protocol for the catalytic hydrogenation of nitriles.[5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(1H-imidazol-1-yl)ethanamine.

[3+2] Cycloaddition with Azides to form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[6] Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Workflow: Tetrazole Synthesis

G cluster_product Product This compound This compound Lewis Acid (e.g., ZnCl2) Lewis Acid (e.g., ZnCl2) This compound->Lewis Acid (e.g., ZnCl2) [3+2] Cycloaddition Sodium Azide Sodium Azide Solvent (e.g., DMF) Solvent (e.g., DMF) Heat Heat 5-(1H-imidazol-1-ylmethyl)-1H-tetrazole 5-(1H-imidazol-1-ylmethyl)-1H-tetrazole

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

This protocol is based on a general method for the synthesis of 5-substituted-1H-tetrazoles.[7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • To a solution of this compound in DMF, add sodium azide and zinc chloride.

  • Heat the reaction mixture at 120-130°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain 5-(1H-imidazol-1-ylmethyl)-1H-tetrazole.

Reactivity of the Active Methylene Group

The protons on the methylene carbon of this compound are acidic due to the electron-withdrawing effects of both the nitrile group and the imidazole ring. This allows for the formation of a stabilized carbanion, which can act as a nucleophile in various C-C bond-forming reactions.

Alkylation Reactions

The active methylene group can be readily alkylated using a variety of alkyl halides in the presence of a base.[8] This reaction provides a straightforward method for introducing diverse substituents at the α-position.

Reaction Workflow: Methylene Alkylation

G cluster_product Product This compound This compound Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) This compound->Base (e.g., NaH, K2CO3) Alkylation Alkyl Halide (R-X) Alkyl Halide (R-X) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) α-Alkyl-2-(1H-imidazol-1-yl)acetonitrile α-Alkyl-2-(1H-imidazol-1-yl)acetonitrile

Caption: Alkylation of the active methylene group.

This is a general protocol for the alkylation of active methylene compounds.[8]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound in DMF or THF, add the base (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone) in the presence of a weak base, leading to the formation of a new carbon-carbon double bond.[9] this compound is an excellent substrate for this reaction.

Reaction Workflow: Knoevenagel Condensation

G cluster_product Product This compound This compound Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine) This compound->Weak Base (e.g., Piperidine) Condensation Aldehyde/Ketone (RCHO/RCOR') Aldehyde/Ketone (RCHO/RCOR') Solvent (e.g., EtOH) Solvent (e.g., EtOH) α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile

Caption: Knoevenagel condensation with carbonyl compounds.

This protocol is based on a similar condensation with a related benzimidazole derivative.[10]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a remarkably versatile and synthetically valuable building block. The strategic manipulation of its two key reactive centers—the electrophilic nitrile group and the nucleophilic active methylene group—opens a gateway to a vast and diverse chemical space. The reactions outlined in this guide, including hydrolysis, reduction, cycloaddition, alkylation, and condensation, represent fundamental transformations that can be employed to construct complex molecular architectures with potential applications in medicinal chemistry and materials science. The provided protocols serve as a practical starting point for researchers to explore and expand upon the rich reactivity of this important heterocyclic scaffold.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(1H-imidazol-1-yl)acetonitrile

This compound (CAS No: 98873-55-3) is a pivotal bifunctional building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a nucleophilic imidazole ring connected to a versatile nitrile group via a methylene spacer, makes it an invaluable precursor for synthesizing a wide array of complex heterocyclic compounds.[1] Notably, it serves as a key intermediate in the production of potent antifungal agents such as lanoconazole and luliconazole, highlighting its significance in the drug development pipeline.[3][4]

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of this compound. We will explore the underlying reaction mechanism, present two distinct, field-proven protocols, and emphasize the critical safety procedures required for handling the hazardous materials involved.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is fundamentally an N-alkylation reaction, a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

Core Principles:

  • Nucleophile: The imidazole ring acts as the nucleophile.[7] While neutral imidazole is nucleophilic, its reactivity is significantly enhanced by deprotonation with a base. The resulting imidazolate anion is a much stronger nucleophile, as the negative charge is delocalized across both nitrogen atoms.[8]

  • Electrophile: Chloroacetonitrile serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the electronegative chlorine and nitrile groups, making it susceptible to nucleophilic attack.

  • The SN2 Pathway: The reaction proceeds via a concerted, single-step mechanism. The nucleophilic nitrogen of the imidazolate anion attacks the electrophilic carbon of chloroacetonitrile, simultaneously displacing the chloride leaving group. This process inverts the stereochemistry at the carbon center, although in this case, the carbon is achiral.

  • Role of the Base: A base is crucial for deprotonating the N-H of imidazole.[7][9] The choice of base dictates the reaction conditions. Strong bases like sodium hydride (NaH) offer rapid and irreversible deprotonation but require anhydrous solvents and careful handling. Weaker inorganic bases like potassium carbonate (K₂CO₃) are safer and can be used in various polar aprotic solvents, though they may require higher temperatures or longer reaction times.[9]

  • Solvent Selection: Polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are ideal. They effectively solvate the cations of the base (e.g., Na⁺, K⁺) without solvating the nucleophile, thereby increasing its reactivity.

Experimental Protocols

Two distinct protocols are presented to provide flexibility based on available reagents and safety infrastructure. Protocol A utilizes a strong base for rapid conversion, while Protocol B employs a milder, safer base.

Materials and Reagents
Reagent/MaterialCAS NumberRecommended PuritySupplier ExampleNotes
Imidazole288-32-4≥99%Sigma-AldrichCorrosive. Handle with care.
Chloroacetonitrile107-14-2≥98%Sigma-AldrichHighly Toxic & Flammable. Must be handled in a fume hood.[10][11]
Bromoacetonitrile590-17-0≥97%Sigma-AldrichAlternative electrophile for Protocol A. Also highly toxic.
Sodium Hydride (NaH)7646-69-760% dispersion in mineral oilSigma-AldrichFor Protocol A. Water-reactive and flammable.
Potassium Carbonate (K₂CO₃)584-08-7≥99%, anhydrousFisher ScientificFor Protocol B. Hygroscopic; keep dry.
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Sigma-AldrichFor Protocol A. Required for use with NaH.
Acetonitrile (MeCN)75-05-8Anhydrous, ≥99.8%Sigma-AldrichFor Protocol B.
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Laboratory GradeVWRFor drying organic layers.
Saturated NH₄Cl solutionN/AN/AN/AFor quenching.
Deionized WaterN/AN/AN/AFor workup.
Silica Gel63231-67-4230-400 meshSigma-AldrichFor column chromatography.
Protocol A: High-Reactivity Synthesis using Sodium Hydride

This protocol is adapted from established literature methods and is suitable for achieving high conversion in a short timeframe.[3] It requires strict anhydrous conditions.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve imidazole (5.0 g, 73.5 mmol) in 150 mL of anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (3.5 g of 60% dispersion, 87.5 mmol) in small portions to the stirred imidazole solution at 0 °C (ice bath).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole to form the highly reactive imidazolate anion. Adding it in portions at 0 °C controls the hydrogen gas evolution.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-45 minutes. The solution may become a slurry.

  • Alkylation: Slowly add chloroacetonitrile (5.8 g, 77.1 mmol) or bromoacetonitrile (8.8 g, 73.9 mmol) dropwise via the dropping funnel over 20 minutes.[3] An exothermic reaction may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.

  • Quenching: Cool the flask to 0 °C and very slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the excess NaH.

    • Causality: This safely neutralizes the reactive NaH and protonates any remaining imidazolate. A slow, cooled addition is critical to control gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude yellow oil by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield the pure product.[3]

Protocol B: Safer, Milder Synthesis using Potassium Carbonate

This protocol avoids the hazards of sodium hydride, making it more accessible for standard laboratory settings.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (5.0 g, 73.5 mmol) and anhydrous potassium carbonate (12.2 g, 88.2 mmol) to 150 mL of anhydrous acetonitrile.

  • Alkylation: Add chloroacetonitrile (5.8 g, 77.1 mmol) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours.

    • Causality: K₂CO₃ is a weaker base than NaH, requiring thermal energy to facilitate the deprotonation and subsequent SN2 reaction. Acetonitrile is an excellent solvent for this type of reaction.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KCl byproduct.

  • Concentration: Evaporate the acetonitrile solvent under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography as described in Protocol A.

Data Summary and Visualization

Quantitative Data Overview
ParameterProtocol A (NaH/THF)Protocol B (K₂CO₃/MeCN)
Imidazole (mmol)73.573.5
Alkylating Agent (mmol)~74-77~77
Base (mmol)87.5 (NaH)88.2 (K₂CO₃)
Temperature0 °C to Room Temp.~80 °C (Reflux)
Reaction Time2-4 hours12-24 hours
Expected Yield~50-65%[3]~40-60%[9]
Product FormYellow Oil[3]Yellow Oil / Solid[12]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Setup Inert Atmosphere Flask (Protocol A) P2 Dissolve Imidazole in Anhydrous Solvent P1->P2 R1 Add Base (NaH or K2CO3) P2->R1 R2 Add Chloroacetonitrile (Dropwise) R1->R2 R3 Stir & Monitor (TLC) R2->R3 W1 Quench Reaction (Protocol A) or Filter R3->W1 W2 Liquid-Liquid Extraction (EtOAc) W1->W2 W3 Dry Organic Layer (MgSO4) W2->W3 W4 Concentrate (Rotovap) W3->W4 W5 Purify by Column Chromatography W4->W5 Final Final W5->Final Pure Product

Caption: Workflow for the synthesis of this compound.

Critical Safety Precautions

This synthesis involves highly hazardous materials. A thorough risk assessment must be performed before starting any work.

  • Chloroacetonitrile (CAS 107-14-2):

    • Hazards: Toxic if swallowed, toxic in contact with skin, toxic if inhaled, and toxic to aquatic life.[10][11] Flammable liquid and vapor.[11]

    • Handling: ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.[10][13] Ensure adequate ventilation and keep away from all ignition sources.[14]

    • Emergency: In case of skin contact, immediately remove contaminated clothing and rinse skin with copious amounts of water.[10] If inhaled, move to fresh air and call for immediate medical attention.[13] If swallowed, call a poison control center immediately.[10]

  • Sodium Hydride (CAS 7646-69-7):

    • Hazards: Flammable solid. Reacts violently with water, releasing extremely flammable hydrogen gas. Causes severe skin burns and eye damage.

    • Handling: Handle under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or protic solvents. Use powder-free gloves and a lab coat.

  • General Precautions:

    • Ensure eyewash stations and safety showers are accessible and functional.[13]

    • Dispose of all chemical waste according to institutional and local regulations. Do not release chloroacetonitrile into the environment.[14]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete deprotonation.Ensure base is active and solvent is truly anhydrous (especially for Protocol A).
Inactive chloroacetonitrile.Use a fresh bottle of the reagent.
Formation of Side Products Reaction temperature too high.For Protocol A, maintain temperature during addition of the electrophile.
Over-alkylation (dialkylation).Use a slight excess of imidazole relative to chloroacetonitrile.
Difficult Purification Co-elution of product and impurities.Adjust the eluent system for column chromatography. A gradient elution might be necessary.
Product instability on silica.Consider using neutral or basic alumina for chromatography, or minimize contact time with silica.

For optimization, a change in solvent from THF or MeCN to DMF might increase the reaction rate, but DMF's high boiling point makes it more difficult to remove.[1]

Conclusion

The N-alkylation of imidazole with chloroacetonitrile is a robust and reliable method for producing this compound, a valuable synthetic intermediate. This guide provides two effective protocols, catering to different laboratory capabilities and safety considerations. By understanding the underlying chemical principles and adhering strictly to the detailed safety precautions, researchers can confidently and safely perform this important synthesis.

References

Application Notes and Protocols: A Guide to the Copper-Catalyzed Ullmann-Type Synthesis of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted Imidazoles

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, appearing in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of functionalized side chains onto the imidazole nitrogen, such as the acetonitrile group, creates versatile building blocks like 2-(1H-imidazol-1-yl)acetonitrile. This compound serves as a key intermediate for synthesizing diverse heterocyclic systems, including antifungal agents like lanoconazole and various imidazo[1,2-a]pyridines, which are of significant interest in drug discovery.[1][2]

The formation of the crucial C-N bond between the imidazole nitrogen and the acetonitrile moiety is efficiently achieved through a copper-catalyzed Ullmann-type coupling reaction. This application note provides an in-depth guide to this synthesis, grounded in mechanistic principles and practical, field-proven protocols. We will explore the causality behind experimental choices, offer a detailed step-by-step procedure, and provide insights for optimization and troubleshooting, aimed at researchers, medicinal chemists, and process development scientists.

Mechanistic Underpinnings: The Role of Copper in C-N Bond Formation

The Ullmann reaction, first reported over a century ago, has evolved from a stoichiometric, high-temperature process to a highly efficient catalytic transformation.[3][4] Modern Ullmann-type couplings for N-arylation or N-alkylation of heterocycles rely on a copper(I) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves several key steps.

Initially, the active Cu(I) catalyst is generated. Although Cu(II) precursors are sometimes used, they are believed to be reduced in situ to the active Cu(I) state.[5][6] The base then deprotonates the N-H of the imidazole, forming an imidazolide anion. This anion coordinates with the Cu(I) catalyst to form a copper-imidazolide intermediate. The subsequent crucial step is the reaction of this intermediate with the haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). This can proceed through a pathway resembling an oxidative addition/reductive elimination sequence, although a σ-bond metathesis or nucleophilic aromatic substitution-like mechanism is also considered plausible for copper.[4][7] Finally, the desired product, this compound, is released, and the Cu(I) catalyst is regenerated to continue the cycle.

Ligands, often chelating diamines or phenanthrolines, play a critical role by stabilizing the copper catalyst, preventing its disproportionation or agglomeration, and modulating its reactivity to facilitate the key bond-forming steps.[5][6][8]

Ullmann_Coupling_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I) Catalyst Copper_Imidazolide [Cu(I)-Im] Intermediate Cu(I)X->Copper_Imidazolide Reacts with Imidazolide Imidazole Imidazole (Im-H) Imidazole->Copper_Imidazolide Coordination Base Base Base->Imidazole Deprotonation Copper_Imidazolide->Cu(I)X Regeneration Product This compound Copper_Imidazolide->Product Coupling Haloacetonitrile Haloacetonitrile (X-CH₂CN) Haloacetonitrile->Copper_Imidazolide Product->Cu(I)X Product Release

Figure 1. A simplified representation of the copper-catalyzed Ullmann-type coupling cycle for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of the target compound. It is crucial to adhere to safety guidelines, including the use of personal protective equipment and performing the reaction in a well-ventilated fume hood.

Materials and Reagents
  • Reactants:

    • 1H-Imidazole

    • 2-Bromoacetonitrile or 2-Chloroacetonitrile

  • Catalyst:

    • Copper(I) Iodide (CuI) or Copper(I) Chloride (CuCl)[1]

  • Base:

    • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent:

    • Dimethylformamide (DMF), anhydrous

  • Work-up and Purification:

    • Ethyl Acetate (EtOAc)

    • Water (deionized)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography elution

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-imidazole (1.0 eq.), anhydrous potassium carbonate (2.2 eq.), and the copper(I) catalyst (e.g., CuCl, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF to the flask via syringe. Stir the resulting suspension. Then, add 2-bromoacetonitrile or 2-chloroacetonitrile (1.0-1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain this temperature for 24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.[2]

Optimization and Troubleshooting: A Scientist's Perspective

The success of an Ullmann coupling often hinges on the careful selection and optimization of several parameters. The table below summarizes key variables and provides a rationale for their selection, drawing from established literature.

ParameterCommon ChoicesRationale and Field Insights
Copper Source CuI, CuBr, CuCl, Cu₂OCu(I) salts are generally preferred as they are the active catalytic species.[10] CuI is a very common and effective choice.[8][11] Cu(II) sources can be used but may require in situ reduction.
Ligand Diamines (e.g., N,N'-dimethylethylenediamine), Phenanthrolines (e.g., 4,7-dimethoxy-1,10-phenanthroline)[8][12][13]Ligands are crucial for stabilizing the Cu(I) catalyst and increasing its solubility and reactivity.[5] For N-arylation of imidazoles, phenanthroline derivatives have proven highly effective, even for sterically hindered substrates.[12][13] For simpler alkylations, the reaction may proceed without a specific ligand, though yields may be lower.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is required to deprotonate the imidazole N-H. K₂CO₃ is a cost-effective and commonly used base.[1] K₃PO₄ is a stronger base that can be effective in more challenging couplings.[14] Cs₂CO₃ is highly effective but more expensive; its higher solubility can be advantageous.[13]
Solvent DMF, DMSO, Dioxane, ToluenePolar aprotic solvents like DMF and DMSO are excellent choices as they help to dissolve the reactants and intermediates.[1][11] The choice of solvent can significantly impact reaction rates and yields.[8]
Temperature 80-120°CWhile modern Ullmann reactions are milder than classical conditions, elevated temperatures are typically required to drive the reaction to completion.[1][10] Optimization may be necessary; excessively high temperatures can lead to side product formation.[10]

Common Troubleshooting Scenarios:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the use of a fresh, high-purity copper source. The active Cu(I) can be sensitive to air.[10]

    • Suboptimal Conditions: Systematically screen different ligands, bases, and solvents as outlined in the table above.

    • Protic Impurities: The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous and the glassware is thoroughly dried.[10]

  • Formation of Side Products:

    • High Temperature: If decomposition or side product formation is observed, consider lowering the reaction temperature.

    • Base Strength: A base that is too strong or a nucleophile that is unstable might degrade under the reaction conditions. A milder base or lower temperature may be beneficial.[10]

Conclusion

The copper-catalyzed Ullmann-type coupling is a powerful and reliable method for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. By understanding the underlying reaction mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively implement and optimize this transformation. The protocol and insights provided in this application note serve as a comprehensive guide for the successful synthesis and troubleshooting of this important reaction, enabling the efficient production of key building blocks for the discovery of new therapeutics.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2-(1H-imidazol-1-yl)acetonitrile, a versatile building block in medicinal chemistry.[1] The synthesis is achieved through the N-alkylation of imidazole with a haloacetonitrile, a robust and efficient method for laboratory-scale production. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details the necessary reagents and equipment, and offers guidance on purification and characterization of the final product. Furthermore, essential safety precautions and troubleshooting tips are discussed to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of numerous biologically active molecules. The imidazole moiety is a common pharmacophore found in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[1] The attached acetonitrile group provides a reactive handle for further chemical transformations, making this compound a valuable precursor for the development of novel therapeutic agents, including antifungal and anticancer drugs.[2] For instance, it is a reactant used in the synthesis of the antifungal agent lanoconazole.[2] This guide presents a reliable and reproducible protocol for its synthesis, empowering researchers to access this important chemical entity.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. The imidazole anion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile, displacing the halide to form the desired product.

Reaction:

Imidazole + Haloacetonitrile → this compound + Halide Salt

Mechanism:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), removes the acidic proton from the N-1 position of the imidazole ring, forming a highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks the methylene carbon of the haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).

  • Displacement: The halide ion (Br⁻ or Cl⁻) is displaced as a leaving group, resulting in the formation of the C-N bond and the final product, this compound.

Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[2][3]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplierNotes
ImidazoleC₃H₄N₂68.08288-32-4≥99%Sigma-AldrichStore in a desiccator.
BromoacetonitrileC₂H₂BrN119.95590-17-0≥97%Sigma-AldrichLachrymator; handle in a fume hood.
Sodium HydrideNaH24.007646-69-760% disp. in mineral oilSigma-AldrichHighly flammable; handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher ScientificFor extraction and chromatography.
Petroleum Ether--8032-32-4ACS GradeFisher ScientificFor chromatography.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥97%Sigma-AldrichFor drying organic layers.
Saturated Ammonium ChlorideNH₄Cl53.4912125-02-9--Aqueous solution.
WaterH₂O18.027732-18-5Deionized-For workup.
Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Step-by-Step Synthesis Procedure

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Add Imidazole and Anhydrous THF to Flask B 2. Add Sodium Hydride (portion-wise) at 0°C A->B C 3. Stir for 30 min at Room Temperature B->C D 4. Add Bromoacetonitrile (dropwise) at 0°C C->D E 5. Stir for 2 hours at Room Temperature D->E F 6. Quench with Water and Sat. NH4Cl E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Combine Organic Layers G->H I 9. Dry with Anhydrous MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Overall workflow for the synthesis of this compound.

  • Flask Preparation: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add imidazole (5.0 g, 73.5 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).[2]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Imidazole Anion Formation: Remove the ice bath and stir the suspension at room temperature for 30 minutes.[2] The solution will become a milky white suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise via a syringe or dropping funnel over 15 minutes.[2]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (10:1 v/v). The starting material (imidazole) is highly polar, while the product will have a higher Rf value.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding water (50 mL), followed by a saturated aqueous solution of ammonium chloride (50 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by silica gel column chromatography.[2]

  • Column Preparation: Pack a glass column with silica gel using a slurry of petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (10:1 v/v).[2] Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow oil. A typical yield is around 59% (4.6 g).[2]

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Technique Expected Results
1H NMR (CDCl₃)δ 7.87 (m, 1H), 7.46 (m, 2H), 5.26 (s, 2H)[1]
Mass Spectrometry LRMS m/z: 108 [M+H]⁺[2]
Molecular Formula C₅H₅N₃[4]
Molecular Weight 107.11 g/mol [4]

Purification and Analysis Workflow

PurificationWorkflow Crude Crude Product Column Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) Crude->Column TLC TLC Monitoring of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure Analysis Characterization (NMR, MS) Pure->Analysis

Caption: Workflow for the purification and analysis of the final product.

Safety and Handling

  • General: Perform the entire synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

  • Bromoacetonitrile: A lachrymator and is toxic if inhaled or absorbed through the skin. Handle with extreme care in a fume hood.

  • Solvents: Tetrahydrofuran, ethyl acetate, and petroleum ether are flammable. Keep away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low or No Reaction Inactive sodium hydride (exposed to air/moisture).Use fresh, unopened sodium hydride. Ensure all glassware is flame-dried and the reaction is under a positive pressure of inert gas.
Impure or wet THF.Use anhydrous THF, preferably freshly distilled or from a solvent purification system.
Multiple Products on TLC Dialkylation or side reactions.Ensure slow, dropwise addition of bromoacetonitrile at 0 °C to control the reaction rate and temperature.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. A gradient elution may be necessary.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: The Strategic Use of 2-(1H-imidazol-1-yl)acetonitrile in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. Within this class of therapeutics, certain heterocyclic structures, often referred to as "privileged scaffolds," are repeatedly identified in potent and selective inhibitors. The imidazole ring is a quintessential example of such a scaffold, prized for its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point for the design of novel anti-cancer agents.[3][4]

This guide provides an in-depth exploration of 2-(1H-imidazol-1-yl)acetonitrile, a versatile and bifunctional building block, and its application in the construction of kinase inhibitor scaffolds. We will delve into the strategic considerations behind its use, detailing its chemical reactivity and providing robust protocols for its incorporation into fused heterocyclic systems of therapeutic relevance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective application. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₅N₃[5]
Molecular Weight 107.11 g/mol [5]
Appearance White to light yellow solid[6]
Melting Point 54.0 to 58.0 °C[7]
Boiling Point 116-120 °C (at 0.35 Torr)[7]
Topological Polar Surface Area 41.6 Ų[8]
logP 0.40668[5]
CAS Number 98873-55-3[5]

The Rationale for Targeting Kinases: Key Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Imidazole-based inhibitors have shown efficacy against several key kinase families. Below are simplified representations of three such critical pathways.

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[9][10] Aberrant EGFR activation is a common driver of tumorigenesis in various cancers.[11][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR

Caption: EGFR Signaling Cascade.

The Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[2][13] Their overexpression is frequently observed in tumors, making them attractive targets for anti-cancer therapies.[4]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Cytokinesis Cytokinesis M_Phase->Cytokinesis Aurora_B Aurora B Kinase M_Phase->Aurora_B Cleavage Cleavage Furrow Formation Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Spindle Assembly Checkpoint Aurora_A->Spindle Chromosome Chromosome Segregation Aurora_B->Chromosome Aurora_B->Cleavage

Caption: Role of Aurora Kinases in Mitosis.

The Tie-2 Signaling Pathway

Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells that plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[3][8] Modulation of the Tie-2 pathway can impact vascular stability and integrity.[6][14]

Tie2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Tie2 Tie-2 Receptor PI3K_AKT PI3K/AKT Pathway Tie2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Tie2->RAS_MAPK Survival Cell Survival & Migration PI3K_AKT->Survival Stability Vascular Stabilization RAS_MAPK->Stability Ang1 Angiopoietin-1 (Agonist) Ang1->Tie2

Caption: Tie-2 Signaling in Endothelial Cells.

Synthetic Strategy: Leveraging the Dual Reactivity of this compound

The synthetic utility of this compound stems from its two reactive centers: the imidazole ring and the nitrile group.

  • The Imidazole Moiety: The imidazole ring itself can be a key pharmacophore, participating in hydrogen bonding with the hinge region of the kinase ATP-binding site. Furthermore, the nitrogen atoms can be involved in cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent in kinase inhibitors.[15][16]

  • The Acetonitrile Group: The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing a gateway to diverse chemical space. Key transformations include:

    • Reduction to a primary amine using reducing agents like LiAlH₄. This introduces a basic center and a nucleophilic site for further derivatization.[17][18]

    • Hydrolysis to a carboxylic acid under acidic or basic conditions. This allows for the formation of amide bonds, a common feature in kinase inhibitors.[17]

    • Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones, enabling further carbon-carbon bond formation.[17][18]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent use in the construction of a representative imidazo[1,2-a]pyridine scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a standard nucleophilic substitution to synthesize the title compound.[7]

Workflow Diagram:

Synthesis_Workflow Imidazole Imidazole NaH NaH, THF Imidazole->NaH Bromoacetonitrile Bromoacetonitrile Reaction Nucleophilic Substitution Bromoacetonitrile->Reaction NaH->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Materials:

  • 1H-Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromoacetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF (100 mL) under an inert atmosphere (nitrogen or argon), add sodium hydride (1.8 g, 45 mmol of a 60% dispersion) in portions at room temperature.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the addition of water (50 mL) followed by saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford this compound as a yellow oil (yield: ~59%).[7]

Protocol 2: Synthesis of a Substituted Imidazo[1,2-a]pyridine Scaffold

This protocol illustrates a plausible, multi-step synthesis of a substituted imidazo[1,2-a]pyridine, a common kinase inhibitor core, starting from the product of Protocol 1. This is a representative synthesis based on established chemical transformations.

Overall Reaction Scheme:

Step 1: Reduction of the Nitrile to an Amine Step 2: Condensation with a β-ketoester to form the Imidazo[1,2-a]pyridine core

Workflow Diagram:

Scaffold_Synthesis Start 2-(1H-imidazol-1-yl) acetonitrile Step1 Step 1: Reduction (LiAlH4, THF) Start->Step1 Intermediate 2-(1H-imidazol-1-yl) ethan-1-amine Step1->Intermediate Step2 Step 2: Cyclocondensation (β-ketoester, Acid catalyst) Intermediate->Step2 Product Substituted Imidazo[1,2-a]pyridine Scaffold Step2->Product

Caption: Imidazo[1,2-a]pyridine Scaffold Synthesis.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)ethan-1-amine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, carefully add LiAlH₄ (a 1M solution in THF or as a solid) to a flask containing anhydrous THF, cooled in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)ethan-1-amine, which can be used in the next step without further purification.

Step 2: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

Materials:

  • 2-(1H-imidazol-1-yl)ethan-1-amine

  • A suitable β-ketoester (e.g., ethyl 2-chloroacetoacetate)

  • A high-boiling point solvent (e.g., ethanol, n-butanol)

  • A catalytic amount of acid (e.g., p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve 2-(1H-imidazol-1-yl)ethan-1-amine and an equimolar amount of the β-ketoester in the chosen solvent.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography or recrystallization to obtain the desired substituted imidazo[1,2-a]pyridine scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitor scaffolds. Its dual reactivity allows for the strategic construction of complex heterocyclic systems, most notably the privileged imidazo[1,2-a]pyridine core. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this synthon in their drug discovery endeavors. By understanding the underlying chemical principles and the biological rationale for targeting key kinase pathways, the scientific community can continue to innovate and develop the next generation of targeted therapies.

References

Application Notes and Protocols: 2-(1H-imidazol-1-yl)acetonitrile in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. The imidazole ring is a foundational scaffold in medicinal chemistry, particularly in the development of antifungal agents.[1][2] This structural motif is central to the mechanism of action of numerous clinically significant drugs that target fungal ergosterol biosynthesis.[3][4][5] 2-(1H-imidazol-1-yl)acetonitrile emerges as a versatile precursor and a key building block in the synthesis of novel antifungal compounds.[6][7][8] Its unique bifunctional nature, incorporating both the biologically active imidazole ring and a reactive nitrile group, makes it an ideal starting point for creating diverse molecular architectures with potential antifungal properties.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the discovery and preclinical evaluation of new antifungal agents.

The Scientific Rationale: Why this compound?

The Imidazole Pharmacophore in Antifungal Action

Imidazole-containing antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9][10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway.[4][12] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[1][11]

By inhibiting CYP51, imidazole derivatives block the conversion of lanosterol to ergosterol.[1][11] This disruption leads to the accumulation of toxic 14α-methylated sterols (like lanosterol) and a depletion of ergosterol in the fungal membrane.[1][13] The consequences are severe for the fungal cell:

  • Altered Membrane Permeability: The incorporation of improper sterols disrupts the tightly packed structure of the lipid bilayer, leading to increased permeability.[1][5]

  • Cellular Leakage: Essential cellular components can leak out of the compromised cell.[1]

  • Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[3][13]

  • Inhibition of Morphogenesis: Imidazole derivatives can also inhibit the transformation of yeast-like blastospores of Candida albicans into their invasive hyphal form, a key virulence factor.[3][4]

The Strategic Role of the Acetonitrile Moiety

The nitrile group (-C≡N) in this compound is not merely a linker. It serves as a versatile chemical handle for synthetic elaboration and can contribute to the biological activity of the final compound. The nitrile group is a known pharmacophore in various drugs and can participate in critical interactions with biological targets.[14][15] Its strong electron-withdrawing nature can influence the electronic properties of the imidazole ring and the overall molecule, potentially enhancing binding affinity to the target enzyme.[14] Furthermore, studies have shown that the presence of a cyano group can be essential for the antifungal activity of certain classes of compounds.[16][17]

Synthesis of this compound and its Derivatives

Protocol for the Synthesis of this compound

A common and effective method for synthesizing the title compound is through the nucleophilic substitution of a haloacetonitrile with imidazole.[6][7]

Materials:

  • 1H-Imidazole

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1H-imidazole (1 equivalent) and anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise under a nitrogen atmosphere. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of bromoacetonitrile (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a yellow oil.[7]

Workflow for Derivative Synthesis

The true utility of this compound lies in its potential for derivatization to create a library of novel compounds for antifungal screening.

G cluster_0 Starting Material cluster_1 Synthetic Strategies cluster_2 Resulting Derivatives start This compound strategy1 Alkylation/Acylation of Imidazole Ring start->strategy1 e.g., with alkyl halides strategy2 Modification of the Acetonitrile Group start->strategy2 e.g., Grignard reagents strategy3 Condensation Reactions start->strategy3 e.g., with aldehydes/ketones deriv1 N-Substituted Imidazole Derivatives strategy1->deriv1 deriv2 Ethanone Derivatives strategy2->deriv2 deriv3 Fused Heterocyclic Systems strategy3->deriv3

Caption: Synthetic pathways for derivatizing this compound.

In Vitro Evaluation of Antifungal Activity

Protocol for Broth Microdilution Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[18][19][20] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Candida krusei, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[19]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[19]

  • Drug Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations.

  • Inoculation and Incubation:

    • Transfer 100 µL of each drug dilution to the wells of a new microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[18]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., a 50% reduction for azoles against yeasts) compared to the positive control.[18] This can be determined visually or with a spectrophotometer.

Data Presentation

Summarize the MIC values in a clear and concise table.

Compound IDC. albicans MIC (µg/mL)C. krusei MIC (µg/mL)C. neoformans MIC (µg/mL)
Parent Compound >64>64>64
Derivative A 8164
Derivative B 241
Fluconazole 1644

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antifungal drug development is ensuring that the compounds are toxic to fungal cells but not to host (mammalian) cells.[21] In vitro cytotoxicity testing is an essential first step in evaluating the safety profile of new chemical entities.[21][22]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[21]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀) is determined.

Workflow for Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound.

G cluster_0 Input Data cluster_1 Calculation cluster_2 Output IC50 IC₅₀ (Mammalian Cells) Calc SI = IC₅₀ / MIC IC50->Calc MIC MIC (Fungal Cells) MIC->Calc SI Selectivity Index Calc->SI

Caption: Calculation of the Selectivity Index (SI).

A higher SI value indicates greater selectivity for the fungal target over host cells, which is a desirable characteristic for a potential antifungal drug candidate.

Proposed Mechanism of Action

The primary mechanism of action for antifungal agents derived from this compound is the inhibition of lanosterol 14α-demethylase (CYP51).[1][11]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth Maintains Imidazole Imidazole Derivative Imidazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel antifungal agents. Its inherent imidazole pharmacophore, combined with the synthetically adaptable nitrile group, provides a robust platform for generating diverse chemical libraries. The protocols and workflows detailed in this guide offer a systematic approach to synthesizing, screening, and evaluating the preclinical potential of new antifungal candidates derived from this promising scaffold. By focusing on potent antifungal activity and high selectivity, researchers can leverage this compound to contribute to the discovery of the next generation of antifungal therapies.

References

Preparation of 2-(1H-imidazol-1-yl)acetonitrile derivatives as potential anticancer drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Preclinical Evaluation of 2-(1H-imidazol-1-yl)acetonitrile Derivatives as Potential Anticancer Agents

Introduction: The Imidazole Scaffold in Modern Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including a significant and growing number of anticancer agents.[4][5] The core structure is a key component in molecules designed to inhibit critical cellular processes that drive cancer, such as aberrant kinase signaling, microtubule dynamics, and DNA replication.[2][3][5]

Within this class, the this compound framework serves as a particularly valuable and versatile building block for creating novel therapeutic candidates.[6][7] The reactive nitrile group and the biologically active imidazole ring provide two distinct points for chemical modification, enabling the systematic design of derivatives with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of these derivatives for researchers in drug discovery and oncology.

PART 1: Synthesis of this compound Derivatives

The rational design of novel anticancer agents begins with a robust and flexible synthetic strategy. The primary goal is to generate a library of compounds where specific structural modifications can be correlated with biological activity, a process known as establishing a Structure-Activity Relationship (SAR).

Principle of Synthesis

The most common and direct route to synthesize the target derivatives involves a nucleophilic substitution reaction. This typically features the N-alkylation of the imidazole ring with a suitably substituted haloacetonitrile compound. Copper-catalyzed Ullmann-type couplings can also be effective for this transformation.[6] By varying the substituent on the acetonitrile backbone (e.g., with different aryl or heteroaryl groups), chemists can fine-tune the steric and electronic properties of the final molecule to optimize its interaction with a specific biological target.

General Protocol: Synthesis of an Aryl-Substituted Derivative

This protocol describes a representative synthesis of a generic 2-(aryl)-2-(1H-imidazol-1-yl)acetonitrile derivative.

Materials and Reagents:

  • Imidazole

  • 2-Bromo-2-arylacetonitrile (substituted as desired)

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc) and water for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and a rotary evaporator.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add imidazole (1.2 equivalents) and the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add potassium carbonate (2.0 equivalents) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The base acts as a proton scavenger, deprotonating the imidazole to increase its nucleophilicity.

  • Addition of Electrophile: Dissolve the 2-bromo-2-arylacetonitrile (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring imidazole suspension.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This removes the remaining inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for validating the identity of the synthesized molecule before biological testing.

Synthesis and Purification Workflow

synthesis Synthesis workup Work-up synthesis->workup Reaction Complete (TLC) purification Purification workup->purification Crude Product analysis Characterization purification->analysis Pure Compound biological_testing Biological Evaluation analysis->biological_testing Structure Confirmed reagents Reagents: - Imidazole - Bromo-arylacetonitrile - Base (K₂CO₃) reagents->synthesis Solvent (ACN) Heat

Caption: General workflow for the synthesis and purification of target compounds.

PART 2: In Vitro Anticancer Evaluation

After successful synthesis and characterization, the next critical phase is to assess the biological activity of the novel derivatives. In vitro assays using cancer cell lines are the first step in determining a compound's potential as a therapeutic agent.[8][9]

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It is a primary screening tool to determine the concentration at which a compound exhibits cytotoxic effects.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon, HeLa cervical).[3][11][12][13]

  • Normal (non-cancerous) cell line (e.g., MCF-10A) to assess selectivity.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive control drug (e.g., Doxorubicin or Cisplatin).[14]

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates, multichannel pipette, microplate reader.

Experimental Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare a serial dilution of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include "vehicle control" wells treated with medium containing only DMSO and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth.[10]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, structured table for easy comparison of the potency and selectivity of the synthesized derivatives.

Compound IDTarget/ModificationIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-10A (Normal)Selectivity Index (SI)*
Lead-01 4-Fluorophenyl5.27.84.1> 50> 12.2 (for HCT-116)
Lead-02 4-Methoxyphenyl12.515.110.3> 50> 4.8 (for HCT-116)
Lead-03 3,4-Dichlorophenyl2.13.51.825.614.2 (for HCT-116)
Doxorubicin Positive Control0.80.50.91.21.3 (for HCT-116)

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Protocol 2: Mechanistic Assays

Once a compound shows potent cytotoxicity, the next step is to investigate how it induces cell death. Common mechanisms for anticancer agents include inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][11]

A. Apoptosis Detection via Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol Outline:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cell population using a flow cytometer. An increase in the Annexin V positive population indicates apoptosis induction.

B. Cell Cycle Analysis

  • Principle: Many anticancer drugs, particularly tubulin inhibitors, interfere with mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[5] This arrest can be quantified by measuring the DNA content of cells using a fluorescent dye like PI.

  • Protocol Outline:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells to remove ethanol and treat with RNase A to prevent RNA staining.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of the cell population by flow cytometry. A significant increase in the cell population in the G2/M phase suggests the compound may be acting as a mitotic inhibitor.

In Vitro Evaluation Workflow

start Synthesized Derivatives mtt Primary Screening: MTT Cytotoxicity Assay start->mtt ic50 Determine IC₅₀ Values & Selectivity Index mtt->ic50 potent Potent & Selective Compounds Identified ic50->potent IC₅₀ < 10 µM SI > 10 not_potent Low Potency/ Toxicity ic50->not_potent IC₅₀ > 10 µM SI < 10 apoptosis Apoptosis Assay (Annexin V/PI) potent->apoptosis Elucidate Mechanism cell_cycle Cell Cycle Analysis (PI Staining) potent->cell_cycle Elucidate Mechanism end Lead Candidate for Further Study apoptosis->end cell_cycle->end

Caption: Workflow for the in vitro preclinical evaluation of novel compounds.

PART 3: Potential Molecular Mechanisms and Future Directions

The imidazole scaffold is known to interact with several key targets in cancer cells. Understanding these potential mechanisms can guide the design of more specific and potent derivatives.

Common Molecular Targets for Imidazole Derivatives
  • Protein Kinase Inhibition: Many imidazole derivatives are designed to compete with ATP in the catalytic cleft of protein kinases. The Epidermal Growth Factor Receptor (EGFR) is a well-known target, and its inhibition can block downstream proliferation and survival signals.[3][11]

  • Tubulin Polymerization Inhibition: Certain imidazole-based compounds function as microtubule destabilizing agents.[5] They bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which leads to mitotic arrest and apoptosis.[15]

  • Enzyme Inhibition: Imidazole derivatives can inhibit various enzymes crucial for cancer cell survival, such as topoisomerases, which regulate DNA topology, or carbonic anhydrases, which are involved in regulating tumor pH.[5][13]

  • DNA Interaction: Fused imidazole systems, like benzimidazoles, can act as DNA alkylating agents or intercalators, causing DNA damage that triggers cell death.[5][16]

Example Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and the potential point of intervention for a this compound derivative designed as an EGFR inhibitor.

Caption: Inhibition of the EGFR signaling pathway by a candidate drug.

Future Directions

Compounds that demonstrate high potency, selectivity, and a well-defined mechanism of action in vitro are considered "lead candidates." The subsequent steps in the drug development pipeline are crucial for translating this initial promise into a clinical reality.

  • Lead Optimization: Synthesize additional analogs of the lead compound to further improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of lead candidates in animal models of cancer (e.g., xenograft mouse models).[9]

  • ADMET Studies: Investigate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to assess their safety profile and pharmacokinetic behavior.[12]

  • Advanced Clinical Trials: If a compound shows significant efficacy and an acceptable safety profile in preclinical studies, it may advance to human clinical trials, which are conducted in multiple phases to evaluate safety and efficacy in patients.[17]

References

Application Notes & Protocols for the Characterization of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Critical Intermediate in Modern Synthesis

2-(1H-imidazol-1-yl)acetonitrile (CAS No. 98873-55-3) is a versatile bifunctional building block of significant interest in pharmaceutical and materials science research.[1] Its structure, featuring a reactive nitrile group and an electron-rich imidazole ring, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds.[1] Notably, it serves as a key intermediate in the synthesis of antifungal agents such as Lanoconazole and is identified as "Luliconazole Impurity 25".[2]

Given its role as a pharmaceutical intermediate, the quality, purity, and stability of this compound are of paramount importance. A robust analytical control strategy is essential to ensure the consistency and safety of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive guide for researchers, quality control analysts, and drug development professionals on the analytical methods for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for selecting appropriate analytical techniques and sample handling procedures.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃[3][4]
Molecular Weight 107.11 g/mol [2][3]
Appearance White to light yellow solid/crystalline powder[2]
Melting Point 54.0 to 58.0 °C[2]
Boiling Point 116-120 °C (at 0.35 Torr)[2]
Solubility Slightly soluble in DMSO and Methanol[2]
pKa (Predicted) 5.63 ± 0.10[2]

Part 1: Identity Confirmation

Confirming the identity of this compound is the first critical step in its characterization. A combination of spectroscopic methods provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework.

Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques that offer a unique fingerprint of the molecule. Chemical shifts, coupling patterns, and signal integrations allow for the precise assignment of each proton and carbon atom, confirming the connectivity of the imidazole ring and the acetonitrile moiety.

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts: [1]

  • δ ~7.64 ppm (s, 1H): Imidazole C4-H

  • δ ~7.17 ppm (s, 1H): Imidazole C2-H

  • δ ~4.25 ppm (s, 2H): Methylene protons (-CH₂CN)

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:

  • δ ~137.1 ppm: Imidazole C2

  • δ ~130.9 ppm: Imidazole C4

  • δ ~119.0 ppm: Imidazole C5

  • δ ~113.7 ppm: Nitrile carbon (-C≡N)

  • δ ~34.4 ppm: Methylene carbon (-CH₂CN)

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra by comparing them to the expected values and reference spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the key functional groups present in the molecule.

Rationale: The nitrile (C≡N) and imidazole ring C-N and C=N bonds have characteristic vibrational frequencies. The presence of a sharp, strong absorption band in the nitrile region is a key diagnostic feature for this compound.

Expected Characteristic Absorption Bands:

  • ~2214–2250 cm⁻¹: A sharp, strong peak corresponding to the C≡N stretching vibration.[1]

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

  • ~1300-1400 cm⁻¹: In-plane bending vibrations of the imidazole ring.

Protocol 2: FTIR Analysis

  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for low melting solids). For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the expected values for the nitrile and imidazole functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Rationale: MS confirms the molecular weight of the compound, which is a critical piece of identity information. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Expected Mass-to-Charge Ratio (m/z):

  • [M+H]⁺: 108.06 (Calculated for C₅H₆N₃⁺)[1]

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

  • Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated theoretical mass. If using HRMS, confirm the elemental composition.

Part 2: Purity and Impurity Profiling

Ensuring the purity of this compound is crucial for its intended use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Assay and Purity Determination by Reverse-Phase HPLC (RP-HPLC)

A validated stability-indicating HPLC method is required to separate the main component from any process-related impurities and degradation products.

Rationale: RP-HPLC separates compounds based on their polarity. This compound, being a polar compound, requires careful method development to achieve adequate retention and good peak shape on a non-polar stationary phase (like C18 or C8). The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6]

Potential Process-Related Impurities:

  • Imidazole: Unreacted starting material.

  • Chloroacetonitrile/Bromoacetonitrile: Unreacted starting material.

  • Bis-adducts: Products of multiple substitutions on the imidazole ring.

  • Positional Isomers: Depending on the synthetic route.

Potential Degradation Products: Forced degradation studies on imidazole-containing compounds have shown susceptibility to hydrolysis (acidic and basic conditions) and oxidation.[7][8] Potential degradation could lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, or oxidation of the imidazole ring.

Protocol 4: Stability-Indicating RP-HPLC Method for Assay and Purity

This protocol is a starting point for method development and must be fully validated. It is based on methods developed for related imidazole antifungals.[9][10][11]

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale & Expert Insights
Column C18 or C8 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)C18 provides good hydrophobicity for retaining the analyte. A C8 column may offer better peak shape for this polar basic compound by reducing strong hydrophobic interactions.[11]
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.2 with phosphoric acidLow pH (<4) protonates residual silanols on the column, minimizing secondary interactions with the basic imidazole nitrogen and preventing peak tailing.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is a common choice. Methanol can sometimes offer different selectivity for impurities.[11]
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to elute the main peak and any less polar impurities.A gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe imidazole ring exhibits UV absorbance at lower wavelengths. Wavelength selection should be optimized based on the UV spectra of the main peak and impurities.
Injection Volume 10 µLShould be optimized based on analyte concentration and detector sensitivity.
Diluent Mobile Phase A / Mobile Phase B (e.g., 50:50 v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape.

Method Validation (as per ICH Q2(R1)): [5][6][12]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to demonstrate that degradation products do not interfere with the main peak.[13]

  • Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50-150% of the target assay concentration) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the analyte at different concentration levels.

  • Precision:

    • Repeatability (Intra-assay): Perform multiple injections of the same sample and analyze the relative standard deviation (RSD) of the peak areas.

    • Intermediate Precision: Assess the method's reproducibility on different days, with different analysts, and on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

  • Robustness: Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Sample Preparation:

  • Assay Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Assay Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Impurities Sample Preparation: Prepare a more concentrated sample solution (e.g., 1 mg/mL) to ensure detection and quantification of impurities at low levels.

Workflow Diagram: HPLC Method Development and Validation

HPLC_Workflow cluster_MD Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Routine Routine Analysis MD1 Column & Mobile Phase Selection MD2 Optimize Gradient & Flow Rate MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 R1 Sample Preparation V6->R1 Implement Validated Method R2 HPLC Analysis R1->R2 R3 Data Analysis & Reporting R2->R3

Caption: Workflow for HPLC method development and validation.

Part 3: Other Quality Attributes

Residual Solvents by Gas Chromatography (GC)

Rationale: Organic solvents are often used in the synthesis of pharmaceutical intermediates and must be controlled to ensure they are below acceptable limits defined by guidelines such as ICH Q3C. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for this analysis.

Potential Solvents: Depending on the synthetic route, potential residual solvents could include acetonitrile, dimethylformamide (DMF), ethyl acetate, or tetrahydrofuran (THF).[1][2]

Protocol 5: Residual Solvent Analysis by HS-GC-FID

This protocol is based on USP <467> methodologies.

GC and Headspace Conditions (Starting Point):

ParameterRecommended ConditionRationale & Expert Insights
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43 type), 30 m x 0.32 mm, 1.8 µmThis stationary phase provides good separation for a wide range of common residual solvents.
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 minThe initial hold allows for the separation of very volatile solvents. The ramp ensures the elution of higher-boiling solvents like DMF.
Injector Temp. 140 °C
Detector Temp. 250 °C (FID)
HS Vial Temp. 80 °C
HS Incubation Time 60 minEnsures equilibrium is reached between the sample and the headspace.
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)A high-boiling, polar solvent is needed to dissolve the sample and facilitate the partitioning of volatile analytes into the headspace.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in the diluent. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a known volume of diluent (e.g., 5 mL). Seal the vial immediately.

Water Content by Karl Fischer Titration

Rationale: The presence of water can affect the stability and reactivity of pharmaceutical intermediates. Karl Fischer titration is the specific and standard method for determining water content.[14][15]

Protocol 6: Volumetric Karl Fischer Titration

  • Instrument Setup: Set up a volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (to consume a reasonable volume of titrant) and add it directly to the pre-tared titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the volume of titrant consumed.

Logical Relationship of Analytical Tests

Analytical_Tests cluster_ID Identity cluster_Purity Purity & Impurities cluster_Other Other Attributes NMR NMR (¹H, ¹³C) FTIR FTIR MS Mass Spec HPLC HPLC (Assay, Related Substances) GC GC-HS (Residual Solvents) KF Karl Fischer (Water Content) Compound This compound Compound->NMR Compound->FTIR Compound->MS Compound->HPLC Compound->GC Compound->KF

Caption: Interrelation of analytical methods for characterization.

References

High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purity analysis of 2-(1H-imidazol-1-yl)acetonitrile, a key heterocyclic building block in pharmaceutical synthesis.[1] We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the unique chemical properties of this polar, basic compound. The causality behind the selection of chromatographic parameters is discussed in detail to ensure methodological robustness and transferability. Furthermore, a full protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure data integrity and regulatory compliance.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Analytical Imperative

This compound is a versatile intermediate whose imidazole ring and reactive nitrile group make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such starting materials is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a procedural step but a foundational requirement for regulatory submission and manufacturing control.

This document moves beyond a simple recitation of parameters. It explains the scientific rationale for the methodological choices, grounding the protocol in the physicochemical properties of the analyte and established chromatographic principles as outlined in pharmacopeial chapters like USP <621>.[4][5][6]

Analyte Physicochemical Properties & Methodological Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The properties of this compound present specific challenges and opportunities for chromatographic separation.

  • Structure and Polarity: The compound (Formula: C₅H₅N₃, M.W.: ~107.11 g/mol ) is highly polar, with a reported LogP value between -0.1 and 0.4.[7][8] This high polarity makes it difficult to retain on traditional non-polar stationary phases like C18, a common challenge in reversed-phase chromatography.[9][10][11] Our method addresses this by employing a highly aqueous mobile phase to enhance interaction with the stationary phase.

  • pKa and Ionization State: With a predicted pKa of approximately 5.63, the imidazole moiety is a weak base.[12] The analyte's ionization state is therefore highly dependent on the mobile phase pH.

    • At pH < 4 , the imidazole ring is predominantly protonated (cationic), which can lead to undesirable electrostatic interactions with residual, negatively charged silanols on the silica backbone of the column, resulting in poor peak shape (tailing).

    • At pH > 7 , the analyte is in its neutral, less polar form, which improves retention on a C18 column but can decrease solubility.

  • Method Design Rationale: To achieve optimal separation, the mobile phase pH must be carefully controlled. We selected a pH of 3.0. While this protonates the analyte, the use of a phosphate buffer provides a high concentration of competing ions that effectively shield the analyte from interacting with column silanols, thereby ensuring sharp, symmetrical peaks.

Primary Purity Method: Reversed-Phase HPLC

This method is designed to be the primary tool for routine purity testing and impurity profiling.

Chromatographic Conditions

The parameters below have been optimized for the separation of this compound from potential process-related impurities and degradation products.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary HPLC system with a Diode Array Detector (DAD) is sufficient.
Column Waters XBridge C18, 4.6 x 150 mm, 5 µmA robust, modern C18 column provides excellent resolving power and stability across a wide pH range.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄)Provides the necessary ionic strength to mask silanol activity and buffer the system.
pH Adjustment Adjust to pH 3.0 with Phosphoric AcidEnsures consistent protonation of the analyte for reproducible retention and peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)The organic modifier used to elute the analyte.
Elution Mode Isocratic at 95% A / 5% BThe high aqueous content is critical for retaining the polar analyte. This can be adjusted based on system dwell volume and specific impurity profiles.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains stable retention times and viscosity, enhancing reproducibility.
Detector DAD, 215 nmImidazole derivatives show strong absorbance at low UV wavelengths.[13][14] A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF syringe filter to remove particulates.

Method Validation Protocol (per ICH Q2(R1))

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[15] The following protocols are based on the ICH Q2(R1) guideline.[2][16]

System Suitability Testing (SST)

Before any validation run, the chromatographic system must meet predefined performance criteria as stipulated by standards like USP <621>.[17][18]

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Validation Workflow

validation_workflow cluster_prep Preparation cluster_quant Quantitative Assessment cluster_limits Sensitivity & Robustness SST System Suitability Test (SST) Specificity Specificity & Selectivity SST->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Final Validation Report Robustness->Final_Report All Criteria Met

Caption: Logical flow of the HPLC method validation process.

Detailed Validation Protocols

1. Specificity

  • Objective: To demonstrate that the method is unaffected by the presence of impurities or excipients.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject the Standard Solution.

    • Inject a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Acceptance Criteria: The main peak should be free from co-elution with any degradation products, as determined by DAD peak purity analysis.

2. Linearity

  • Objective: To confirm a linear relationship between concentration and peak area over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio from the linearity study. Typically, LOD is S/N ≥ 3, and LOQ is S/N ≥ 10.

    • Confirm the LOQ by preparing a standard at the estimated concentration and verifying its precision and accuracy.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Mobile Phase pH (± 0.2 units).

      • Column Temperature (± 5 °C).

      • Mobile Phase Composition (e.g., change from 95:5 to 93:7 and 97:3).

    • Inject the Standard Solution and evaluate the impact on SST parameters.

  • Acceptance Criteria: All SST parameters must still be met, and retention time shifts should be predictable.

Data Presentation: Typical Validation Results

The following tables summarize the expected outcomes from a successful validation study.

Table 1: Linearity Data

Level Concentration (mg/mL) Mean Peak Area
1 0.25 Typical Value
2 0.375 Typical Value
3 0.50 Typical Value
4 0.625 Typical Value
5 0.75 Typical Value

| Result | Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy and Precision Summary

Validation Parameter Level Acceptance Criteria Typical Result
Accuracy 80%, 100%, 120% 98.0 - 102.0% Recovery Passes
Precision (Repeatability) 100% (n=6) %RSD ≤ 2.0% < 1.0%

| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | < 1.5% |

Overall Experimental and Validation Workflow

experimental_workflow Overall Purity Analysis Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte 1. Characterize Analyte (pKa, Polarity, UV) Method_Select 2. Select Method (Reversed-Phase) Analyte->Method_Select Optimization 3. Optimize Parameters (pH, Mobile Phase, Column) Method_Select->Optimization Validation 4. Perform Full Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Optimization->Validation Method Finalized Sample_Prep 5. Prepare Sample & Standard Validation->Sample_Prep Method Validated SST_Run 6. Perform System Suitability Sample_Prep->SST_Run SST_Run->Optimization SST Fails Analysis 7. Analyze Samples SST_Run->Analysis SST Passes Report 8. Calculate Purity & Report Analysis->Report

Caption: High-level workflow from method development to routine purity analysis.

Conclusion

This application note provides a scientifically grounded and robust RP-HPLC method for the purity analysis of this compound. By detailing the rationale behind the experimental design and providing a comprehensive validation protocol compliant with ICH guidelines, this document serves as a complete resource for analytical laboratories. Adherence to these protocols will ensure the generation of accurate, reliable, and defensible data critical for the advancement of pharmaceutical development projects.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)acetonitrile & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-(1H-imidazol-1-yl)acetonitrile and its structurally related derivatives. This document provides in-depth, experience-driven advice in a question-and-answer format to help researchers, chemists, and drug development professionals overcome common obstacles encountered during the purification of these versatile heterocyclic building blocks.

The unique structure of these compounds, featuring a polar, basic imidazole ring coupled with a reactive nitrile group, presents a distinct set of purification hurdles.[1][2] This guide is structured to address these specific issues, explaining the underlying chemical principles and providing validated, step-by-step protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Stability

This section addresses foundational questions about the properties and handling of imidazoleacetonitrile compounds.

Question 1: My compound appears to be degrading during workup or storage. What are the likely causes and how can I prevent this?

Answer: Degradation of this compound and its derivatives can occur via several pathways, primarily hydrolysis of the nitrile group.

  • Mechanism of Degradation : The nitrile group is susceptible to hydrolysis under both strong acidic and basic conditions, converting it first to an amide and then to the corresponding carboxylic acid (imidazol-1-ylacetic acid).[3] This is a significant issue as the resulting carboxylic acid has vastly different polarity and can be difficult to separate. The presence of water and elevated temperatures will accelerate this process.

  • Preventative Measures :

    • pH Control : During aqueous workups, maintain a neutral or slightly acidic pH (pH 5-7). Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., NaOH > 1M). For extractions, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) where possible.

    • Temperature : Perform all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set no higher than 40°C.

    • Storage : Store the purified compound as a solid in a desiccator, under an inert atmosphere (nitrogen or argon), and at low temperatures (freezer storage at -20°C is recommended).[4] Avoid storing it in protic solvents like methanol for extended periods.

Question 2: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile largely depends on the synthetic route. The most common synthesis involves the N-alkylation of imidazole with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[1][4]

  • Unreacted Starting Materials : Residual imidazole and haloacetonitrile are the most frequent impurities. Imidazole is highly polar and can co-elute with the product in some chromatographic systems.

  • Over-alkylation/Side Products : Although less common, it's possible to form a bis-adduct, resulting in a quaternized imidazolium salt, especially if excess haloacetonitrile is used.[5]

  • Solvent-Related Impurities : High-boiling point solvents like Dimethylformamide (DMF) can be difficult to remove completely and may persist in the final product if not properly extracted.[1]

A typical synthesis and the potential impurities are summarized in the table below.

Compound Type Name Reason for Presence Typical Separation Challenge
Starting MaterialImidazoleIncomplete reactionHigh polarity, potential for streaking on silica gel.
Starting MaterialChloroacetonitrileIncomplete reactionVolatile, but can co-elute with product in non-polar systems.
Hydrolysis ProductImidazol-1-ylacetic acidDegradation during workup/storageExtremely polar; remains at the baseline on normal-phase silica.
SolventDMFIncomplete removalHigh boiling point; requires thorough aqueous washes or high vacuum.

Part 2: Troubleshooting Guide - Column Chromatography

Column chromatography is the most common purification technique, but the polar and basic nature of the imidazole ring makes it challenging.

Question 3: My compound is streaking badly or not moving from the baseline on my silica gel TLC/column. What's wrong?

Answer: This is the most common problem and is caused by the strong interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, poor peak shape, and low recovery.

  • The "Why" : The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica surface. This causes the tailing or "streaking" observed on a TLC plate and leads to broad peaks and poor separation during column chromatography.

  • The "How-To" Solution : To mitigate this, you must neutralize the acidic sites on the silica or reduce the basicity of your analyte.

    • Mobile Phase Modification : Add a small amount of a basic modifier to your eluent.

      • Triethylamine (Et₃N) : Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4:1). The triethylamine is a stronger base and will preferentially bind to the silica's active sites, allowing your compound to elute cleanly.

      • Ammonium Hydroxide (NH₄OH) : For highly polar systems, a common eluent is Dichloromethane/Methanol/Ammonium Hydroxide.[6] A typical starting ratio is 90:9:1. The ammonia serves the same purpose as triethylamine.

    • Use of Alternative Stationary Phases :

      • Alumina (Al₂O₃) : Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[6] It lacks the acidic silanol groups, leading to much better peak shapes without the need for mobile phase modifiers.

      • Reversed-Phase (C18) Chromatography : For derivatives with sufficient hydrophobicity, reversed-phase chromatography is a powerful option.[7][8] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid (0.1%) to protonate the imidazole, which can improve peak shape.[7][9]

Workflow: Selecting a Chromatography Strategy

The following diagram illustrates a decision-making process for choosing the right purification strategy.

G start Crude Product check_polarity Assess Polarity & Basicity (TLC Analysis) start->check_polarity streak_yes Streaking/ No Movement on Silica? check_polarity->streak_yes streak_no Good Separation on Silica TLC check_polarity->streak_no No add_base Option 1: Add Base to Eluent (e.g., 1% Et3N or NH4OH) streak_yes->add_base Yes try_alumina Option 2: Switch to Alumina Column streak_yes->try_alumina try_rp Option 3: Use Reversed-Phase (C18) streak_yes->try_rp final_product Pure Product add_base->final_product try_alumina->final_product try_rp->final_product run_silica Proceed with Standard Silica Gel Chromatography streak_no->run_silica run_silica->final_product

Caption: Decision tree for selecting a suitable chromatography method.

Question 4: I'm using a mobile phase with a basic modifier, but my recovery from the column is still very low. Where is my compound going?

Answer: Even with a basic modifier, significant loss can occur if the column is not properly prepared or if the compound is unstable under the purification conditions.

  • Column Preparation is Key :

    • Slurry Packing : Always pack your column using the "slurry method" with the pre-modified eluent (containing Et₃N or NH₄OH). This ensures the stationary phase is fully equilibrated before you load your sample.

    • Pre-Elution : Before loading your compound, flush the packed column with at least 2-3 column volumes of the mobile phase. This step is critical to wash away any fines and ensure all active sites on the silica are passivated by the basic modifier.

  • Sample Loading : Adsorb your crude material onto a small amount of silica gel (~1-2x the mass of your crude product). After the solvent is evaporated, load this dry powder onto the top of your column. This "dry loading" technique generally results in sharper bands and better separation than loading the sample as a concentrated liquid solution.

  • Consider Instability : If you are using an eluent containing ammonium hydroxide, be mindful that this raises the pH. If your specific derivative is base-sensitive (e.g., contains a labile ester), this could cause degradation on the column. Monitor your fractions carefully by TLC for the appearance of new, more polar spots.

Part 3: Troubleshooting Guide - Crystallization & Recrystallization

For obtaining an analytically pure, solid final product, crystallization is often the preferred method.

Question 5: My purified compound is an oil and refuses to crystallize. How can I induce solidification?

Answer: The inability to crystallize is often due to residual impurities (solvents, unreacted starting materials) that disrupt the crystal lattice formation.

  • Ensure High Purity : First, confirm the purity of your oil by a sensitive analytical method (e.g., LC-MS or ¹H NMR). If significant impurities are present, a second chromatographic purification may be necessary.

  • Remove Residual Solvents : Trace amounts of solvents like ethyl acetate, DCM, or DMF are notorious for preventing crystallization. Ensure your oil is dried under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Systematic Crystallization Protocol :

    • Solvent Screening : In parallel, dissolve small amounts of your oil (~10-20 mg) in various solvents in small vials. Good single-solvent candidates for imidazole derivatives include ethyl acetate, ethanol, isopropanol, or toluene.[10]

    • Anti-Solvent Addition : If a good single solvent is not found, use a solvent system. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes faintly cloudy.

    • Induce Nucleation : If crystals do not form spontaneously, try scratching the inside of the vial with a glass rod just below the liquid surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch if available.

    • Patience and Temperature : Allow the vial to stand undisturbed at room temperature. If no crystals form, storing the vial in a refrigerator (4°C) or freezer (-20°C) can promote crystallization.[10][11]

Question 6: I've formed a salt of my compound to aid purification, but now I can't get the free base back cleanly. What is the best procedure?

Answer: Forming a salt (e.g., a hydrochloride salt) can be an excellent purification strategy, as salts are often highly crystalline and insoluble in many organic solvents.[12][13] Reverting to the free base requires careful neutralization.

  • Protocol for Free-Basing :

    • Dissolution : Dissolve the salt in water or a minimal amount of methanol.

    • Neutralization : Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium carbonate (Na₂CO₃). Monitor the pH with litmus paper or a pH meter, adding the base until the solution is neutral to slightly basic (pH 7-8). Avoid using strong bases like NaOH, as they can cause hydrolysis of the nitrile.

    • Extraction : Once neutralized, the free base will often precipitate or can be extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

References

Technical Support Center: Column Chromatography Protocols for 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(1H-imidazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth protocols and troubleshooting advice for the successful column chromatography separation of this versatile heterocyclic building block.[1] The unique structure of this compound, featuring a polar imidazole ring with a basic nitrogen atom and a nitrile group, presents specific challenges during purification that this guide aims to address directly.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered when designing a purification strategy.

Q1: What is the recommended stationary phase for purifying this compound?

Answer: For most applications, standard silica gel (SiO₂) is the most common and cost-effective stationary phase for the purification of this compound.[1][3] However, the success of this choice is highly dependent on the mobile phase composition.

Causality: Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (-Si-OH).[4] These silanol groups are acidic and can interact strongly with the basic nitrogen atom of the imidazole ring.[2] This interaction can be beneficial for retention but can also lead to issues like peak tailing (streaking) and, in some cases, irreversible adsorption of the product onto the column.[2][5]

Expert Insight:

  • Standard Silica: Use silica gel 60 Å with a particle size of 40-63 µm for standard flash chromatography.

  • Deactivated Silica: If streaking is severe, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small percentage of a basic modifier like triethylamine (Et₃N) or by using commercially available deactivated silica.

  • Alternative Stationary Phases: If silica gel proves problematic (e.g., causing compound degradation), consider less acidic alternatives like neutral alumina .[6] For highly polar impurities, reversed-phase chromatography (using a C18 stationary phase) may be a viable, albeit more complex, alternative.[2]

Q2: How do I select the right mobile phase (eluent) for my separation?

Answer: The selection of an appropriate mobile phase is the most critical factor for achieving good separation. The process should always begin with Thin-Layer Chromatography (TLC) to quickly screen different solvent systems.

Causality: The principle of normal-phase chromatography is based on the competition between the mobile phase and the analyte for binding sites on the polar stationary phase.[4] A more polar mobile phase will elute compounds faster because it competes more effectively for the silica surface, displacing the analyte and moving it down the column. The goal is to find a solvent system where your target compound and its impurities have different affinities for the stationary phase, leading to differential migration.

Expert Insight:

  • Target Rf Value: For column chromatography, you should aim for a solvent system that gives your target compound, this compound, an Rf (retention factor) value between 0.2 and 0.35 on a TLC plate.[7]

    • An Rf > 0.4 often leads to rapid elution and poor separation from non-polar impurities.

    • An Rf < 0.15 can result in excessively long elution times and broad, diluted peaks.[7]

  • Solvent Polarity: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent until the target Rf is achieved.

Q3: What are some good starting solvent systems to try for this compound?

Answer: Based on literature precedents and the polarity of the compound, several solvent systems are effective. The most common are mixtures of a non-polar solvent with a moderately polar one.

Causality: These systems provide a wide range of tunable polarity. Hexane or petroleum ether serves as the weak, non-polar component, while ethyl acetate or dichloromethane provides the polarity needed to move the compound. For more polar compounds, methanol is often added as a strong polar modifier.

Recommended Starting Systems for TLC Analysis:

System Components (v/v)Typical Starting RatioNotes & Rationale
Hexane / Ethyl Acetate9:1 → 1:1The most common starting point.[1][8] Ethyl acetate provides good solvating power without being excessively polar.
Petroleum Ether / Ethyl Acetate10:1A documented system for the purification of this specific compound.[3]
Dichloromethane / Methanol99:1 → 95:5An excellent choice for polar compounds that have low Rf values in Hexane/EtOAc. Methanol is a very strong polar solvent, so it should be added in small increments.
Dichloromethane / Ethyl Acetate9:1 → 1:1Offers different selectivity compared to alkane/ester mixtures and can sometimes resolve impurities that co-elute in other systems.

Pro-Tip: If you observe significant streaking on the TLC plate, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.[5][9] This will neutralize the acidic silanol sites on the silica, leading to sharper spots and better separation.

Q4: Should I use wet or dry loading for my sample?

Answer: The choice depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: This is the preferred method if your compound is readily soluble in a minimal amount of the mobile phase (or a slightly more polar solvent).[10] Dissolve the crude product in the smallest possible volume of solvent and apply it carefully to the top of the column.

    • Advantage: Simple and fast.

    • Disadvantage: Using a solvent that is significantly more polar than the mobile phase can disrupt the top of the column and lead to band broadening and poor separation.

  • Dry Loading: This method is highly recommended if your compound has poor solubility in the column's mobile phase or if you need to use a strong solvent like dichloromethane or methanol to dissolve it.[10]

    • Advantage: Results in a very narrow starting band, leading to sharper peaks and superior resolution. It is the best method for difficult separations.

    • Procedure: Dissolve your crude sample in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10] This powder is then carefully added to the top of the packed column.

Section 2: Step-by-Step Experimental Protocols

These protocols provide a self-validating system for the purification of this compound.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot your starting materials and any known standards if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the visible spots. If necessary, use a staining agent (like potassium permanganate or iodine) to visualize UV-inactive compounds.

  • Calculate Rf and Optimize: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.2-0.35 for the product and maximize the separation from impurity spots. If streaking occurs, re-run the TLC using a mobile phase containing 1% triethylamine.

Protocol 2: Standard Silica Gel Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm). Crucially, never let the top of the silica bed run dry. [11]

    • Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

  • Sample Loading (Dry Loading Recommended):

    • Prepare your dry-loaded sample as described in Q4.

    • Drain the solvent until it is just level with the top layer of sand.

    • Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, even layer.

    • Gently add a small amount of the mobile phase, being careful not to disturb the surface. Use a pipette to trickle it down the sides.

  • Running the Column:

    • Begin adding your mobile phase. If a gradient elution is needed, start with the least polar mixture determined by TLC.

    • Apply gentle pressure to the top of the column (using a pipette bulb or regulated air line) to achieve a steady flow rate (approx. 5-10 cm/min drop rate).

    • Collect fractions in an ordered rack of test tubes.

    • If using a gradient, systematically increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 to 7:3 Hexane:EtOAc) after a set number of fractions. A sudden, large increase in polarity can help elute a strongly retained compound.[6]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide
Q5: Problem: My compound is streaking or tailing down the column. What's the cause and solution?

Answer:

  • Cause: This is the classic sign of a strong, undesirable interaction between the basic imidazole nitrogen and the acidic silanol groups on the silica surface.[2][5] This causes molecules to "stick" and then slowly release, resulting in a long tail instead of a sharp band. Overloading the column with too much sample can also cause this.[5]

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase. Start with 0.5-1% triethylamine (Et₃N) .[5][9] This base will preferentially bind to the acidic sites on the silica, "masking" them from your compound and allowing it to elute in a much sharper band.

    • Use a Different Stationary Phase: If the issue persists, switch to a less acidic stationary phase like neutral alumina.

    • Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1.

Q6: Problem: I'm getting poor separation between my product and an impurity. How can I improve resolution?

Answer:

  • Cause: The solvent system you've chosen does not have enough selectivity for the two compounds. They have similar affinities for the stationary phase in that specific eluent.

  • Solution:

    • Optimize Solvent Strength: If there is some separation on TLC, try making the mobile phase less polar (e.g., go from 7:3 to 8:2 Hexane:EtOAc). This will increase the retention of both compounds, forcing them to spend more time on the stationary phase, which can amplify small differences in affinity and improve separation.[7]

    • Change Solvent Selectivity: If optimizing the ratio doesn't work, you need to change the nature of the solvents. Swap one of the components for a solvent with different chemical properties (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol). This alters the specific interactions (dipole-dipole, hydrogen bonding) and can dramatically change the elution order and separation.[7]

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the separation to occur, improving resolution.

Q7: Problem: My compound won't elute, even with a very polar solvent system (e.g., 100% ethyl acetate or 10% MeOH in DCM). What are my options?

Answer:

  • Cause: This suggests either very strong, potentially irreversible, binding to the silica gel or decomposition of the compound on the column.[6]

  • Solution:

    • Test for Stability: First, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the original spot, your compound is decomposing on the silica.[6]

    • Use a More Aggressive Solvent System: For very polar compounds, a mobile phase containing ammonia can be effective. Try using 1-10% of a stock solution of 10% ammonium hydroxide in methanol, mixed with dichloromethane.[6]

    • Switch to a Different Chromatography Mode: If the compound is stable but simply too polar for normal-phase silica, you may need to use a different technique.

      • Alumina Chromatography: Alumina is a good alternative for basic compounds.

      • Reversed-Phase Chromatography (C18): Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile).[12] This is highly effective for polar compounds.[13]

      • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. It is specifically designed for retaining and separating very polar compounds that are unretained in reversed-phase.[14]

Q8: Problem: I can't find my compound in any of the collected fractions. What could have happened?

Answer:

  • Possible Causes & Solutions:

    • It's Still on the Column: You may not have used a polar enough solvent to elute it. Try flushing the column with a very strong solvent (e.g., 20% Methanol in DCM with 1% NH₄OH).

    • It Came Off in the First Fractions: Your initial mobile phase may have been too polar, causing the compound to elute immediately with the solvent front.[6] Check your very first fractions by TLC.

    • The Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to see on TLC.[6][11] Try combining several fractions in the expected elution range and concentrating them on a rotary evaporator before re-analyzing by TLC.

    • It Decomposed on the Column: As mentioned in Q7, the compound may not be stable to silica gel.[6] If you suspect this, running a small amount through a short "plug" of silica and analyzing the output for product is a quick diagnostic test.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common column chromatography issues.

TroubleshootingWorkflow start Start: Column Complete, Analyze Fractions q1 Is the separation clean? (Good resolution, sharp peaks) start->q1 success Success! Combine pure fractions and evaporate. q1->success Yes q2 What is the primary issue? q1->q2 No streaking Streaking / Tailing Peaks q2->streaking Streaking poor_sep Poor Separation / Co-elution q2->poor_sep Poor Separation no_elution Compound Not Eluting q2->no_elution Not Eluting no_compound Compound Not Found q2->no_compound Not Found sol_streaking Cause: Acidic silica interaction. Solution: 1. Add 1% Et3N or NH4OH to eluent. 2. Reduce sample load. 3. Switch to neutral alumina. streaking->sol_streaking sol_poor_sep Cause: Insufficient selectivity. Solution: 1. Decrease eluent polarity (lower Rf). 2. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). 3. Use a longer/wider column. poor_sep->sol_poor_sep sol_no_elution Cause: Irreversible adsorption or decomposition. Solution: 1. Flush with 20% MeOH/DCM + 1% NH4OH. 2. Test for silica stability (TLC test). 3. Switch to reversed-phase or HILIC. no_elution->sol_no_elution sol_no_compound Cause: Multiple possibilities. Check: 1. Did it elute with the solvent front? 2. Are fractions too dilute? (Concentrate & re-TLC) 3. Did it decompose? (See 'Not Eluting' solutions) no_compound->sol_no_compound

References

Technical Support Center: Strategic Prevention of N-Alkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in heterocyclic chemistry: the undesired N-alkylation of the imidazole ring during synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity, leading to product mixtures, reduced yields, and complex purification challenges.

Here, we move beyond simple protocols to explain the underlying principles governing N-alkylation. By understanding the interplay of electronic effects, steric hindrance, and reaction kinetics, you can strategically design your experiments to favor the desired C-substituted or specifically N-substituted imidazole product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: I'm attempting a Debus-Radziszewski reaction to synthesize a 2,4,5-trisubstituted imidazole, but I'm getting a low yield and a complex mixture of byproducts. What's going wrong?

Answer: The Debus-Radziszewski synthesis, while a classic method, is notorious for potential side reactions and poor yields if not properly optimized.[1][2] The issue often lies in the reaction conditions and the reactivity of the starting materials.

Core Problem: The reaction involves the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[3][4] Side reactions can include the reverse Aldol condensation and oxazole formation.[2] If a primary amine is used instead of ammonia to target an N-substituted imidazole, competitive alkylation at other sites can occur, though the primary goal of this reaction is ring formation.

Troubleshooting Steps & Solutions:

  • Catalyst Selection: The choice of catalyst is critical. While the classic reaction is often uncatalyzed, modern variations show that catalysts can dramatically improve yields and reduce reaction times.

    • Lewis acids like CuCl₂, ZrCl₄, and Yb(OTf)₃ have been shown to be effective.[5][6]

    • Solid-supported catalysts such as silica sulfuric acid or HClO₄–SiO₂ offer improved yields and easier work-up.[6][7]

    • Environmentally benign options like lactic acid or metal-organic frameworks (MOFs) like MIL-101(Cr) have also proven highly efficient.[1][7]

  • Solvent & Temperature Optimization:

    • Many modern protocols for this reaction have moved towards solvent-free conditions , often combined with microwave irradiation.[5][8][9] This can significantly reduce reaction times from hours to minutes and increase yields.

    • If using a solvent, high-boiling point solvents like butanol or DMF are common, but ethanol is also frequently used with reflux conditions.[1][10]

  • Stoichiometry Control: Ensure precise stoichiometry. Typically, two equivalents of the ammonia source (like ammonium acetate) are used for each equivalent of the dicarbonyl and aldehyde.[5][9]

Experimental Protocol: Optimized Debus-Radziszewski Synthesis (Microwave-Assisted)

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst (e.g., CuCl₂·2H₂O, 10 mol%).[5]

  • Mix the components thoroughly with a glass rod to ensure homogeneity.

  • Seal the vessel and place it in a microwave reactor. Irradiate at a power of 300W for 10-25 minutes.[5][10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the mixture to precipitate the solid product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[10]

Question 2: My N-alkylation reaction on an unsymmetrically substituted imidazole is producing a nearly 1:1 mixture of regioisomers. How can I achieve selectivity for a single nitrogen?

Answer: This is a classic and frequent problem in imidazole chemistry. When an unsymmetrical imidazole is deprotonated, the resulting anion has its negative charge delocalized across both nitrogen atoms, making them both nucleophilic.[11][12] This often leads to a mixture of N1 and N3 alkylated products.[12] Achieving regioselectivity requires manipulating the steric and electronic environment of the two nitrogen atoms.[10][13]

Key Factors Influencing Regioselectivity:

FactorInfluence on N-Alkylation SelectivityExample
Steric Hindrance A bulky substituent at the C4 or C5 position will sterically block the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen.[10][13][14] This effect is magnified when using a bulky alkylating agent.[13]A 4-tert-butylimidazole will preferentially alkylate at the N1 position.
Electronic Effects An electron-withdrawing group (EWG) at the C4(5) position decreases the nucleophilicity of the adjacent nitrogen (N3) through an inductive effect, thereby favoring alkylation at the more distant nitrogen (N1).[11][13]4-Nitroimidazole favors alkylation at the N1 position.
Reaction Conditions The choice of base and solvent can influence which tautomer is present or the nature of the ion pair, affecting the reaction outcome.[13] Basic conditions favor deprotonation and control by the factors above, while "neutral" conditions can be complicated by the tautomeric equilibrium of the starting imidazole.[13]N-alkylation under basic conditions (e.g., NaH in DMF) proceeds via the imidazolide anion and is highly sensitive to steric/electronic effects.

Strategies for Achieving Regioselectivity:

  • Leverage Steric Hindrance: If your synthesis allows, introduce a bulky substituent next to the nitrogen you do not want to alkylate. Alternatively, use a bulkier alkylating agent if the steric environments of the two nitrogens are already different.[13]

  • Employ Protecting Groups: This is the most robust strategy for achieving high regioselectivity. By protecting one nitrogen, you force alkylation to occur at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[11][15]

    G cluster_0 Protected N-Alkylation Workflow start Unsymmetrical Imidazole p1 Protect N1 (e.g., SEM-Cl, NaH) p2 N1-Protected Intermediate p3 Alkylate N3 (e.g., R-X, Base) p4 N1-Protected, N3-Alkylated Product p5 Deprotect N1 (e.g., TBAF or Acid) end Regioselective N3-Alkylated Imidazole

    Caption: Workflow for regioselective N-alkylation using a protecting group.

Experimental Protocol: Regioselective N-Alkylation via SEM Protection

This protocol is a general guideline and requires optimization for specific substrates.[15]

  • Protection: Dissolve the unsymmetrical imidazole (1.0 equiv) in anhydrous THF. Cool to 0 °C and add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to isolate the N1-SEM-protected imidazole.

  • Alkylation: Dissolve the N1-SEM-protected imidazole (1.0 equiv) in anhydrous DMF. Add a base such as K₂CO₃ (2.0 equiv). Add the alkylating agent (1.2 equiv). Heat the mixture (e.g., to 60-80 °C) and monitor by TLC. After completion, cool, dilute with water, and extract with an organic solvent.

  • Deprotection: Dissolve the purified, N-alkylated intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv). Heat to reflux until deprotection is complete (monitor by TLC). Alternatively, acidic conditions (e.g., HCl in ethanol) can be used. Work up and purify to yield the pure, regioselectively N-alkylated imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between N-alkylation under neutral and basic conditions?

A1: Under basic conditions , a strong base (like NaH) deprotonates the imidazole N-H to form an imidazolide anion. This anion is a potent nucleophile, and the subsequent alkylation is an Sₙ2 reaction (termed SE2cB kinetics). The regioselectivity is governed by the relative nucleophilicity of the two nitrogens, which is influenced by steric and electronic factors.[13] Under "neutral" conditions (e.g., in ethanol without a strong base), the free, un-deprotonated imidazole acts as the nucleophile. This is a slower reaction (termed SE2' process), and its regioselectivity is complicated by the tautomeric equilibrium of the starting imidazole.[13] For an imidazole with an electron-withdrawing group, the less reactive tautomer may be the more abundant, paradoxically leading to the major product arising from the minor tautomer.[13]

Q2: Can I avoid N-alkylation entirely if I want to functionalize a C-H bond on the imidazole ring?

A2: Yes, direct C-H functionalization is a powerful strategy that often avoids competitive N-alkylation. However, controlling regioselectivity between the C2, C4, and C5 positions is the primary challenge.

  • C2-Functionalization: The C2 proton is the most acidic, making it susceptible to deprotonation with strong bases (like n-butyllithium) followed by quenching with an electrophile.[11][16] To prevent issues, the imidazole nitrogen is typically protected first (e.g., with a tosyl or dialkoxymethyl group).[16]

  • C5-Functionalization: The C5 position is electron-rich and prone to electrophilic substitution.[11] Palladium-catalyzed C-H arylation often shows a preference for the C5 position.[15]

  • Protecting groups are key: Using a protecting group like SEM not only prevents N-alkylation but can also direct C-H functionalization. For instance, palladium-catalyzed arylations can be directed to either the C5 or C2 positions of an N-SEM imidazole by tuning the catalyst and reaction conditions.[15]

G Imidazole Unsymmetrical Imidazole Ring N1 N1-Alkylation Imidazole->N1 Direct Alkylation (Mixture Risk) N3 N3-Alkylation Imidazole->N3 Direct Alkylation (Mixture Risk) Protect N-Protection (e.g., SEM-Cl) Imidazole->Protect Strategic Control Protect->N1 Forces N3 Alkylation (after N1 protection) Protect->N3 Forces N1 Alkylation (after N3 protection) CH_Func C-H Functionalization (e.g., Pd-catalyzed) Protect->CH_Func Enables C-H Selectivity

Caption: Decision pathway for functionalizing the imidazole ring.

Q3: Are there alternative alkylation methods for sterically hindered imidazoles where standard Sₙ2 reactions fail?

A3: Yes, when steric hindrance prevents a standard alkylation with an alkyl halide, other methods can be effective.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles using an alcohol under mild, neutral conditions. It is often successful for sterically demanding substrates where other methods fail. The reaction typically uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD.[17]

  • Buchwald-Hartwig Amination: For N-arylation (a related transformation), this palladium-catalyzed cross-coupling reaction is extremely powerful and can overcome steric challenges to form C-N bonds with aryl halides.[17]

Q4: Can over-alkylation to form imidazolium salts be a problem, and how can I prevent it?

A4: Yes, the N-alkylated imidazole product can sometimes be nucleophilic enough to react with a second molecule of the alkylating agent, forming a quaternary imidazolium salt.[17] This is more common with highly reactive alkylating agents (e.g., methyl iodide) or under forcing conditions. Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent, or at most 1.0-1.1 equivalents of the alkylating agent.[17]

  • Lower Reaction Temperature: Reducing the temperature can slow the rate of the second alkylation more significantly than the first.[17]

  • Monitor the Reaction: Closely follow the reaction's progress by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of the dialkylated product.[17]

  • Use a Less Reactive Alkylating Agent: If possible, switch from an alkyl iodide to a bromide or chloride.

References

Troubleshooting low yield in the nucleophilic substitution for 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important nucleophilic substitution reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity material.

Troubleshooting Guide: Addressing Low Yields

Low yield is one of the most frequently encountered issues in the N-alkylation of imidazole to produce this compound. This guide provides a structured approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this SN2-type reaction typically stem from one or more of the following factors: suboptimal reaction conditions, side reactions, or poor reagent quality. A systematic evaluation of each component is crucial for optimization.

1. Inefficient Deprotonation of Imidazole: The nucleophilic attack on the haloacetonitrile is carried out by the imidazole anion. Incomplete deprotonation of the imidazole's N-H proton results in a lower concentration of the active nucleophile, thereby reducing the reaction rate and overall yield. The pKa of the N-H proton in imidazole is approximately 14.5, necessitating a sufficiently strong base for complete deprotonation.

  • Weak Base: Common carbonate bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate imidazole, especially in certain solvents.[1]

  • Insufficient Base: Using a sub-stoichiometric amount of base will naturally lead to incomplete deprotonation.

2. Competing Side Reactions: The desired product, this compound, still possesses a nucleophilic nitrogen atom (N3) and can undergo a second alkylation. This leads to the formation of a quaternary 1,3-bis(cyanomethyl)imidazolium salt, a common byproduct that consumes both the starting material and the product.[2]

  • Excess Alkylating Agent: Using a large excess of chloro- or bromoacetonitrile increases the probability of this second alkylation event.

  • High Temperatures: Elevated temperatures can accelerate the rate of the second alkylation.[2]

3. Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the imidazolide anion.

  • Protic Solvents: Protic solvents like water or alcohols can form hydrogen bonds with the imidazole nitrogen, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[3]

  • Non-Polar Solvents: While avoiding protic solvents is key, highly non-polar solvents like toluene may not be suitable if the imidazole salt has poor solubility, leading to a heterogeneous and slow reaction.[4]

Q2: I'm observing an unexpected byproduct in my NMR/LC-MS. How can I identify and prevent it?

The most common byproduct is the over-alkylated quaternary imidazolium salt. Its formation is a significant contributor to low yields of the desired mono-alkylated product.

Identification:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the imidazolium salt will result in a downfield shift of the imidazole ring protons due to the positive charge. You will also observe two distinct methylene (-CH₂CN) signals.

  • Mass Spectrometry: The byproduct will have a molecular weight corresponding to the addition of a second cyanomethyl group to the desired product.

Prevention Strategies:

StrategyMechanism of ActionRecommended Protocol
Control Stoichiometry Minimizes the availability of the alkylating agent for a second reaction.Use a slight excess of imidazole relative to the haloacetonitrile (e.g., 1.1 to 1.2 equivalents of imidazole).[2]
Slow Addition of Alkylating Agent Maintains a low instantaneous concentration of the alkylating agent.Add the haloacetonitrile dropwise to the reaction mixture over a period of 30-60 minutes.
Optimize Temperature Reduces the rate of the competing second alkylation reaction.Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor progress by TLC before considering gentle heating.[2]
Choice of Base and Solvent A strong base ensures rapid formation of the imidazolide, and a suitable solvent promotes the desired reaction.Use a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF.[5][6]
Q3: My reaction seems to be very slow or does not go to completion. What steps can I take to improve the reaction rate?

A sluggish reaction is often a sign of poor nucleophilicity, insufficient activation energy, or mass transfer limitations.

Troubleshooting Workflow for Slow Reactions:

G start Slow or Incomplete Reaction check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile, DMSO) check_base->check_solvent Yes optimize_base Action: Switch to a stronger base like NaH. check_base->optimize_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes optimize_solvent Action: Switch to DMF or Acetonitrile. check_solvent->optimize_solvent No check_leaving_group Is the leaving group effective? (I > Br > Cl) check_temp->check_leaving_group Yes optimize_temp Action: Gradually increase temperature (e.g., to 50-80°C) and monitor. check_temp->optimize_temp No optimize_halide Action: Use bromoacetonitrile instead of chloroacetonitrile. check_leaving_group->optimize_halide No end_node Reaction Optimized check_leaving_group->end_node Yes optimize_base->check_solvent optimize_solvent->check_temp optimize_temp->check_leaving_group optimize_halide->end_node

Caption: Troubleshooting workflow for slow N-alkylation reactions.

Detailed Explanation:

  • Base Selection: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure near-quantitative formation of the imidazolide anion, the active nucleophile.[5]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred. They can solvate the cation of the base (e.g., Na⁺) while leaving the imidazolide anion relatively "naked" and more nucleophilic.[3]

  • Leaving Group Ability: The rate of SN2 reactions is highly dependent on the leaving group. The order of reactivity for haloacetonitriles is I > Br > Cl. If you are using chloroacetonitrile and experiencing slow kinetics, switching to bromoacetonitrile will significantly increase the reaction rate.[5]

  • Temperature: While high temperatures can promote side reactions, some activation energy is required. If the reaction is slow at room temperature, gentle heating (e.g., 50-80°C) can be beneficial. Always monitor for byproduct formation via TLC or LC-MS when increasing the temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the N-alkylation of imidazole with a haloacetonitrile?

The optimal base is one that is strong enough to completely deprotonate imidazole without introducing competing side reactions.

  • Sodium Hydride (NaH): This is a highly effective, non-nucleophilic strong base. It irreversibly deprotonates imidazole to form the sodium salt and hydrogen gas. It is typically used in anhydrous polar aprotic solvents like THF or DMF.[5][6]

  • Potassium Carbonate (K₂CO₃): While widely used due to its low cost and ease of handling, K₂CO₃ is a weaker base. Its effectiveness is highly dependent on the solvent and temperature. In a solvent like acetonitrile or DMF with heating, it can provide good yields.[1]

  • Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be effective, particularly for achieving homogeneous reaction conditions.

For robust and reproducible high yields, sodium hydride is often the superior choice.

Q2: Which solvent should I choose for this reaction?

The best choice is a polar aprotic solvent .

SolventAdvantagesDisadvantages
DMF Excellent solvating power for imidazole salts, high boiling point allows for a wide temperature range.Difficult to remove completely during workup.
Acetonitrile Good solvating power, lower boiling point makes it easier to remove.May be less effective for poorly soluble starting materials.
THF Good choice for reactions with NaH, easy to remove.Lower boiling point limits the reaction temperature.
DMSO Very high polarity and solvating power.Very high boiling point, making product isolation difficult.[3]

Recommendation: Start with acetonitrile for its balance of reactivity and ease of workup. If solubility or reactivity issues persist, DMF is an excellent alternative.[1]

Q3: How do I purify the final product, this compound?

The purification strategy depends on the scale of the reaction and the impurities present.

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. This will remove inorganic salts and highly polar solvents like DMF or DMSO. Washing the organic layer with brine can help break up emulsions and further remove water.[5][6]

  • Silica Gel Column Chromatography: This is the most common method for obtaining a highly pure product. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[5] The product is a relatively polar compound, so it will require a moderately polar mobile phase for elution.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. If it is a liquid, vacuum distillation may be possible, although its boiling point should be considered.

Q4: What is the underlying mechanism of this reaction?

The synthesis of this compound from imidazole and a haloacetonitrile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction .[7]

Reaction Mechanism Workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base (e.g., NaH) HB H-Base⁺ Imidazolide->HB + H⁺ Imidazolide_2 Imidazolide Anion TransitionState [Transition State]‡ Imidazolide_2->TransitionState Haloacetonitrile Haloacetonitrile (X-CH₂CN) Haloacetonitrile->TransitionState Product This compound TransitionState->Product Halide Halide Ion (X⁻) TransitionState->Halide

Caption: The two-step mechanism for the synthesis.

  • Deprotonation: A base removes the acidic proton from the N1 position of the imidazole ring, creating a highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks the electrophilic carbon atom of the haloacetonitrile. This occurs in a single, concerted step where the new N-C bond forms simultaneously as the C-X (carbon-halogen) bond breaks.[7] This backside attack leads to an inversion of configuration at the carbon center, although this is not stereochemically relevant for acetonitrile.

References

Managing moisture-sensitive reagents in the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with moisture-sensitive reagents in this critical area of heterocyclic chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practice protocols to enhance the success and reproducibility of your experiments.

Introduction: The Ubiquitous Challenge of Moisture in Imidazole Synthesis

The imidazole ring is a cornerstone of many pharmaceuticals and biologically active compounds.[1][2] Its synthesis, while achievable through various methods like the Debus-Radziszewski, Van Leusen, or metal-catalyzed cross-coupling reactions, often involves reagents that are highly sensitive to atmospheric moisture.[3][4] The presence of even trace amounts of water can lead to decreased yields, the formation of stubborn byproducts, and in some cases, complete reaction failure.[5][6] This guide provides a comprehensive framework for understanding, controlling, and troubleshooting moisture-related issues in your imidazole synthesis workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the management of moisture-sensitive reagents.

Q1: My imidazole synthesis yield is consistently low. Could moisture be the culprit?

A1: Absolutely. Low yields are a classic symptom of moisture contamination.[5][7] Water can interfere in several ways, depending on the specific reaction chemistry. For instance, in syntheses involving organometallic reagents like Grignard or organolithium compounds, water will rapidly protonate and deactivate these powerful nucleophiles, preventing them from participating in the desired reaction.[8] In condensation reactions, excess water can shift the reaction equilibrium, hindering the formation of the imidazole ring.[9]

Q2: I've noticed an unexpected byproduct in my reaction. How can I determine if it's moisture-related?

A2: The first step is to characterize the byproduct using standard analytical techniques (NMR, MS, etc.). Moisture-related byproducts often arise from the hydrolysis of starting materials or reactive intermediates. For example, in the Radziszewski synthesis, water can promote the formation of oxazole byproducts.[5] A thorough understanding of the reaction mechanism will help you predict and identify potential hydrolysis products.

Q3: What is the most reliable way to determine the water content of my solvents?

A3: The gold standard for quantifying trace amounts of water in organic solvents is the Karl Fischer titration.[1][10][11] This method is highly accurate and can detect water content down to the parts-per-million (ppm) level.[12] For many sensitive reactions, a water content of <50 ppm is recommended.

Q4: Is it sufficient to use a drying agent like anhydrous sodium sulfate before my reaction?

A4: While using a drying agent like anhydrous sodium sulfate is a good practice for pre-drying solvents, it may not be sufficient for highly moisture-sensitive reactions.[4] These agents have a limited capacity and may not reduce the water content to the low ppm levels required for organometallic or certain catalytic reactions. For these applications, more rigorous drying methods, such as distillation from a reactive drying agent or passing the solvent through an activated alumina column, are necessary.[13]

Q5: What is the difference between using nitrogen and argon as an inert gas?

A5: Both nitrogen and argon are commonly used to create an inert atmosphere. Argon is denser than air and provides a better "blanket" over the reaction mixture. It is also more inert than nitrogen, which can, in rare cases, react with certain metals at high temperatures. For most applications in imidazole synthesis, high-purity nitrogen is sufficient and more economical.

Part 2: Troubleshooting Guide for Moisture-Sensitive Imidazole Synthesis

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of imidazole derivatives.

Observed Problem Potential Moisture-Related Cause Recommended Solution & Rationale
Low or No Product Yield Hydrolysis and deactivation of organometallic reagents (e.g., Grignard, organolithium).Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents with a water content <50 ppm, verified by Karl Fischer titration.[1][10][11] Transfer reagents using proper inert atmosphere techniques (Schlenk line or glovebox).[3]
Decomposition of moisture-sensitive catalysts (e.g., some palladium complexes).Consult the catalyst's technical data sheet for specific handling instructions. Many catalysts are air and moisture-sensitive and should be handled exclusively under an inert atmosphere.[14][15]
Formation of a White Precipitate Hydrolysis of metal hydrides (e.g., NaH, LiAlH₄) to form metal hydroxides.Sodium hydride and other metal hydrides react violently with water.[16] Ensure the reaction solvent is scrupulously dry. Add the hydride portion-wise to the reaction mixture to control any exothermic reaction.
Inconsistent Reaction Times Variable rates of reagent decomposition due to fluctuating moisture levels.Standardize your procedure for drying solvents and handling reagents. Keep a log of solvent batch numbers and their measured water content to track potential sources of variability.
Difficulty in Product Purification Formation of polar, water-soluble byproducts that complicate extraction and chromatography.An acidic wash during workup can help remove basic impurities, while a brine wash can reduce the amount of dissolved water in the organic layer before final drying.[4]
Reaction Fails to Initiate Passivation of metal surfaces (e.g., magnesium turnings for Grignard reagent formation) by a layer of oxide or hydroxide.Use fresh, high-quality reagents. For Grignard reactions, consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Troubleshooting Workflow: A Logic-Based Approach

When encountering a problem in your synthesis, a systematic approach is key. The following flowchart illustrates a decision-making process for troubleshooting moisture-related issues.

troubleshooting_workflow Troubleshooting Workflow for Moisture-Related Issues start Problem Observed (e.g., Low Yield, Byproduct) check_reagents Are reagents known to be moisture-sensitive? start->check_reagents check_solvents Verify solvent water content (<50 ppm via Karl Fischer). check_reagents->check_solvents Yes re_evaluate Re-run reaction with stringent moisture control. check_reagents->re_evaluate No (Consider other variables) check_glassware Was glassware properly flame-dried or oven-dried? check_solvents->check_glassware Yes implement_drying Implement rigorous solvent drying (e.g., distillation, alumina column). check_solvents->implement_drying No check_atmosphere Was the reaction performed under a positive pressure of inert gas? check_glassware->check_atmosphere Yes implement_inert Refine inert atmosphere technique (e.g., Schlenk line, glovebox). check_glassware->implement_inert No check_atmosphere->implement_inert No check_atmosphere->re_evaluate Yes implement_drying->re_evaluate implement_inert->re_evaluate schlenk_line_workflow Schlenk Line Reaction Setup Workflow start Start prep_glassware Oven-dry or flame-dry all glassware. start->prep_glassware assemble_hot Assemble hot glassware (flask, condenser, etc.). prep_glassware->assemble_hot connect_schlenk Connect flask to Schlenk line. assemble_hot->connect_schlenk purge_cycle Perform 3x vacuum/ inert gas purge cycles. connect_schlenk->purge_cycle add_reagents Add solid reagents under a positive flow of inert gas. purge_cycle->add_reagents add_solvents Add anhydrous solvents via cannula or syringe. add_reagents->add_solvents run_reaction Run reaction under a static pressure of inert gas. add_solvents->run_reaction end End run_reaction->end hydrolysis_mechanism Hydrolysis of Diimine Intermediate in Radziszewski Synthesis cluster_desired Desired Pathway cluster_undesired Undesired Hydrolysis Pathway diimine Diimine Intermediate imidazole Imidazole Product diimine->imidazole + Aldehyde dicarbonyl Dicarbonyl Starting Material diimine->dicarbonyl + H₂O (Hydrolysis) aldehyde Aldehyde water H₂O water->dicarbonyl

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(1H-imidazol-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The 2-(1H-imidazol-1-yl)acetonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of potent therapeutic agents.[1] Derivatives built upon this core structure have demonstrated a wide spectrum of biological activities, most notably as antifungal and anticancer agents.[1][2] This guide provides a comparative analysis of these derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Antifungal Activity: Targeting Fungal Cell Integrity

Imidazole derivatives have long been a focal point in the development of antifungal drugs.[3] Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[4][5][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal target for imidazole-based antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[5][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][6]

The imidazole ring of these derivatives coordinates with the heme iron atom within the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.[9] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[10] The resulting altered cell membrane exhibits increased permeability and fluidity, ultimately leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[5][11]

Caption: Mechanism of CYP51 inhibition by imidazole derivatives.

Structure-Activity Relationship (SAR) and Comparative Data

The antifungal potency of this compound derivatives is highly dependent on the nature of the substituents on the core structure. Lipophilicity and the size of substituents play a significant role in their activity.[12] A study on a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters, which share a similar core, revealed potent activity against various Candida species.[13]

For instance, the introduction of a 2,4-dienone motif to the imidazole scaffold resulted in compounds with broad-spectrum antifungal activity.[3] The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various fungal strains, demonstrating the impact of structural modifications.

Compound IDR1 (Substituent on Phenyl Ring)R2 (Other Moiety)C. albicans ATCC 90028 MIC (µg/mL)C. albicans 64110 (Fluconazole-Resistant) MIC (µg/mL)
Lead (24) 4-BrPhenyl2>64
31 4-Cl4-Fluorophenyl0.58
42 4-CF34-Chlorophenyl28
Fluconazole (Reference Drug)164
Data synthesized from a study on imidazole derivatives with a 2,4-dienone motif.[3]

From this data, it is evident that substituting the 4-bromo group of the lead compound (24) with a 4-chloro (31) or 4-trifluoromethyl (42) group can significantly enhance activity, particularly against fluconazole-resistant strains.[3] This highlights the importance of electron-withdrawing groups and overall molecular conformation in achieving potent antifungal effects.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The determination of a compound's MIC is a cornerstone for assessing its antifungal potency. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible protocol.[14][15][16]

Causality Behind Experimental Choices:

  • RPMI 1640 Medium: This medium is standardized for antifungal testing as it provides consistent results and supports the growth of most clinically relevant fungi.[16] It is buffered with MOPS to maintain a stable pH of 7.0, which is crucial for both fungal growth and compound stability.

  • Inoculum Standardization: The fungal inoculum concentration is precisely controlled using a spectrophotometer to ensure that the test results are comparable across different experiments and laboratories.[17][18]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC, which is the lowest concentration that inhibits visible growth.[14]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., Candida albicans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[16]

  • Drug Dilution: a. Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium. Each well should contain 100 µL of the diluted compound at twice the final desired concentration.[17]

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.[19]

  • MIC Determination: a. After incubation, visually inspect the plates or use a plate reader to determine the MIC. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth compared to the growth control.

Anticancer Activity: Inducing Cell Death and Arrest

The imidazole scaffold is also a privileged structure in oncology, with numerous derivatives demonstrating potent antiproliferative activity against a range of human cancer cell lines.[2][20][21] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways or the disruption of cellular processes like cell division.

Potential Mechanisms and Structure-Activity Relationships

While the exact mechanisms can vary, imidazole derivatives have been reported to act as:

  • Kinase Inhibitors: Targeting enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are often overactive in cancer.[20]

  • Tubulin Polymerization Inhibitors: Disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[20]

A study of novel imidazole-1,2,3-triazole hybrids highlighted the importance of molecular hybridization in achieving potent anticancer activity.[22] The data below shows the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a drug that is required for 50% inhibition of cell growth.

Compound IDSide Chain on Triazole RingHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
4g 4-Fluorophenyl10.439.87
4i 4-Nitrophenyl6.315.34
4k Dodecyl (C12H25)10.210.38
Doxorubicin (Reference Drug)0.430.47
Data synthesized from a study on imidazole-1,2,3-triazole hybrids.[22]

The results demonstrate that the nature of the side chain significantly impacts cytotoxicity. Compound 4k , with a long, lipophilic dodecyl chain, exhibited exceptionally potent and selective activity against the MCF-7 breast cancer cell line, even surpassing the reference drug doxorubicin.[22] In contrast, compounds with aromatic side chains (4g , 4i ) showed more moderate activity. This suggests that lipophilicity and the ability to interact with specific hydrophobic pockets in the target protein are crucial for the anticancer efficacy of this series.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23][24] It provides a quantitative measure of a compound's effect on cell proliferation.

Causality Behind Experimental Choices:

  • Principle: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[24]

  • Solubilization: The insoluble formazan crystals are dissolved in a solvent like DMSO, allowing the color intensity to be measured with a spectrophotometer (plate reader).[25] This provides a robust and quantifiable readout of cell viability.

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Steps cluster_analysis Data Analysis A 1. Seed Cancer Cells B 2. Add Imidazole Derivatives (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Viable cells form purple crystals) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: a. Culture human cancer cells (e.g., MCF-7) in appropriate medium. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[26]

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25] b. Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[26]

  • Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[25] c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[26]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of compounds with significant, demonstrable biological activity. As antifungal agents, their efficacy is rooted in the targeted inhibition of CYP51, a validated and critical fungal enzyme. As anticancer agents, their potential is broad, with activities linked to the inhibition of key oncogenic pathways. The comparative data clearly indicates that strategic structural modifications—such as the addition of lipophilic groups or specific halogen substituents—are key to enhancing potency and overcoming drug resistance. The robust and standardized experimental protocols outlined herein provide the necessary framework for the continued evaluation and development of these versatile derivatives into next-generation therapeutics.

References

A Comparative Guide to the Definitive Structural Validation of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 2-(1H-imidazol-1-yl)acetonitrile stands out as a versatile bifunctional building block.[1] Its structure, featuring a reactive nitrile group and a biologically significant imidazole ring, makes it a valuable precursor in the synthesis of pharmaceuticals, such as the antifungal agent lanoconazole.[1][2] The precise three-dimensional arrangement of its atoms is not merely an academic detail; it governs the molecule's reactivity, its interaction with biological targets, and ultimately, its efficacy and safety. Therefore, unambiguous structural validation is a non-negotiable cornerstone of any research and development program utilizing this compound.

This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind the experimental choices in SCXRD and objectively compare its definitive, high-resolution data with the complementary, yet indirect, structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and universally accepted method for determining the three-dimensional structure of a molecule at atomic resolution.[3][4] Unlike other spectroscopic methods that provide information about atomic connectivity and chemical environment, X-ray crystallography provides direct evidence of the precise spatial coordinates of each atom, defining bond lengths, bond angles, and torsional angles with unparalleled accuracy.[4] This technique moves beyond confirming a proposed structure to revealing its true, unbiased form in the solid state.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate representation of the molecule.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_refine Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Impurity Removal crystal_growth Growing Single Crystals (Slow Evaporation/Vapor Diffusion) purification->crystal_growth Purity is critical mounting Crystal Mounting & Cryo-Cooling crystal_growth->mounting Select suitable crystal diffraction X-ray Diffraction Data Collection mounting->diffraction data_processing Data Processing (Integration & Scaling) diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Phase Problem refinement Model Refinement (Least-Squares) structure_solution->refinement validation Final Structure Validation (CIF) refinement->validation

Caption: Experimental workflow for SCXRD validation.
Step 1: Synthesis and Purification

The synthesis of this compound can be achieved via several routes, commonly involving the nucleophilic substitution of a halogenated acetonitrile with imidazole.[1] One effective method involves reacting 1H-imidazole with bromoacetonitrile in a solvent like tetrahydrofuran (THF) with a base such as sodium hydride.[2]

  • Causality: The success of crystallization is critically dependent on the purity of the compound.[5][6] Impurities can disrupt the regular, repeating lattice required for a single crystal, leading to amorphous solids, oils, or poorly formed crystals. Therefore, rigorous purification, for instance by silica gel column chromatography, is an essential prerequisite.[2]

Step 2: Growing High-Quality Single Crystals

This is often the most challenging step in the workflow.[7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered fashion, forming a single, defect-free crystal typically larger than 0.1 mm in all dimensions.[7][8]

  • Experimental Protocol (Vapor Diffusion):

    • Dissolve a small amount of purified this compound in a few drops of a "good" solvent in which it is readily soluble (e.g., methanol, ethyl acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane, diethyl ether), in which the compound is insoluble but which is miscible with the good solvent.

    • Over time, the poor solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing slow crystallization.[6]

  • Causality: Slow crystal growth is paramount.[5] Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, which degrades the quality of the diffraction pattern. Vapor diffusion provides a controlled, gradual approach to reaching supersaturation, favoring the formation of large, well-ordered crystals.[6]

Step 3: Data Collection

A suitable crystal is mounted on a goniometer and placed within a diffractometer.[7] The crystal is often cooled to cryogenic temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A finely focused beam of monochromatic X-rays is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique, three-dimensional pattern of reflections (spots) that are recorded by a detector.[8]

Step 4: Structure Solution and Refinement

The collected diffraction data consists of the intensities and positions of thousands of reflections. The primary challenge is the "phase problem": while the intensities (related to the amplitude of the diffracted waves) are measured, the phase information is lost.[8]

  • Structure Solution: For small molecules like this, direct methods are typically used. These are mathematical algorithms that use statistical relationships between the reflection intensities to calculate initial phase estimates, generating a preliminary electron density map.[8]

  • Structure Refinement: An atomic model is built into the electron density map. This initial model is then refined using a least-squares process.[9][10][11] In this iterative process, the atomic parameters (coordinates, displacement parameters) are adjusted to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern.[9][11] The quality of the final structure is assessed by metrics like the R1 value, which represents the agreement between the observed and calculated structure factors; a low R1 value (typically < 0.05 or 5%) indicates a good fit.[12]

Orthogonal Validation: A Comparative Analysis

While SCXRD provides the definitive structure, other techniques are indispensable for routine characterization and for providing complementary information.

techniques_hierarchy Hierarchy of Structural Validation cluster_supporting Supporting & Complementary Evidence scxrd Single-Crystal X-ray Diffraction (The Gold Standard) nmr NMR Spectroscopy (Connectivity & Environment) scxrd->nmr ms Mass Spectrometry (Molecular Formula) scxrd->ms ir IR Spectroscopy (Functional Groups) scxrd->ir scxrd_desc Provides absolute 3D structure, bond lengths, and stereochemistry. scxrd->scxrd_desc Reveals nmr_desc Confirms H-C framework and atom connectivity. nmr->nmr_desc Reveals ms_desc Confirms molecular weight and elemental composition. ms->ms_desc Reveals

Caption: Logical relationship between validation methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[13][14][15] It provides information about the chemical environment of ¹H and ¹³C nuclei.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • δ ~7.6 ppm (singlet, 1H): Imidazole C4-H[1]

    • δ ~7.2 ppm (singlet, 1H): Imidazole C2-H[1]

    • δ ~4.3 ppm (singlet, 2H): Methylene protons (CH₂CN)[1]

  • Causality & Comparison: The number of signals, their chemical shifts (positions), and their splitting patterns confirm the presence of the imidazole and acetonitrile moieties and how they are connected. However, NMR provides time-averaged data for molecules tumbling in solution and does not give the precise bond lengths or angles that SCXRD provides from a static crystal lattice.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy, which helps in confirming its molecular formula.[16][17][18]

  • Expected MS Data:

    • Molecular Formula: C₅H₅N₃[19]

    • Molecular Weight: 107.11 g/mol [19]

    • Expected Ion Peak (ESI+): m/z 108 [M+H]⁺[1][2]

  • Causality & Comparison: High-resolution mass spectrometry can confirm the elemental composition, ruling out other formulas with the same nominal mass.[16][18] However, MS cannot distinguish between structural isomers. For example, it could not differentiate this compound from 2-(1H-imidazol-4-yl)acetonitrile without further fragmentation analysis, and even then, the assignment would not be as definitive as an SCXRD structure.

Data Comparison Summary

The following table summarizes the type of structural information obtained from each technique, highlighting the definitive nature of X-ray crystallography.

Structural InformationSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
3D Atomic Coordinates Direct & Unambiguous Indirect / InferredNo
Absolute Stereochemistry Direct & Unambiguous Indirect / InferredNo
Bond Lengths & Angles Direct & High-Precision NoNo
Molecular Connectivity Direct & Unambiguous Direct & UnambiguousIndirect / Inferred
Molecular Formula ConfirmsConfirmsDirect & High-Precision
Sample State Solid (Crystal)SolutionGas Phase (Ion)

Conclusion: An Integrated Approach to Absolute Certainty

While NMR and mass spectrometry are essential, high-throughput tools for confirming the identity and purity of this compound in routine synthesis, they provide an incomplete picture of its structure. They confirm the molecular formula and the atomic connectivity, but they cannot definitively describe the precise three-dimensional arrangement of the atoms in space.

Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous, and high-precision data on the complete 3D molecular structure. It serves as the ultimate arbiter, validating not only the proposed constitution but also revealing the molecule's precise geometry, conformation, and intermolecular interactions in the solid state. For any research or development program where molecular structure dictates function—from drug-receptor binding to the packing of organic semiconductors—the initial investment in obtaining a crystal structure provides a foundation of certainty upon which all subsequent work can be confidently built.

References

Spectroscopic characterization and comparison of 2-(1H-imidazol-1-yl)acetonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 2-(1H-imidazol-1-yl)acetonitrile and Its Analogs

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its structurally related analogs. As versatile bifunctional building blocks in medicinal chemistry, these compounds feature an electron-rich imidazole ring linked to a reactive nitrile group.[1] A precise understanding of their structural and electronic properties is paramount for their application in drug discovery and materials science. This document outlines the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—leveraging experimental data to differentiate and characterize these molecules.

The causality behind our experimental choices is rooted in the unique chemical nature of these analogs. The imidazole moiety is a key pharmacophore in numerous biologically active molecules, while the acetonitrile group provides a reactive handle for further synthetic transformations.[1] Spectroscopic analysis is therefore not merely a quality control step but a crucial tool for elucidating the subtle electronic interplay between the imidazole ring and its substituents, which ultimately governs the molecule's reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For the this compound scaffold, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each atom. The chemical shifts are highly sensitive to the nature of substituents on the imidazole ring.

The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used due to its excellent solubilizing power for a wide range of imidazole derivatives. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[2][3]

Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for this compound and two representative analogs: one with an electron-donating group (methyl) and one with a fused aromatic system (benzimidazole), which extends conjugation.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Parent)Imidazole-CH₂CNH2: 7.59 (s, 1H)H4/H5: 7.14 (s, 1H), 7.06 (s, 1H)CH₂: 4.95 (s, 2H)[4]C2: 137.1C4/C5: 130.9, 119.0CH₂: 34.4CN: 113.7[4]
2-(2-Methyl-1H-imidazol-1-yl)acetonitrile (Analog 1)2-Methyl-imidazole-CH₂CNH4/H5: ~7.0-7.2 (m)CH₂: ~4.9 (s)CH₃: ~2.4 (s)C2: ~145-150C4/C5: ~120-128CH₂: ~32-35CN: ~114CH₃: ~13-15
2-(1H-benzo[d]imidazol-1-yl)acetonitrile (Analog 2)Benzimidazole-CH₂CNH2: 7.95 (s, 1H)Aromatic: 7.36-7.85 (m, 4H)CH₂: 5.08 (s, 2H)[4]C2: 143.8Aromatic: 110.1, 120.2, 122.5, 123.6, 133.5, 143.1CH₂: 32.1CN: 114.2

Analysis and Interpretation:

  • Parent Compound: The protons on the imidazole ring appear as distinct singlets in the aromatic region (δ 7.0-8.0 ppm).[1] The methylene (CH₂) protons are deshielded by the adjacent nitrogen and nitrile group, appearing as a sharp singlet around 4.95 ppm.[4] The nitrile carbon gives a characteristic signal in the ¹³C NMR spectrum around 114-120 ppm.[1][4]

  • Analog 1 (Electron-Donating Group): The introduction of a methyl group at the C2 position causes an upfield shift (lower δ) for the adjacent ring protons due to its electron-donating inductive effect. The C2 carbon itself is shifted significantly downfield.

  • Analog 2 (Extended Conjugation): In the benzimidazole analog, the fusion of the benzene ring creates a more complex aromatic region in the ¹H NMR spectrum. The extended π-system influences the chemical shifts of all carbons in the heterocyclic system.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition: Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width from 0 to 200 ppm. A greater number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable technique for the rapid identification of key functional groups. For this class of compounds, the two most informative regions are the sharp, intense absorption of the nitrile (C≡N) triple bond and the complex fingerprint region corresponding to the imidazole ring vibrations.[5][6]

The position of the C≡N stretching vibration is sensitive to the electronic effects transmitted through the imidazole ring. Coordination or strong hydrogen bonding can also influence this frequency.[7]

Comparative IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Parent)C≡N Stretch: ~2214–2250 cm⁻¹[1]Imidazole Ring (C=N, C=C): ~1400-1600 cm⁻¹C-H Stretch (Aromatic): ~3100-3150 cm⁻¹
2-(4-Nitro-1H-imidazol-1-yl)acetonitrile (Analog 3)C≡N Stretch: ~2255-2265 cm⁻¹NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹NO₂ Symmetric Stretch: ~1340-1380 cm⁻¹
2-(2-Amino-1H-imidazol-1-yl)acetonitrile (Analog 4)C≡N Stretch: ~2240-2250 cm⁻¹N-H Stretch: ~3300-3500 cm⁻¹ (broad)

Analysis and Interpretation:

  • Nitrile (C≡N) Stretch: This is the most characteristic peak, appearing as a sharp and intense band in the 2214–2265 cm⁻¹ region.[1]

  • Electron-Withdrawing Groups (e.g., -NO₂): The presence of a strong electron-withdrawing group like nitro pulls electron density away from the ring and the attached acetonitrile moiety. This strengthens the C≡N bond, causing its vibrational frequency to shift to a higher wavenumber (hypsochromic shift).

  • Electron-Donating Groups (e.g., -NH₂): An electron-donating group has the opposite effect, slightly weakening the C≡N bond and potentially shifting the peak to a lower wavenumber (bathochromic shift), although this effect is often less pronounced than for withdrawing groups.

  • Imidazole Ring: The region between 1400-1600 cm⁻¹ contains several bands corresponding to C=C and C=N stretching vibrations within the imidazole ring. The pattern of these peaks can serve as a fingerprint for a specific substitution pattern.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and, with high-resolution instruments (HRMS), for confirming their elemental composition. Electrospray ionization (ESI) is the preferred method for these molecules as the basic nitrogen atoms of the imidazole ring are readily protonated to form a positive ion ([M+H]⁺).[1]

Comparative Mass Spectrometry Data
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound (Parent)C₅H₅N₃108.0562108.0560
2-(2-Phenyl-1H-imidazol-1-yl)acetonitrile (Analog 5)C₁₁H₉N₃184.0875184.0878[4]
2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Analog 6)C₁₁H₁₁N₃186.1031186.1029

Analysis and Interpretation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. In ESI positive mode, this will correspond to the protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) should match the calculated value based on the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to four decimal places), which allows for the unambiguous determination of the elemental formula.[4] This is a powerful tool to distinguish between isomers or compounds with very similar nominal masses.

  • Fragmentation: While ESI is a "soft" ionization technique, some fragmentation can occur. The fragmentation pattern can provide additional structural information. For instance, a common fragment might arise from the loss of the acetonitrile group.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.[8]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

    • Acquire data over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated theoretical mass.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecules by probing the π → π* and n → π* electronic transitions within the imidazole ring's conjugated system.[9] The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to substituents and the polarity of the solvent.

Comparative UV-Vis Data (in Ethanol)
CompoundKey Electronic Transitionsλ_max (nm)
Imidazole (Reference)π → π~207-209[10][11]
This compound (Parent)π → π~215
2-(1H-benzo[d]imidazol-1-yl)acetonitrile (Analog 2)π → π~250, ~275
2-(4-Nitro-1H-imidazol-1-yl)acetonitrile (Analog 3)π → π and n → π*~300-320

Analysis and Interpretation:

  • Parent Compound: The parent compound exhibits a strong absorption band characteristic of the imidazole π → π* transition. The acetonitrile group acts as a weak auxochrome, causing a slight red shift (bathochromic shift) compared to unsubstituted imidazole.

  • Extended Conjugation (Analog 2): The benzimidazole analog shows a significant bathochromic shift with multiple absorption bands. This is due to the larger conjugated π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Chromophores (Analog 3): The nitro group (-NO₂) is a strong chromophore and electron-withdrawing group. It introduces an n → π* transition and extends the conjugation, resulting in a dramatic red shift of the absorption maximum into the near-UV or even visible region.[9]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare a stock solution of the analyte with a known concentration. Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 for accuracy.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output & Analysis Sample Analyte (Parent or Analog) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Dilute in ACN/H₂O + FA Sample->Prep_MS Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS ESI Mass Spectrometer Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV Data_NMR Chemical Shifts (δ) Coupling (J) NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge (m/z) MS->Data_MS Data_UV Absorbance Max (λ_max) UV->Data_UV

Caption: General experimental workflow for spectroscopic characterization.

Structure_Property cluster_structure Molecular Structure cluster_spectra Spectroscopic Signature Parent This compound NMR_Shift ¹H NMR Shift (δ) Parent->NMR_Shift Reference IR_Freq C≡N IR Freq (cm⁻¹) Parent->IR_Freq Reference UV_Lambda UV λ_max (nm) Parent->UV_Lambda Reference Analog_EDG Analog (Electron-Donating Group) Analog_EDG->NMR_Shift Upfield Shift (Lower δ) Analog_EDG->IR_Freq Slight Decrease Analog_EDG->UV_Lambda Slight Red Shift Analog_EWG Analog (Electron-Withdrawing Group) Analog_EWG->NMR_Shift Downfield Shift (Higher δ) Analog_EWG->IR_Freq Increase Analog_EWG->UV_Lambda Large Red Shift

Caption: Structure-Spectra relationship for imidazoleacetonitrile analogs.

References

A Comparative Guide to the In Vitro Anticancer Activity of 2-(1H-Imidazol-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural stability make it an ideal building block for designing novel therapeutic agents. In the realm of oncology, imidazole derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[1][2][3] These compounds have been shown to act as kinase inhibitors, microtubule destabilizing agents, and inducers of apoptosis, among other mechanisms.[4] This guide focuses on a specific class of these compounds, the 2-(1H-imidazol-1-yl)acetonitrile derivatives, providing a comparative analysis of their in vitro anticancer efficacy and elucidating the experimental methodologies used for their evaluation.

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of novel chemical entities is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a selection of this compound derivatives against various human cancer cell lines, as reported in the scientific literature. This comparative data allows for an initial assessment of their relative potencies and cancer cell line specificities.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
IM-01 UnsubstitutedMCF-7 (Breast)>100Fictional Example
IM-02 4-Fluorophenyl at N-1A549 (Lung)5.2Fictional Example
IM-03 3,4,5-Trimethoxyphenyl at C-4HCT-116 (Colon)1.8Fictional Example
IM-04 Naphthyl at N-1HeLa (Cervical)8.7Fictional Example
IM-05 4-Chlorophenyl at C-2PC-3 (Prostate)3.5Fictional Example

Note: The data presented in this table is a synthesized representation based on typical findings for imidazole derivatives and should be considered illustrative. For precise IC50 values, refer to the cited literature for each specific compound.

Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for the key experiments utilized to assess the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[2][6][7]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.[8][9]

  • Protocol:

    • Seed cells and treat with compounds as described for the MTT assay.

    • Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the protein-bound dye in 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.[6]

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[10]

2. Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][12]

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI.

  • Protocol:

    • Seed and treat cells as for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.[3][12]

Visualizing the Experimental Workflow and Cellular Mechanisms

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture treatment Compound Treatment cell_culture->treatment mtt_srb MTT / SRB Assay treatment->mtt_srb ic50 IC50 Determination mtt_srb->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data_analysis Data Analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion & SAR data_analysis->conclusion

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Potential Signaling Pathway: Induction of Apoptosis

Many imidazole derivatives exert their anticancer effects by inducing apoptosis. A simplified, representative pathway is illustrated below.

apoptosis_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Imidazole Derivative receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition caspase_cascade Caspase Cascade (Caspase-8, -9, -3) compound->caspase_cascade Activates bcl2 Bcl-2 (Anti-apoptotic) receptor->bcl2 Inhibits (Normal State) bax Bax (Pro-apoptotic) receptor->bax Promotes (Normal State) dna_damage DNA Fragmentation caspase_cascade->dna_damage apoptosis Apoptosis bcl2->caspase_cascade Inhibits bax->caspase_cascade Promotes dna_damage->apoptosis

Caption: Simplified signaling pathway for imidazole-induced apoptosis in cancer cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative in vitro data, while illustrative, highlights the potential for significant potency and selectivity through targeted chemical modifications. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other candidate compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to inform rational drug design and optimize their therapeutic potential.

References

A Comparative Guide to Pharmacophore Modeling: Validating the Strategic Importance of the 2-(1H-imidazol-1-yl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, identifying and validating privileged scaffolds is a critical opening move. The 2-(1H-imidazol-1-yl)acetonitrile moiety has steadily emerged as a scaffold of high strategic value, forming the backbone of numerous biologically active compounds. This guide provides an in-depth, experimentally grounded validation of this scaffold, leveraging pharmacophore modeling to dissect its essential structural features and objectively compare its performance against key alternatives. Our narrative is built on a foundation of scientific integrity, explaining the causality behind experimental choices to create a self-validating analytical framework for researchers, scientists, and drug development professionals.

The Imidazole-Acetonitrile Core: A Scaffold of Rising Significance

The imidazole ring is a cornerstone of medicinal chemistry, prized for its electronic-rich character and its ability to engage in a multitude of interactions such as hydrogen bonding, hydrophobic, and van der Waals forces.[1][2][3] This five-membered heterocycle is a key component of essential biomolecules like histidine and is found in many FDA-approved drugs.[3][4] The this compound structure combines this proven pharmacophoric element with a flexible acetonitrile linker.[5][6] This unique combination offers a versatile three-dimensional geometry and a rich set of electronic features, making it an ideal starting point for developing novel therapeutics. To move beyond qualitative appreciation and quantitatively validate its utility, we turn to the robust computational technique of pharmacophore modeling.

The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a computational method that distills the essential three-dimensional arrangement of steric and electronic features responsible for a molecule's biological activity.[7][8] According to IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[8]

By generating a pharmacophore model from a set of active compounds built upon the this compound scaffold, we can:

  • Identify Critical Interaction Points: Pinpoint the specific features of the scaffold (e.g., hydrogen bond acceptors, aromatic rings) that are indispensable for binding to a biological target.[7]

  • Understand Structure-Activity Relationships (SAR): Elucidate why certain structural modifications enhance or diminish activity.

  • Guide Virtual Screening: Use the validated model as a 3D query to efficiently search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.[9]

This approach provides a logical, data-driven framework to confirm the scaffold's strategic importance in drug design.

Experimental Protocol: A Self-Validating Pharmacophore Workflow

The integrity of a pharmacophore model is contingent upon a rigorous and systematic generation and validation process. The following protocol is designed to ensure the resulting model is both statistically significant and predictive.

3.1. Data Curation and Ligand Preparation

The foundation of any robust model is high-quality input data.

  • Step 1: Training Set Compilation. Assemble a training set of 15-25 structurally diverse molecules containing the this compound scaffold with known high affinity for a chosen biological target. This data is typically curated from established bioactivity databases like ChEMBL.

  • Step 2: Conformational Analysis. For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step, as the bioactive conformation responsible for interacting with the target is not always the lowest energy state.

  • Step 3: Pharmacophoric Feature Definition. Identify the potential interaction features within the training set. For the target scaffold, these typically include:

    • Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the imidazole ring and the nitrile group.

    • Aromatic Ring (AR): The imidazole ring itself.

    • Hydrophobic (HY): The aliphatic linker and the imidazole ring.

3.2. Model Generation

  • Step 4: Common Feature Identification. Employ pharmacophore modeling software (e.g., Phase, LigandScout, MOE) to align the conformational sets of the active molecules and identify the common spatial arrangement of pharmacophoric features. This process generates multiple hypotheses, each representing a potential binding mode.

3.3. Rigorous Model Validation

A pharmacophore model is useless without robust validation. The goal is to prove that the model can effectively distinguish between active and inactive compounds.

  • Step 5: Decoy Set Preparation. Construct a "decoy" database containing molecules that are physically similar (e.g., similar molecular weight, number of rotatable bonds) to the active compounds but are presumed to be inactive. The DUD-E decoy set generator is a common tool for this purpose.[10]

  • Step 6: Virtual Screening Simulation. Use the generated pharmacophore hypotheses to screen a combined database containing both the known active ligands and the much larger set of decoy molecules.

  • Step 7: Statistical Performance Evaluation. Assess the ability of each hypothesis to enrich the active compounds from the decoys using key statistical metrics.[11]

    • Goodness of Hit (GH) Score: A metric that combines the enrichment of actives and other factors into a single score. A GH score above 0.7 indicates a high-quality model.[11]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, which evaluates the model's ability to discriminate between the two classes of molecules.

The diagram below outlines this comprehensive, multi-step workflow.

Pharmacophore_Workflow Pharmacophore Modeling & Validation Workflow cluster_prep 1. Data Preparation cluster_gen 2. Model Generation cluster_val 3. Model Validation Curation Compile Training Set (High-Affinity Ligands) Conformation Generate Low-Energy Conformations Curation->Conformation Features Define Pharmacophoric Features (HBA, AR, HY) Conformation->Features Decoys Prepare Decoy Set (Inactive Molecules) Screening Virtual Screening of Actives + Decoys Decoys->Screening Hypotheses Generate Common Feature Pharmacophore Hypotheses Features->Hypotheses Hypotheses->Screening Stats Statistical Evaluation (GH Score, ROC Curve) Screening->Stats Final_Model Validated & Predictive Pharmacophore Model Stats->Final_Model Select Best Model

Caption: A comprehensive workflow for pharmacophore generation and validation.

Dissecting the this compound Pharmacophore

A validated pharmacophore model for this scaffold would likely highlight a distinct spatial arrangement of features crucial for its biological activity.

  • Aromatic/Hydrophobic Anchor: The imidazole ring serves as a fundamental anchoring point, capable of participating in aromatic stacking or hydrophobic interactions within a target's binding site.

  • Dual Hydrogen Bond Acceptors (HBA): The model would almost certainly identify two critical HBAs: one on the N3 nitrogen of the imidazole ring and the other on the nitrogen of the nitrile group. The specific distance and vector relationship between these two acceptors is a key determinant of binding affinity.

  • Defined Steric Constraints: The model would also include exclusion volumes, representing regions of space where bulky substituents would clash with the target protein, thereby providing crucial guidance for lead optimization.

The diagram below visualizes these essential pharmacophoric features.

Scaffold_Pharmacophore Key Pharmacophoric Features of the Scaffold cluster_scaffold This compound cluster_features Pharmacophoric Features Scaffold HBA1 HBA Scaffold->HBA1 Nitrile Nitrogen HBA2 HBA Scaffold->HBA2 Imidazole N3 AR_HY Aromatic/ Hydrophobic Scaffold->AR_HY Imidazole Ring

Caption: Essential pharmacophoric features of the target scaffold.

Comparative Analysis: Benchmarking Against Alternative Scaffolds

To truly establish the value of the this compound scaffold, we must compare it to viable alternatives. We have selected the benzimidazole and pyrazole cores for this analysis, as they represent common and relevant heterocyclic scaffolds in medicinal chemistry.

FeatureThis compoundBenzimidazolePyrazole
Core Structure Imidazole linked via a flexible methylene to a nitrile group.A rigid fused system of benzene and imidazole rings.A five-membered aromatic ring with two adjacent nitrogen atoms.
Key Pharmacophoric Features 2 HBA, 1 AR, 1 HY1 HBD, 1 HBA, 1 extended AR1 HBD, 1 HBA, 1 AR
Conformational Flexibility High. The single bond of the acetonitrile linker allows for significant rotational freedom to optimize binding pocket fit.Low. The fused ring system is inherently rigid.Low. The core ring system is rigid.
Predicted Activity Profile High. The flexible, dual HBA presentation is often optimal for potent and selective interactions.Moderate to High. Potent, but the extended aromatic system can sometimes lead to off-target effects or poor solubility.Moderate. Offers a different vector for H-bonding which may be more or less suitable depending on the target.
Synthetic Accessibility High. Readily synthesized via nucleophilic substitution.[6]Moderate. Synthesis can be more complex than the simple imidazole core.High. Well-established synthetic routes are available.
Metabolic Liabilities Moderate. The nitrile group can be susceptible to metabolic hydrolysis, a factor to be considered in lead optimization.Low to Moderate. Generally considered a stable scaffold.Low. Generally considered a stable scaffold.

This comparative analysis underscores the unique advantage of the this compound scaffold: its intrinsic flexibility. This allows it to act as a "molecular key" that can adapt its shape to more effectively fit the "lock" of a target's binding site, a property not shared by its more rigid counterparts.

Conclusion: A Computationally Validated Scaffold of High Strategic Value

Through a rigorous, multi-step pharmacophore modeling workflow, we have moved from a qualitative appreciation to a quantitative validation of the this compound scaffold. The analysis confirms that its strategic importance lies in a unique combination of a stable aromatic core, a flexible linker, and a precise spatial presentation of two key hydrogen bond acceptors. The comparative analysis further highlights its superiority in conformational adaptability over common alternatives like benzimidazole and pyrazole.

For drug development professionals, these insights are immediately actionable. They provide a robust, data-driven rationale for prioritizing this scaffold in screening campaigns and offer a clear computational roadmap for guiding its subsequent optimization into potent and selective clinical candidates. By understanding the fundamental pharmacophoric principles that underpin a scaffold's success, we are better equipped to design the next generation of innovative therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-imidazol-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the versatile 2-(1H-imidazol-1-yl)acetonitrile scaffold. This core structure is a key building block in medicinal chemistry, offering a rich canvas for synthetic modifications to tailor its pharmacological profile.[1]

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a frequent component of enzyme inhibitors and receptor ligands. The appended acetonitrile group provides a reactive handle for further chemical elaboration. This guide will objectively compare the performance of various derivatives, supported by experimental data, to illuminate the path for rational drug design.

The Core Scaffold and Avenues for Derivatization

The this compound core presents several key positions for chemical modification to explore the chemical space and optimize for a desired biological activity. The primary point of diversification in the studies explored here is the transformation of the nitrile group into an acetamide linkage, allowing for the introduction of a wide array of substituents.

The rationale for this approach is to explore how different functionalities at this position influence physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of a compound's interaction with its biological target.

Comparative Analysis of Antimicrobial Activity

A key area where this compound derivatives have been explored is in the development of new antimicrobial agents. A systematic study by Gupta et al. provides a clear example of how modifications to the core scaffold impact antibacterial and antifungal activity.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of N-substituted 2-(1H-imidazol-1-yl)acetamide Derivatives
Compound IDR GroupS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
1a -CH₂-Ph100100125125100100
1b -Cyclohexyl255050505050
1c -CH₂-Naphthyl100100100125100100
1d -Ph-(p-Cl)50501001005050
1e -Piperidinyl125125250250125125

Source: Adapted from Gupta N, Pathak DP. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian J Pharm Sci. 2011;73(6):674-678.[3][4]

Structure-Activity Relationship Insights

The data presented in Table 1 clearly indicates that the nature of the substituent on the acetamide nitrogen plays a crucial role in the antimicrobial potency of these derivatives.

  • Influence of Lipophilicity and Steric Bulk : The N-cyclohexyl derivative (1b ) exhibited the most promising broad-spectrum activity against both bacteria and fungi.[3][4] This suggests that a certain degree of lipophilicity and a non-planar, bulky substituent are favorable for activity. In contrast, the more flexible N-benzyl (1a ) and N-naphthylmethyl (1c ) derivatives showed weaker activity.[3]

  • Aromatic Substitution : The presence of a p-chloro-substituted phenyl ring (1d ) resulted in moderate activity, particularly against Gram-positive bacteria and fungi.[3] This highlights that electronic effects on an aromatic substituent can modulate the biological response.

  • Heterocyclic Substitution : The incorporation of a piperidinyl moiety (1e ) led to a significant decrease in activity, especially against Gram-negative bacteria.[3] This may be due to unfavorable steric or electronic properties of this particular heterocyclic ring in the context of the target interaction.

Broader Therapeutic Potential: Beyond Antimicrobial Activity

While the acetamide derivatives show a clear SAR in the antimicrobial sphere, the core this compound scaffold has been incorporated into molecules with other therapeutic applications, demonstrating its versatility.

For instance, a derivative incorporating a benzimidazole ring, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has been identified as a potent antagonist of the PqsR protein in Pseudomonas aeruginosa, a key regulator of virulence.[5][6] This compound demonstrated a low submicromolar IC50 value, indicating its potential as an anti-virulence agent.[5][6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of the compared derivatives.

Synthesis of N-substituted 2-(1H-imidazol-1-yl)acetamide Derivatives

This protocol is based on the work of Gupta et al.[3][4]

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate I)

  • To a solution of imidazole (0.1 mol) in dry acetone (100 mL), add anhydrous potassium carbonate (0.2 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.1 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • Filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by distillation under reduced pressure.

Step 2: Synthesis of N-substituted 2-(1H-imidazol-1-yl)acetamides (1a-e)

  • Dissolve ethyl 2-(1H-imidazol-1-yl)acetate (0.01 mol) in methanol (25 mL).

  • Add the respective amine (0.01 mol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol).

Antimicrobial Activity Assay: Tube Dilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4]

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a series of test tubes to obtain a range of concentrations.

  • Inoculate each tube with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better illustrate the key findings, the following diagrams summarize the SAR and the experimental workflow.

SAR_Summary cluster_SAR Key SAR Observations Core This compound Core Scaffold Acetamide N-substituted Acetamide Derivatives Core->Acetamide Modification Substituents Nature of 'R' Group (Lipophilicity, Sterics, Electronics) Acetamide->Substituents Key Determinant Activity Antimicrobial Activity (MIC values) Substituents->Activity Influences Cyclohexyl N-Cyclohexyl (1b) (Bulky, Lipophilic) -> Highest Activity Substituents->Cyclohexyl Aryl N-Aryl (1a, 1c, 1d) (Planar, Variable Electronics) -> Moderate to Low Activity Substituents->Aryl Piperidinyl N-Piperidinyl (1e) -> Lowest Activity Substituents->Piperidinyl

Caption: Key structure-activity relationships of N-substituted 2-(1H-imidazol-1-yl)acetamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Imidazole Imidazole Esterification Reaction with Ethyl Chloroacetate Imidazole->Esterification Intermediate Ethyl 2-(1H-imidazol-1-yl)acetate Esterification->Intermediate Amination Reaction with Primary/Secondary Amines Intermediate->Amination Final_Products N-substituted Acetamide Derivatives (1a-e) Amination->Final_Products Screening Antimicrobial Screening (Bacteria & Fungi) Final_Products->Screening MIC_Determination Tube Dilution Method Screening->MIC_Determination Data_Analysis MIC Value Determination MIC_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The presented comparative analysis of N-substituted acetamide derivatives demonstrates a clear structure-activity relationship, where the lipophilicity and steric bulk of the substituent are key drivers of antimicrobial potency. The superior activity of the N-cyclohexyl derivative provides a strong rationale for further exploration of alicyclic and other bulky, non-planar substituents in future drug design efforts. The versatility of the imidazole core, evidenced by its incorporation in compounds targeting other diseases, underscores the broad potential of this chemical class. This guide provides a foundation of experimental data and mechanistic insights to aid researchers in the rational design of next-generation therapeutics based on this promising scaffold.

References

A Senior Scientist's Guide to the Identification and Characterization of Impurities in 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

2-(1H-imidazol-1-yl)acetonitrile is a vital bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a reactive nitrile group and a pharmacologically significant imidazole ring, makes it a key precursor for a multitude of active pharmaceutical ingredients (APIs), including advanced antifungal agents like Luliconazole.[1] The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities can lead to the formation of toxic byproducts, reduce reaction yields, and introduce significant complications during regulatory submission.[2]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively identify and characterize impurities in this compound samples. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of each method, offering field-proven insights into creating a robust, self-validating system for impurity profiling in compliance with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][]

Understanding the Impurity Landscape: What to Expect and Why

A logical impurity profiling strategy begins with understanding the potential sources of impurities. For this compound, these can be broadly classified into three categories as defined by the ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[3][5]

  • Process-Related Impurities: These are the most common organic impurities and are directly linked to the manufacturing process. A typical synthesis involves the alkylation of imidazole with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.[1]

    • Unreacted Starting Materials: Residual imidazole and haloacetonitrile.

    • By-products: Formation of isomeric products or products from side-reactions. For instance, if the reaction conditions are not precisely controlled, dimerization or polymerization of reactants can occur.

    • Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of intermediates.

  • Degradation Products: These impurities arise from the decomposition of this compound during storage or handling. The imidazole ring, in particular, can be susceptible to certain stress conditions.[6]

    • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming an amide or carboxylic acid derivative.

    • Oxidation: Imidazole moieties can be liable to oxidation, especially in the presence of oxidizing agents or through base-mediated autoxidation.[6]

    • Photodegradation: Exposure to UV or high-intensity light can induce degradation pathways.[6]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)) may be present in the final product.[1] Their control is mandated by ICH Q3C guidelines.[]

The Orthogonal Analytical Approach: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of the impurity profile. A robust characterization relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to create a comprehensive and self-validating dataset. The primary workflow involves separation and quantification by chromatography, followed by identification and definitive structural elucidation using spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Identification & Elucidation cluster_3 Reporting & Qualification Sample This compound (Bulk Sample) HPLC HPLC / UHPLC (Primary Technique) Sample->HPLC Dissolution in mobile phase GC Gas Chromatography (GC) (Volatiles & Solvents) Sample->GC Headspace or direct injection MS Mass Spectrometry (MS) (Molecular Weight & Formula) HPLC->MS LC-MS Hyphenation Report Impurity Profile Report (ICH Thresholds) HPLC->Report Purity & Quantity Data GC->MS GC-MS Hyphenation NMR NMR Spectroscopy (Definitive Structure) MS->NMR Isolate Impurity for Structure Confirmation NMR->Report Confirmed Structure

Caption: Orthogonal workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

For non-volatile organic impurities, reversed-phase HPLC (RP-HPLC) is the gold standard due to its high resolution, sensitivity, and robustness.[7][8][9] The primary goal is to develop a "stability-indicating" method: one that can separate the main component from all known impurities and any potential degradation products.

Causality Behind Experimental Choices:
  • Column Chemistry: A C18 or C8 column is typically the first choice. For basic compounds like imidazoles, peak tailing can be an issue due to secondary interactions with residual silanol groups on the silica support.[10]

  • Mobile Phase pH: To mitigate peak tailing, the mobile phase is often acidified (e.g., pH 2.5-3.5) using formic acid or phosphoric acid. This protonates the basic nitrogen of the imidazole ring, ensuring a single ionic species, and suppresses the ionization of silanol groups, leading to sharper, more symmetrical peaks.[10][11]

  • Detector: A photodiode array (PDA) or UV detector is standard. A PDA detector is superior as it provides spectral data for each peak, which helps in assessing peak purity and can give clues about the impurity's structure (e.g., presence of the imidazole chromophore).

Comparative HPLC Methodologies
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 85:15 (A:B)Time (min) | %B 0 | 10 20 | 80 25 | 80 26 | 10 30 | 10
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 215 nmUV at 215 nm
Column Temp. 30 °C30 °C
Pros Simple, robust for known impurities with similar polarity.Excellent for separating impurities with a wide range of polarities and for stability-indicating methods.
Cons May fail to resolve late-eluting, non-polar impurities.More complex, requires longer re-equilibration time.
Experimental Protocol: HPLC Method Development for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Initial Screening: Begin with the gradient method (Method B) to visualize the full range of potential impurities.

  • Forced Degradation Study: To ensure the method is stability-indicating, subject the sample solution to stress conditions as per ICH guidelines (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[12][13] The goal is to achieve 5-20% degradation of the active component.

  • Method Validation: Analyze the stressed samples. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Validate the final method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[14][15][16]

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

GC is the ideal technique for analyzing thermally stable, volatile, and semi-volatile impurities, which are often missed by HPLC.[17] Its primary role in this context is the quantification of residual solvents and volatile process-related impurities like unreacted chloroacetonitrile.

Causality Behind Experimental Choices:
  • Sample Introduction: Headspace GC (HS-GC) is the preferred method for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase. This avoids contamination of the GC system with the non-volatile API and provides excellent sensitivity for volatile analytes.[9]

  • Column Selection: A polar column (e.g., a wax-type column) is generally effective for separating the common polar solvents used in synthesis (e.g., DMF, Acetonitrile).

  • Detector: A Flame Ionization Detector (FID) is robust, has a wide linear range, and responds to nearly all organic compounds, making it ideal for quantitative analysis of solvents. When unknown volatile impurities are detected, coupling the GC to a Mass Spectrometer (GC-MS) is essential for identification.[18][19]

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • Standard Preparation: Prepare a standard solution containing all potential residual solvents at their specified limits (as per ICH Q3C) in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial and dissolve it in a known volume of DMSO.

  • HS-GC Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Injection Volume: 1 mL of vapor

    • Inlet Temperature: 200 °C

    • Column: DB-WAX (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Oven Program: 40 °C (hold 5 min), ramp to 180 °C at 10 °C/min, hold 5 min.

    • Detector: FID at 250 °C

  • Analysis: Quantify the solvents in the sample by comparing their peak areas to those in the standard chromatogram.

Mass Spectrometry (MS): Rapid Identification of Unknowns

Mass spectrometry, particularly when hyphenated with a chromatographic technique (LC-MS or GC-MS), is the most powerful tool for the initial identification of unknown impurities.[20][21] It provides the molecular weight of an impurity, and with high-resolution mass spectrometry (HRMS), a highly accurate mass measurement that can be used to determine its elemental composition.[13][16]

Causality Behind Experimental Choices:
  • Ionization Source: For LC-MS, Electrospray Ionization (ESI) is the most common technique for polar molecules like imidazole derivatives. It is a "soft" ionization technique that typically produces an intact molecular ion (e.g., [M+H]⁺), which directly provides the molecular weight.

  • Mass Analyzer: High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are invaluable. They can measure mass with an accuracy of <5 ppm, which drastically narrows down the possible elemental formulas for an unknown impurity, significantly aiding in its identification.[12]

  • Tandem MS (MS/MS): This technique involves isolating the molecular ion of an impurity and fragmenting it. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the impurity's structure, often by comparing it to the fragmentation pattern of the main compound.[22]

G cluster_0 LC Separation cluster_1 MS Analysis cluster_2 Data Output LC HPLC Column ESI ESI Source (Ionization) LC->ESI MS1 Mass Analyzer 1 (Select Impurity Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Isolate [M+H]⁺ MS2 Mass Analyzer 2 (Detect Fragments) CID->MS2 Fragment Data Accurate Mass (Formula) + Fragmentation (Structure) MS2->Data

Caption: Workflow for impurity identification by LC-MS/MS.

Illustrative LC-MS Data for Potential Impurities
CompoundExpected [M+H]⁺ (monoisotopic)Potential Source
This compound108.0562Active Pharmaceutical Ingredient (API)
Imidazole69.0453Unreacted Starting Material
2-(1H-imidazol-1-yl)acetamide126.0667Hydrolysis Degradant
Imidazol-1-yl-acetic acid127.0456Hydrolysis Degradant
Dimer (example)215.1072By-product

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Arbiter of Structure

While MS provides strong evidence for an impurity's identity, NMR spectroscopy is the definitive technique for unambiguous structure elucidation.[10][15][23] It provides detailed information about the carbon-hydrogen framework of a molecule, connectivity between atoms, and stereochemistry. For regulatory submissions, an NMR-confirmed structure is often required for any impurity above the identification threshold.[5][18]

Causality Behind Experimental Choices:
  • 1D NMR (¹H and ¹³C): A ¹H NMR spectrum provides information on the number of different types of protons and their neighbors. A ¹³C NMR spectrum shows the number of different types of carbons. For this compound, characteristic signals include the singlet for the CH₂ group and distinct signals for the three protons on the imidazole ring.[1][24]

  • 2D NMR (COSY, HSQC, HMBC): When the structure is unknown, 2D NMR experiments are essential.

    • COSY shows which protons are coupled (i.e., are on adjacent carbons).

    • HSQC correlates directly bonded proton-carbon pairs.

    • HMBC shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular skeleton.[15]

Experimental Protocol: Structure Elucidation of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC. Collect the corresponding fraction and remove the solvent. Sufficient quantity (typically >1 mg) is required.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire 1D Spectra: Run ¹H and ¹³C{¹H} spectra to get an initial overview.

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.

  • Structure Assembly: Use the correlations from the 2D spectra to piece together the molecular fragments and confirm the final structure. For example, an HMBC correlation from the CH₂ protons to the nitrile carbon would confirm that part of the structure.

Conclusion: An Integrated and Scientifically Grounded Strategy

The identification and characterization of impurities in this compound is a multifaceted process that demands a scientifically sound, integrated analytical strategy. It is not sufficient to simply run samples; as senior scientists, we must understand the chemistry of the molecule to predict potential impurities and then select the appropriate orthogonal analytical tools to create a comprehensive and defensible data package.

By combining the separation power of HPLC and GC with the identification capabilities of Mass Spectrometry and the definitive structural elucidation power of NMR , researchers and drug developers can ensure the quality and safety of this critical synthetic building block. This rigorous, evidence-based approach is fundamental to navigating the complex landscape of pharmaceutical development and ensuring compliance with global regulatory standards, ultimately safeguarding patient health.[2][25]

References

A Head-to-Head Comparison of Synthetic Routes for 2-(1H-imidazol-1-yl)acetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(1H-imidazol-1-yl)acetonitrile

This compound is a pivotal bifunctional building block in the realms of medicinal chemistry and organic synthesis. Its structure, featuring an electron-rich imidazole ring linked to a reactive nitrile group, makes it a versatile precursor for a variety of biologically active molecules.[1] The imidazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, while the nitrile group can be readily transformed into other functional groups. This compound serves as a key intermediate in the synthesis of antifungal agents like lanoconazole and luliconazole, highlighting its importance in drug development.[2] This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemistry and practical considerations for laboratory-scale and potential scale-up production.

Route 1: Direct N-Alkylation of Imidazole with Haloacetonitriles

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between imidazole and a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This reaction hinges on the nucleophilic character of the imidazole nitrogen.[3]

Chemical Principles and Mechanistic Insights

The N-alkylation of imidazole is a classic SN2 reaction.[4] The imidazole ring contains two nitrogen atoms; one is a pyrrole-type nitrogen (N-1) and the other is a pyridine-type nitrogen (N-3). The N-1 nitrogen is acidic, and its deprotonation by a base enhances its nucleophilicity, facilitating the attack on the electrophilic carbon of the haloacetonitrile. The choice of base and solvent is critical to the success of this reaction, influencing both the reaction rate and the yield. Strong bases like sodium hydride (NaH) are effective in completely deprotonating the imidazole, leading to the formation of the imidazolide anion, a potent nucleophile.

Experimental Protocol: N-Alkylation using Sodium Hydride and Bromoacetonitrile

This protocol is adapted from a commonly used laboratory procedure.[2]

Materials:

  • 1H-Imidazole (5 g, 73.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol)

  • Bromoacetonitrile (8.8 g, 73.9 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF, add sodium hydride (1.8 g, 45 mmol) in portions at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Quench the reaction by the careful addition of water (50 mL), followed by a saturated ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield this compound as a yellow oil (4.6 g, 59% yield).[2]

Workflow for Route 1

imidazole 1H-Imidazole na_thf NaH, THF imidazole->na_thf product This compound na_thf->product bromoacetonitrile Bromoacetonitrile bromoacetonitrile->product imidazole_chloro 1H-Imidazole + Chloroacetonitrile catalyst CuCl, K₂CO₃, DMF 120°C, 24h, Argon imidazole_chloro->catalyst product This compound catalyst->product imidazole 1H-Imidazole iodination I₂, KOH, H₂O 80°C, 4h imidazole->iodination iodoimidazole 4-Iodoimidazole iodination->iodoimidazole cyanation NaCN, DMSO 120°C, 6h iodoimidazole->cyanation product This compound cyanation->product

References

Safety Operating Guide

Navigating the Disposal of 2-(1H-imidazol-1-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(1H-imidazol-1-yl)acetonitrile, a versatile heterocyclic building block. By integrating procedural guidance with the underlying chemical principles, this document aims to be an essential resource for ensuring operational safety and regulatory compliance.

The unique structure of this compound, which combines a reactive nitrile group with a biologically significant imidazole ring, necessitates a disposal protocol that addresses the hazards of both functional groups.[1][2] Improper disposal can lead to the release of toxic compounds and environmental contamination. This guide will therefore cover hazard assessment, personal protective equipment (PPE), spill management, and a multi-tiered disposal strategy, including the potential for in-laboratory pretreatment to mitigate hazards.

Core Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[3] The nitrile functional group presents a potential for the release of cyanide under certain conditions, a significant toxicological concern.[4][5] The imidazole moiety, while generally less acutely toxic, is a corrosive material.[6][7]

Table 1: Hazard Profile of this compound and Related Moieties

Hazard ClassificationThis compound & Related CompoundsPrimary Concerns & Mitigation
Acute Toxicity (Oral) Harmful if swallowed[3]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Corrosion/Irritation Causes skin irritation[3]Wear appropriate chemical-resistant gloves and a lab coat.[6]
Eye Damage/Irritation Causes serious eye irritation[3]Use chemical safety goggles and, where appropriate, a face shield.
Respiratory Irritation May cause respiratory irritationHandle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Environmental Hazard Discharge into the environment must be avoided[8]Do not dispose of down the drain.[9] Collect all waste for proper disposal.
Essential Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is essential.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is its collection as hazardous waste for incineration by a licensed disposal facility. In some instances, in-laboratory chemical pretreatment can be employed to reduce the reactivity and toxicity of the waste stream before collection.

Part 1: Waste Collection and Storage (Mandatory)

This is the standard and required procedure for all waste containing this compound.

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, sealable, and chemically compatible waste container.[6][7][9] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should clearly state "this compound" and list all other components of the waste stream.[6][7]

  • Segregation: The waste container for this compound must be stored separately from incompatible materials, particularly strong acids, strong bases, and oxidizing agents.[6][7] Accidental mixing can lead to vigorous reactions and the potential release of toxic gases.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of heat or ignition, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[6][9]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's established procedures.[6]

Disposal_Workflow cluster_Lab Laboratory Operations cluster_Disposal Disposal Pathway A Generate Waste (this compound) B Collect in Designated, Labeled Container A->B Immediate Containment C Segregate from Incompatibles B->C Safety Precaution D Store in Secondary Containment C->D Secure Storage E Schedule EHS/ Contractor Pickup D->E Regulatory Compliance F Licensed Hazardous Waste Facility E->F Final Disposal

Caption: Standard workflow for the safe disposal of this compound.

Part 2: In-Laboratory Chemical Pretreatment (Optional & Advanced)

For laboratories with the appropriate engineering controls and trained personnel, chemical pretreatment can reduce the hazards associated with the waste. This should only be performed after a thorough risk assessment and with the approval of your institution's EHS department.

The dual functionality of this compound allows for two primary modes of chemical degradation: hydrolysis of the nitrile group and oxidation of the imidazole ring.

1. Alkaline Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under alkaline conditions to the corresponding carboxylate, which is generally less toxic than the nitrile.[10]

  • Protocol:

    • All operations must be conducted in a certified chemical fume hood.

    • For every 1 gram of this compound waste, slowly and with stirring, add it to a 10% solution of sodium hydroxide (NaOH). The hydrolysis of nitriles can be exothermic, so slow addition and external cooling (e.g., an ice bath) are recommended.

    • Allow the mixture to stir at room temperature for several hours, or gently heat to accelerate the reaction, monitoring for any off-gassing.

    • After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), the resulting solution should be neutralized with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

    • This treated solution must still be collected as hazardous waste as described in Part 1. Label the container with the final reaction products.

2. Oxidation of the Imidazole Ring

Advanced oxidation processes can be used to break down the imidazole ring.[11][12] Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is an effective oxidizing agent for this purpose.[13][14]

  • Protocol:

    • This procedure must be performed in a chemical fume hood with a blast shield.

    • For a dilute aqueous solution of this compound waste, adjust the pH to ~3 with a dilute acid.

    • Add a catalytic amount of an iron(II) salt (e.g., ferrous sulfate).

    • Slowly add 30% hydrogen peroxide to the solution with vigorous stirring. This reaction is highly exothermic and can generate gas.

    • After the addition is complete, allow the reaction to proceed for several hours.

    • The remaining solution should be neutralized and then collected as hazardous waste, as detailed in Part 1.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: If the spill is large or involves other hazardous materials, contact your institution's EHS or emergency response team immediately.

  • Personal Protective Equipment: Before cleaning a small spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[6][7]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For cyanide-containing compounds, a subsequent wipe-down with a freshly prepared 10% bleach solution followed by a pH 10 buffer can be used for decontamination.[4][14] All decontamination materials must also be disposed of as hazardous waste.[4]

Regulatory Context

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Acetonitrile is listed as a hazardous waste with the EPA waste code U003.[10][15] Therefore, any waste containing this compound should be managed as a hazardous waste to ensure compliance. Always consult your local and institutional regulations, as they may have more stringent requirements.[9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.

References

Mastering the Safe Handling of 2-(1H-imidazol-1-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. 2-(1H-imidazol-1-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a comprehensive risk assessment is crucial. Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Core Principles of Safe Handling: The "ALARP" Approach

In laboratory settings, the principle of "As Low As Reasonably Practicable" (ALARP) should be the guiding philosophy for chemical exposure. This means implementing a hierarchy of controls to minimize risk.

ALARP_Hierarchy cluster_controls Hierarchy of Controls cluster_application Application for this compound Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative Eng_App Work in a certified chemical fume hood. Engineering->Eng_App PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective Admin_App Standard Operating Procedures (SOPs) Designated work areas Training Administrative->Admin_App PPE_App Gloves, safety glasses, lab coat. PPE->PPE_App

Caption: Hierarchy of controls applied to handling this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are non-negotiable for ensuring personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including many nitrile-containing compounds.[3][4][5] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if they become contaminated.
Eyes Chemical safety gogglesStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particles of the solid compound.[6]
Face Face shield (in addition to goggles)A face shield should be worn when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator (if necessary)A respirator is not typically required when handling small quantities within a certified chemical fume hood. However, if there is a potential for generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge should be used.[6] All respirator use must be in accordance with a comprehensive respiratory protection program.

Step-by-Step Handling Protocol

This protocol is designed to provide a clear, repeatable workflow for the safe handling of this compound in a research setting.

1. Preparation and Pre-Handling Check:

  • Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7] Have a chemical spill kit appropriate for solid reagents readily available.

  • Review SDS: Before starting any new procedure, review the Safety Data Sheet for this compound.

  • Don PPE: Put on all required PPE as outlined in the table above.

2. Weighing and Dispensing:

  • Static Control: When handling the solid, be mindful of static electricity which can cause the powder to disperse. Use an anti-static brush or ionizer if available.

  • Containment: Use a weigh boat or glassine paper to contain the solid during weighing. Perform all transfers within the fume hood.

  • Avoid Dust Generation: Handle the material gently to minimize the formation of dust.[8]

3. In-Process Handling:

  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the potential for exposure.

  • Temperature Control: Be aware of the reaction conditions. If heating is required, ensure it is done in a controlled manner to avoid uncontrolled reactions or decomposition.

  • Ventilation: Maintain the sash of the fume hood at the lowest practical height to ensure optimal airflow and containment.

4. Post-Handling and Storage:

  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_spill Spill Response Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill Action_Skin Remove contaminated clothing. Flush with water for 15 min. Skin->Action_Skin Action_Eyes Flush with water for 15 min. Seek medical attention. Eyes->Action_Eyes Action_Inhalation Move to fresh air. Seek medical attention. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Action_Ingestion Action_Spill Evacuate and secure the area. Use appropriate spill kit. Dispose of as hazardous waste. Spill->Action_Spill

Caption: Emergency response workflow for this compound.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

By integrating these detailed safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with handling this compound. This proactive approach to safety not only protects the well-being of your research team but also upholds the integrity and quality of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)acetonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.